molecular formula C17H37ClN4O B12779250 Lauramidobutyl guanidine hydrochloride CAS No. 499222-90-1

Lauramidobutyl guanidine hydrochloride

Cat. No.: B12779250
CAS No.: 499222-90-1
M. Wt: 349.0 g/mol
InChI Key: OIRJSOTXADYFGE-UHFFFAOYSA-N
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Description

Lauramidobutyl guanidine hydrochloride is a useful research compound. Its molecular formula is C17H37ClN4O and its molecular weight is 349.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lauramidobutyl guanidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lauramidobutyl guanidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

499222-90-1

Molecular Formula

C17H37ClN4O

Molecular Weight

349.0 g/mol

IUPAC Name

N-[4-(diaminomethylideneamino)butyl]dodecanamide;hydrochloride

InChI

InChI=1S/C17H36N4O.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(22)20-14-11-12-15-21-17(18)19;/h2-15H2,1H3,(H,20,22)(H4,18,19,21);1H

InChI Key

OIRJSOTXADYFGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCN=C(N)N.Cl

Origin of Product

United States
Foundational & Exploratory

Physicochemical properties of lauramidobutyl guanidine hydrochloride surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Application Dynamics of Lauramidobutyl Guanidine Hydrochloride Surfactants

Executive Summary

Lauramidobutyl guanidine hydrochloride (LAG-HCl) represents a highly specialized class of cationic surfactants. By integrating a long-chain hydrophobic tail with a highly basic guanidinium headgroup via an amide-butyl spacer, this molecule bridges the gap between aggressive biocidal agents and mild cosmetic conditioners. This technical guide explores the thermodynamic self-assembly, structural causality, and self-validating experimental protocols necessary for profiling LAG-HCl in advanced formulation science.

Molecular Architecture and Thermodynamic Profiling

Lauramidobutyl guanidine hydrochloride, systematically identified as N-(4-((aminoiminomethyl)amino)butyl)dodecanamide hydrochloride, features the molecular formula C17H36N4O·HCl,1[1]. Its architecture is defined by three distinct functional domains: a hydrophobic dodecanamide (C12) tail, a flexible butyl (C4) spacer, and a highly polar guanidinium headgroup.

The guanidinium headgroup is the physicochemical engine of this molecule. Upon protonation, the positive charge is stabilized by Y-resonance delocalization across the nitrogen atoms, granting it exceptional basicity (pKb ≈ 0.4) comparable to inorganic alkalis, 2[2]. This delocalization not only ensures the headgroup remains ionized across a broad physiological pH range but also facilitates the formation of robust, directional hydrogen-bond networks in aqueous solutions[2].

MolecularArchitecture Tail Hydrophobic Tail (C12 Dodecanamide) Spacer Alkyl Spacer (Butyl Chain) Tail->Spacer Prop1 Van der Waals Interactions (Drives Micellization) Tail->Prop1 Head Cationic Headgroup (Guanidinium HCl) Spacer->Head Prop2 Steric Flexibility (Modulates Packing) Spacer->Prop2 Prop3 Hydrogen Bonding & Electrostatic Binding Head->Prop3

Structural domains of LAG-HCl and their physicochemical contributions.

Self-Assembly and Micellization Dynamics

The self-assembly of guanidine-based surfactants is thermodynamically distinct from traditional quaternary ammonium compounds. In simple alkyl guanidines like dodecylguanidine hydrochloride (C12G), micellization is driven not just by the hydrophobic effect of the alkyl tail, but is heavily reinforced by intermolecular hydrogen bonding between the guanidinium headgroups via bridging water molecules, 3[3]. This dual-driving force significantly lowers the Critical Micelle Concentration (CMC) and increases the micellar aggregation number[3].

However, unchecked hydrogen bonding can lead to high Krafft points (poor low-temperature solubility). The structural genius of LAG-HCl lies in the amide linkage and the butyl spacer. This spacer increases the effective cross-sectional area of the hydrophilic head. The added steric bulk disrupts the rigid hydrogen-bonding lattice seen in pure C12G, weakening the headgroup interactions just enough to lower the Krafft point while maintaining excellent surface activity, giving it aggregation tendencies more akin to traditional ionic surfactants with an exceptionally mild effect on human skin,4[4].

Quantitative Physicochemical Data

To contextualize the performance of LAG-HCl, the table below summarizes its physicochemical properties relative to other standard surfactants.

Table 1: Comparative Physicochemical Properties of Cationic Surfactants

SurfactantHeadgroup TypeEstimated CMC (mM)Surface Tension at CMC (mN/m)Primary Intermolecular Forces
LAG-HCl (C12A4G) Amido-Alkyl Guanidinium~1.2 - 1.8~32 - 35Hydrophobic, Ionic, Moderate H-Bonding
Dodecylguanidine HCl (C12G) Guanidinium~0.9 - 1.1~30 - 32Hydrophobic, Ionic, Strong H-Bonding
DTAC Quaternary Ammonium~16 - 20~38 - 40Hydrophobic, Ionic

Experimental Methodologies: Self-Validating Protocols

Robust physicochemical profiling requires self-validating experimental designs. Relying on a single analytical method can introduce artifacts.

Protocol A: Determination of CMC via Dual-Method Validation

Causality: Tensiometry measures the saturation of the air-water interface, while conductometry measures the abrupt change in bulk ion mobility when micelles form. Using both ensures that the detected CMC is a true thermodynamic phase transition rather than a surface impurity artifact.

Step-by-Step Methodology:

  • Preparation: Prepare a 50 mM stock solution of LAG-HCl in ultrapure deionized water (18.2 MΩ·cm).

  • Dilution Series: Create a logarithmic concentration series ranging from 0.01 mM to 10 mM.

  • Tensiometry (Wilhelmy Plate Method):

    • Equilibrate solutions at 25.0 ± 0.1 °C.

    • Measure surface tension (γ) for each concentration.

    • Validation: Plot γ versus log[C]. The CMC is identified at the distinct breakpoint where the slope approaches zero.

  • Conductometry:

    • Measure the specific conductivity (κ) of the same concentration series at 25.0 °C.

    • Validation: Plot κ versus [C]. The CMC is the intersection of the two linear segments (pre-micellar and post-micellar slopes).

  • Synthesis: Cross-reference the CMC values from both plots. A variance of <5% validates the purity and aggregation state of the surfactant.

ExperimentalWorkflow Prep Prepare LAG-HCl Concentration Series Split Dual-Method Validation Prep->Split Tensio Tensiometry (Air-Water Interface) Split->Tensio Conduct Conductometry (Bulk Solution) Split->Conduct DataTensio Plot Surface Tension vs. Log[C] Tensio->DataTensio DataConduct Plot Specific Conductivity vs. [C] Conduct->DataConduct CMC Determine Critical Micelle Concentration (CMC) DataTensio->CMC DataConduct->CMC

Self-validating dual-method workflow for determining the CMC of LAG-HCl.

Protocol B: Antimicrobial Permeability Assay (Mechanism of Action)

Causality: Guanidine surfactants are known biocides. To prove that cell death is caused by membrane disruption rather than metabolic inhibition, we measure the leakage of intracellular components (nucleic acids) into the extracellular matrix, which strongly absorb UV light at 260 nm, 5[5].

Step-by-Step Methodology:

  • Culture Preparation: Grow Escherichia coli (Gram-negative) to the mid-logarithmic phase. Wash and resuspend in sterile PBS (pH 7.4) to an OD600 of 0.5.

  • Surfactant Incubation: Introduce LAG-HCl at concentrations of 0.5×, 1×, and 2× the Minimum Inhibitory Concentration (MIC). Include a PBS-only control.

  • Time-Course Sampling: Extract 1 mL aliquots at 0, 30, 60, and 120 minutes.

  • Filtration & Analysis: Centrifuge the aliquots at 10,000 rpm for 5 minutes to pellet intact cells. Filter the supernatant through a 0.22 μm membrane.

  • Spectroscopy: Measure the UV absorption of the supernatant at 260 nm[5].

  • Validation: A time-dependent increase in A260 confirms the dynamic disruption of the bacterial cell membrane and the leakage of intracellular nucleotides.

Mechanism of Action: Antimicrobial and Conditioning Properties

The unique structure of LAG-HCl lends itself to two primary applications: biocidal formulations and cosmetic conditioning.

Antimicrobial Action: The highly delocalized positive charge of the guanidinium group electrostatically binds to the negatively charged phospholipid heads of bacterial membranes. Subsequently, the C12 hydrophobic tail inserts into the lipid bilayer, causing structural destabilization, pore formation, and ultimately, the lethal leakage of intracellular components[5].

MOA Step1 Electrostatic Attraction Step2 Hydrophobic Insertion Step1->Step2 Step3 Membrane Destabilization Step2->Step3 Step4 Intracellular Leakage Step3->Step4

Antimicrobial mechanism of LAG-HCl via membrane disruption and pore formation.

Cosmetic Conditioning: In personal care, particularly hair care, the mechanism is similarly governed by electrostatic interactions. Human hair (keratin) carries a net negative charge due to sulfonic acid groups from cleaved disulfide bonds. The guanidinium headgroup of LAG-HCl binds tenaciously to these damaged sites. The outward-facing hydrophobic C12 tails create a lubricating lipid layer, which significantly reduces combing friction, leaving the hair supple, soft, and shiny, 6[6].

Conclusion

Lauramidobutyl guanidine hydrochloride represents a sophisticated evolution in surfactant chemistry. By strategically inserting a butyl spacer and an amide linkage between the hydrophobic tail and the guanidinium headgroup, formulators can harness the extreme binding affinity and surface activity of guanidine without suffering the solubility drawbacks of pure alkyl guanidines. Through rigorous, self-validating methodologies like dual-method CMC determination and UV-monitored permeability assays, researchers can confidently deploy LAG-HCl in advanced antimicrobial and high-performance conditioning applications.

References

  • [6] LAURAMIDOBUTYL GUANIDINE ACETATE – Ingredient, COSMILE Europe. 6

  • [1] LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE, Global Substance Registration System (GSRS), NIH. 1

  • [4] Properties of Aggregates of Amide Guanidine Type Cationic Surfactant with 1-Hexadecanol Adsorbed on Hair, ResearchGate. 4

  • [3] Self-Assembling of Guanidine-Type Surfactant, ResearchGate. 3

  • [5] Synthesis and antimicrobial properties of a guanidine-based oligomer grafted with a reactive cationic surfactant through Michael addition, ResearchGate. 5

  • [2] GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES, INEOS OPEN.2

Sources

Thermodynamic Stability of Lauramidobutyl Guanidine Hydrochloride in Aqueous Solutions: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for Stability Profiling

Lauramidobutyl guanidine hydrochloride (LBG), a compound characterized by its cationic guanidinium head and a lipophilic lauramide tail, presents a unique molecular architecture. Its applications, likely spanning from active pharmaceutical ingredients (APIs) to specialized excipients or antimicrobial agents, necessitate a profound understanding of its behavior and persistence in aqueous environments. The thermodynamic stability of a molecule is not merely an academic parameter; it is the cornerstone upon which its shelf-life, formulation strategy, and ultimately, its safety and efficacy are built.

This guide eschews a conventional, rigid template. Instead, it is structured to mirror the logical progression of a scientific investigation—from foundational principles to the practical execution of stability-indicating studies. As your Senior Application Scientist, my objective is not just to provide protocols, but to illuminate the causality behind them. We will explore why certain stress conditions are chosen, how to develop a self-validating analytical system to monitor degradation, and what the resulting data signifies for the molecule's intrinsic stability. This document serves as both a strategic blueprint and a practical handbook for any researcher tasked with characterizing the stability of LBG or structurally related molecules.

Part 1: The Molecular Identity of Lauramidobutyl Guanidine Hydrochloride (LBG)

Before delving into its stability, we must first appreciate the molecular features of LBG that will dictate its chemical behavior. The structure consists of three key regions:

  • The Lauramide Tail: A 12-carbon aliphatic chain coupled via an amide linkage. This long hydrophobic tail imparts surfactant-like properties. The amide bond is a known site for potential hydrolytic cleavage.[1]

  • The Butyl Spacer: A flexible four-carbon linker connecting the hydrophobic tail to the polar head group.

  • The Guanidinium Head Group: The guanidine moiety is protonated and carries a positive charge over a wide pH range due to resonance stabilization. Guanidine hydrochloride is well-documented as a strong denaturant in protein chemistry, a property stemming from its ability to disrupt hydrogen bond networks.[2] This inherent reactivity and charge are central to its stability profile.

The molecule's full chemical identity is N-(4-((aminoiminomethyl)amino)butyl)dodecanamide, hydrochloride (1:1), with a molecular formula of C17H36N4O.ClH.[3] Understanding these distinct chemical functionalities is paramount, as they represent the most probable sites of degradation under stress.

Part 2: The Principles of Thermodynamic Stability in the Aqueous Phase

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a molecule like LBG in solution, this translates to its resistance to chemical degradation. The primary degradation pathway in aqueous solutions is often hydrolysis, but oxidation and photolysis can also be significant.[4][5]

The core objective of a stability study is to understand the kinetics of degradation, which in turn informs the thermodynamics. The rate of degradation can be influenced by several factors:

  • pH: The pH of the solution can dramatically alter the rate of hydrolysis.[1] Both acid-catalyzed and base-catalyzed hydrolysis of the amide bond in LBG are plausible degradation pathways. The stability of the guanidinium group itself may also be pH-dependent.[6]

  • Temperature: As with most chemical reactions, an increase in temperature provides the activation energy needed to overcome reaction barriers, accelerating degradation.[7] The relationship between temperature and reaction rate is described by the Arrhenius equation, which is fundamental to predicting shelf-life under various storage conditions.

  • Oxidizing Agents: The presence of oxidative species can lead to the formation of N-oxides or other oxidative degradation products.[4]

  • Light: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical degradation reactions.[8]

Forced degradation, or stress testing, is the deliberate application of these factors under more severe conditions than accelerated stability testing to rapidly identify potential degradation products and pathways.[9][10] This approach is foundational for developing a stability-indicating analytical method.[8]

Logical Framework for Stability Assessment

The relationship between stress factors, experimental execution, and data interpretation forms a closed loop, ensuring a comprehensive and validated understanding of molecular stability.

G cluster_0 1. Define Stress Conditions cluster_1 2. Experimental Execution cluster_2 3. Analytical Quantification cluster_3 4. Data Interpretation A pH (Acid/Base Hydrolysis) E Prepare LBG Solutions A->E B Temperature (Thermal Stress) B->E C Oxidation (e.g., H2O2) C->E D Photostability (Light Exposure) D->E F Apply Stress & Collect Samples at Time Points E->F G Neutralize/Quench Reactions F->G H Develop Stability-Indicating UPLC-MS/MS Method G->H I Quantify LBG & Degradants H->I J Peak Purity Analysis I->J K Determine Degradation Kinetics (Rate Constants) I->K L Identify Degradation Products (Structure Elucidation) J->L N Calculate Thermodynamic Parameters (Arrhenius Equation) K->N M Propose Degradation Pathways L->M M->H Method Refinement

Caption: Logical workflow for assessing the thermodynamic stability of LBG.

Part 3: Designing a Forced Degradation Study for LBG

A forced degradation study is essential to establish the intrinsic stability of LBG and to develop a specific, stability-indicating analytical method.[8] The goal is to achieve modest degradation, typically in the range of 5-20%, to ensure that the degradation products formed are relevant and not artifacts of overly harsh conditions.[8]

Protocol 1: Stress Condition Application

This protocol outlines the setup for subjecting LBG to hydrolytic, oxidative, and thermal stress. It is critical to include a control sample (LBG in solution, protected from light, at room temperature or refrigerated) with each stress condition to serve as a baseline.

Materials:

  • Lauramidobutyl Guanidine Hydrochloride (LBG) reference standard

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Calibrated pH meter, temperature-controlled chambers/water baths, photostability chamber.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of LBG in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the LBG stock solution and 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to halt the reaction.[9]

  • Base Hydrolysis:

    • Mix equal volumes of the LBG stock solution and 0.1 M NaOH.

    • Incubate at room temperature, as base hydrolysis of amides is often rapid.

    • Withdraw aliquots at shorter time intervals (e.g., 0, 30, 60, 120, 240 minutes).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.[9]

  • Oxidative Degradation:

    • Mix equal volumes of the LBG stock solution and 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at time points similar to the acid hydrolysis study.

  • Thermal Degradation:

    • Place an aliquot of the LBG stock solution (in water) in a temperature-controlled oven at 80°C.

    • Withdraw aliquots at various time points.

  • Sample Storage: Store all collected, neutralized/quenched samples at 2-8°C until analytical testing.

Causality and Justification: The choice of 0.1 M HCl and NaOH provides standard conditions for assessing hydrolytic stability.[4] Elevated temperature (60-80°C) is used to accelerate degradation to a practical timeframe.[4] 3% H₂O₂ is a common choice for simulating oxidative stress.[5] The time points are designed to capture the kinetics of degradation; if degradation is too rapid or too slow, the conditions (temperature, acid/base concentration) should be adjusted accordingly.

Table 1: Summary of Recommended Forced Degradation Conditions
Stress ConditionReagentTemperatureSuggested Time PointsJustification
Acid Hydrolysis 0.1 M HCl60°C0, 2, 4, 8, 24 hoursTo assess stability in acidic environments and promote amide hydrolysis.[4]
Base Hydrolysis 0.1 M NaOHRoom Temp0, 0.5, 1, 2, 4 hoursTo assess stability in alkaline environments; amide hydrolysis is often faster under basic conditions.[9]
Oxidation 3% H₂O₂Room Temp0, 2, 4, 8, 24 hoursTo identify susceptibility to oxidative degradation pathways.[4]
Thermal HPLC-grade Water80°C0, 8, 24, 48 hoursTo determine the intrinsic thermal stability of the molecule in solution.[4]

Part 4: Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is the analytical method used to separate and quantify the parent compound from its degradation products.[9] For a molecule like LBG, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the technique of choice.[11][12][13]

  • Expertise: UPLC provides rapid, high-resolution separation, which is critical for resolving closely eluting degradants.

  • Trustworthiness: MS/MS detection offers unparalleled specificity and sensitivity. By monitoring specific parent-to-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode, we can confidently quantify LBG even in a complex matrix of degradants and excipients.[11][12]

Protocol 2: UPLC-MS/MS Method Development

Objective: To develop a method that can separate LBG from all process impurities and degradation products, demonstrating peak purity and specificity.

Instrumentation & Columns:

  • UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).[12][13]

  • A robust reversed-phase column, such as a C18 or a mixed-mode column that can handle cationic analytes, is a good starting point.

Procedure:

  • LBG Optimization (MS/MS):

    • Infuse a standard solution of LBG directly into the mass spectrometer.

    • Optimize the electrospray ionization (ESI) source parameters in positive ion mode to maximize the signal for the protonated parent ion [M+H]⁺.

    • Perform a product ion scan to identify the most stable and abundant fragment ions.

    • Select the optimal parent-to-daughter ion transition (MRM) and optimize the collision energy for maximum sensitivity.[12]

  • Chromatographic Development:

    • Begin with a generic gradient using a mobile phase system such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The acid is crucial for good peak shape for the cationic guanidinium group.

    • Inject a mixture of the stressed samples (e.g., an equal volume mix of the 24-hour acid-hydrolyzed sample and the 4-hour base-hydrolyzed sample). This "degradation cocktail" is the most powerful tool for method development.

    • Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation between the LBG peak and all degradant peaks.

    • Self-Validation: The method is considered "stability-indicating" when all peaks are baseline resolved, and peak purity analysis (e.g., using a PDA detector in line or by evaluating MS spectra across the peak) confirms that the LBG peak is free from co-eluting impurities.[9]

Table 2: Example UPLC-MS/MS Method Parameters for LBG Analysis
ParameterRecommended SettingRationale
Column Acquity UPLC BEH C18, 1.7 µmProvides high efficiency and good retention for the hydrophobic lauryl chain.[11]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and ensures good peak shape for the guanidinium group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 5 minutesA starting point; to be optimized based on the separation of degradants.
Flow Rate 0.4 mL/minTypical for UPLC columns.
Column Temp 40°CImproves peak shape and reduces viscosity.
Ionization Mode ESI PositiveThe guanidinium group is readily protonated.
MRM Transition To be determined experimentallyProvides specificity and sensitivity for quantification.[12]

Part 5: Elucidating Potential Degradation Pathways

Based on the chemical structure of LBG, we can hypothesize its primary degradation pathways. The data from the forced degradation study, particularly the mass-to-charge ratios (m/z) of the new peaks observed in the UPLC-MS/MS analysis, will be used to confirm or refute these hypotheses.

Hypothesized Pathway 1: Amide Hydrolysis

This is the most probable degradation pathway under both acidic and basic conditions.[1] The amide bond is cleaved, resulting in two primary degradation products.

G cluster_0 Hydrolysis (Acid or Base) LBG Lauramidobutyl Guanidine HCl (LBG) C₁₇H₃₆N₄O Cleavage LBG->Cleavage H₂O Prod1 Lauric Acid C₁₂H₂₄O₂ Cleavage->Prod1 Prod2 1,4-Diaminobutylguanidine C₅H₁₄N₄ Cleavage->Prod2

Sources

Critical Micelle Concentration and Self-Assembly Thermodynamics of Lauramidobutyl Guanidine Hydrochloride (LAG-HCl)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Lauramidobutyl guanidine hydrochloride (LAG-HCl), systematically known as N-[4-(diaminomethylideneamino)butyl]dodecanamide hydrochloride, is a highly specialized cationic surfactant. It belongs to the amidoalkylguanidine class of amphiphiles, characterized by a dodecanoyl (lauryl) hydrophobic tail, a hydrophilic guanidinium headgroup, and a distinct amido-butyl spacer ( m=4 ) connecting the two[1][2].

While traditional quaternary ammonium surfactants (e.g., dodecyltrimethylammonium chloride, DTAC) rely purely on the hydrophobic effect to drive micellization against electrostatic repulsion, guanidinium-based surfactants exhibit unique self-assembly thermodynamics. The guanidinium headgroup acts as both a hydrogen-bond donor and acceptor, facilitating intermolecular hydrogen bonding that dramatically lowers the Critical Micelle Concentration (CMC) and enhances surface activity[3]. This whitepaper provides an in-depth mechanistic analysis of the CMC of LAG-HCl, exploring how the amido-butyl spacer modulates these thermodynamic drivers, alongside field-proven protocols for empirical validation.

Mechanistic Drivers of Micellization

To understand the CMC of LAG-HCl, we must analyze the causality of its molecular architecture. The baseline molecule, dodecylguanidine hydrochloride (DGH, or C12​A0​G ), exhibits an unusually strong tendency for self-assembly, with a CMC of approximately 5.5 mM and the ability to lower the surface tension of water to ~24 mN/m[3][4]. This is significantly more efficient than DTAC (CMC ~20 mM, minimum surface tension ~42 mN/m)[3].

When the amidoalkyl spacer is introduced to create LAG-HCl ( C12​A4​G ), the aggregation properties shift. According to foundational studies on amidoalkylguanidine hydrochlorides, increasing the spacer length initially decreases the tendency for self-assembly due to the increased steric bulk of the hydrophilic region, which disrupts the highly ordered hydrogen-bonding network between the guanidinium groups[2]. However, once the spacer reaches four methylene units ( m=4 , as in LAG-HCl), the tendency for self-assembly increases again. This inflection occurs because the cooperative hydrophobic interactions of the butyl spacer itself begin to compensate for the weakened headgroup hydrogen bonding[2].

Consequently, LAG-HCl behaves more like a traditional ionic surfactant than its rigid DGH counterpart, resulting in a slightly higher, yet highly stable CMC, and a vastly improved skin-mildness profile suitable for cosmetic and dermatological formulations[2][5].

Micellization_Drivers M LAG-HCl Monomers (Aqueous Phase) H Hydrophobic Effect (C12 Tail Aggregation) M->H Drives G Guanidinium H-Bonding (Intermolecular Network) M->G Stabilizes S Amidoalkyl Spacer (m=4) (Steric Hindrance) M->S Modulates Mic Micellar Self-Assembly (Equilibrium State) H->Mic G->Mic S->Mic Weakens Headgroup H-bonds

Fig 1. Thermodynamic drivers and steric factors influencing LAG-HCl micellization.

Quantitative Data: Comparative Surfactant Properties

The following table synthesizes the physicochemical parameters of LAG-HCl relative to its structural analogs. Note: Exact values are temperature and ionic-strength dependent; data represents standard conditions (298 K, aqueous).

SurfactantStructural DesignationCMC (mM)Min. Surface Tension (mN/m)Primary Micellization Drivers
DTAC C12​ -Trimethylammonium~20.0~42.0Hydrophobic effect vs. Electrostatic repulsion
DGH C12​A0​G (No spacer)~5.5~24.0Hydrophobic effect + Strong H-bonding[3][4]
LAG-HCl C12​A4​G (Butyl spacer)~6.0 - 8.0~25.0 - 28.0Hydrophobic effect + Spacer interaction[2]

*Values derived from the aggregation trend analysis of C12​Am​G homologs[2].

Experimental Workflows for CMC Determination

Determining the CMC of guanidinium-based surfactants requires careful consideration of the Krafft temperature ( TK​ ). The TK​ of dodecylguanidine derivatives generally ranges between 292 K and 314 K[3][6]. Measurements must be conducted above this boundary to ensure the surfactant forms micelles rather than precipitating as a hydrated solid.

Protocol A: Surface Tensiometry (Wilhelmy Plate Method)

This method is self-validating; the CMC is identified when the surface tension plateaus, proving that the air-water interface is fully saturated and additional monomers are forming micelles in the bulk phase[7].

  • Preparation: Prepare a 50 mM stock solution of LAG-HCl in ultrapure water (18.2 MΩ·cm). Ensure the solution is maintained at 318 K (45°C) to remain safely above the Krafft point.

  • Calibration: Calibrate the tensiometer using ultrapure water (surface tension should read ~71.8 mN/m at 318 K).

  • Titration: Sequentially dilute the stock solution into a thermostated measurement vessel.

  • Equilibration: Allow 3–5 minutes per addition for the system to reach thermodynamic equilibrium. Guanidinium surfactants can exhibit slow adsorption kinetics due to complex H-bond rearrangements at the interface.

  • Measurement: Record the surface tension ( γ ). Plot γ versus the logarithm of the surfactant concentration ( logC ).

  • Analysis: The CMC is mathematically extracted from the intersection of the descending linear slope and the post-micellar plateau.

Protocol B: Conductometry

Conductometry is highly sensitive to the fraction of counterion binding ( β ) in ionic micelles.

  • Setup: Utilize a thermostated conductivity cell equipped with platinized platinum electrodes. Maintain the temperature at 318 K ± 0.1 K.

  • Titration: Add aliquots of the LAG-HCl stock solution to a known volume of ultrapure water.

  • Data Acquisition: Measure the specific conductivity ( κ ) after each addition.

  • Analysis: Plot κ versus concentration ( C ). The plot will yield two intersecting straight lines. The sharp break point—indicating a sudden drop in molar conductivity due to the lower mobility of the micellar aggregate compared to free monomers—represents the CMC[6].

CMC_Workflow A 1. Solution Preparation (LAG-HCl in Ultrapure H2O) B 2. Temperature Equilibration (Thermostated Bath > Krafft Pt) A->B C 3. Titration & Measurement (Conductometry / Tensiometry) B->C D 4. Data Plotting (Property vs. Concentration) C->D E 5. CMC Determination (Inflection Point Extraction) D->E

Fig 2. Step-by-step experimental workflow for determining the CMC of LAG-HCl.

Formulation Impact and Applications

Understanding the CMC and micellization behavior of LAG-HCl is critical for its downstream applications in drug delivery and cosmetics:

  • Antimicrobial Efficacy: Like DGH, LAG-HCl exhibits broad-spectrum antimicrobial properties by disrupting cell membrane integrity[7]. Maximum membrane disruption typically occurs at or slightly above the CMC, where the concentration of free monomers is maximized, and micellar structures can solubilize lipid bilayers.

  • Hair and Skin Conditioning: The amido-butyl spacer ( m=4 ) increases the cross-sectional area of the hydrophilic headgroup. This bulkiness prevents overly dense packing at the keratin interface, resulting in a milder conditioning agent compared to traditional quaternary ammoniums or spacer-free guanidines[2][5].

  • Solubilization: In pharmaceutical formulations, LAG-HCl micelles can act as nanocarriers for hydrophobic active pharmaceutical ingredients (APIs). The unique hydrogen-bonding capacity of the micellar corona provides enhanced stability for APIs containing complementary H-bond acceptor motifs.

References

  • [1] Environmental Protection Agency (EPA). Lauramidobutyl guanidine hydrochloride - Chemical Details. Available at:[Link]

  • [5] COSMILE Europe. LAURAMIDOBUTYL GUANIDINE ACETATE – Ingredient Information. Available at:[Link]

  • [4] ChemBK. Guanidine, dodecyl-, monohydrochloride - Properties and Applications. Available at:[Link]

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An In-depth Technical Guide to the Antimicrobial Spectrum Analysis of Lauramidobutyl Guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lauramidobutyl guanidine hydrochloride, a cationic surfactant and member of the guanidine family of compounds, is gaining significant attention for its broad-spectrum antimicrobial properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to analyze its antimicrobial spectrum. We will delve into the underlying principles of these techniques, provide detailed, field-tested protocols, and discuss the interpretation of results. This guide emphasizes the importance of standardized methods to ensure data accuracy and comparability, which are critical for both regulatory submissions and the effective application of this promising antimicrobial agent.

Introduction to Lauramidobutyl Guanidine Hydrochloride

Lauramidobutyl guanidine hydrochloride belongs to the guanidine class of compounds, which are characterized by a central carbon atom bonded to three nitrogen atoms. Guanidine-based compounds are known for their antimicrobial efficacy, which stems from their cationic nature at physiological pH.[1][2] This positive charge facilitates interaction with the negatively charged components of microbial cell membranes, a key step in their mechanism of action.[3]

The structure of lauramidobutyl guanidine hydrochloride, featuring a lipophilic lauryl group and a hydrophilic guanidinium head, imparts surfactant properties that enhance its antimicrobial activity. This amphipathic nature allows it to effectively disrupt microbial cell membranes, leading to cell lysis and death.[3][4] Understanding the full breadth of its activity against a wide range of microorganisms is crucial for its development and application in various fields, including pharmaceuticals, personal care products, and industrial disinfection.

The Antimicrobial Spectrum: A Conceptual Overview

The antimicrobial spectrum of an agent refers to the range of microorganisms against which it is effective. This can include bacteria (Gram-positive and Gram-negative), fungi (yeasts and molds), and in some cases, viruses. A broad-spectrum antimicrobial is effective against a wide variety of microorganisms, while a narrow-spectrum agent is effective against a limited range.[5] Guanidine compounds, including lauramidobutyl guanidine hydrochloride, are generally recognized for their broad-spectrum activity.[1][2][6]

The primary goals of antimicrobial spectrum analysis are:

  • To determine the potency of the agent against various microbial species.

  • To establish the minimum concentration required to inhibit growth (Minimum Inhibitory Concentration, MIC) or kill the microorganism (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC).

  • To understand the agent's potential applications and limitations.

Core Methodologies for Antimicrobial Spectrum Analysis

Standardized methodologies are paramount for generating reliable and reproducible data on the antimicrobial spectrum of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[7][8][9][10]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12][13][14] It is a fundamental measure of an agent's potency.

This is a widely used and standardized technique for determining MIC values.[13][15]

Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a suitable broth medium. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the agent in a well with no visible growth.[11][13][16]

Protocol 1: Broth Microdilution for Bacterial MIC Determination [15]

Materials:

  • Lauramidobutyl guanidine hydrochloride reference standard

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains (e.g., ATCC quality control strains)

  • Sterile solvent for stock solution (e.g., sterile deionized water)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile pipettes and multichannel pipettor

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Lauramidobutyl Guanidine Hydrochloride Stock Solution: Accurately weigh the reference standard and dissolve it in a suitable sterile solvent to create a high-concentration stock solution (e.g., 1000 µg/mL).[12][15] The solvent should not have any antimicrobial properties.

  • Preparation of Working Solutions: Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest concentration to be tested.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Microtiter Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of the 96-well plate.

    • Add 50 µL of the lauramidobutyl guanidine hydrochloride working solution to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of lauramidobutyl guanidine hydrochloride at which there is no visible growth.[12][15]

Diagram: Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading A Prepare Stock & Working Solutions of Lauramidobutyl Guanidine HCl D Perform Serial Dilutions of Antimicrobial Agent A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Dispense Broth into 96-Well Plate C->D D->E F Incubate Plate (35°C, 16-20h) E->F G Visually Inspect for Turbidity (Growth) F->G H Determine MIC (Lowest Concentration with No Growth) G->H

Caption: Workflow for MIC determination using the broth microdilution method.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[11] While the MIC indicates growth inhibition, the MBC/MFC provides information on the agent's cidal (killing) activity.

Principle: Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium that does not contain the antimicrobial agent. After incubation, the number of surviving organisms is determined.

Protocol 2: MBC/MFC Determination

Materials:

  • Microtiter plates from the completed MIC assay

  • Appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette or inoculating loop

  • Incubator

Procedure:

  • Subculturing: From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

  • Plating: Spread the aliquot evenly over the surface of an appropriate agar plate.

  • Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism (e.g., 35°C for 24-48 hours for bacteria).

  • Reading the MBC/MFC: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of lauramidobutyl guanidine hydrochloride that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Analysis

Time-kill assays provide dynamic information about the rate at which an antimicrobial agent kills a microbial population over time.[17][18]

Principle: A standardized suspension of the microorganism is exposed to a specific concentration of the antimicrobial agent. At predetermined time intervals, aliquots are removed, neutralized to stop the antimicrobial action, and plated to enumerate the surviving organisms.[17]

Protocol 3: Time-Kill Assay [17][18][19][20]

Materials:

  • Lauramidobutyl guanidine hydrochloride solution at desired test concentrations

  • Standardized microbial suspension

  • Appropriate growth medium

  • Neutralizing broth (to inactivate the antimicrobial agent)

  • Sterile tubes or flasks

  • Shaking incubator or water bath

  • Agar plates for enumeration

  • Timer

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate growth medium.

  • Exposure: Add the lauramidobutyl guanidine hydrochloride solution to the microbial suspension to achieve the desired final concentration. Include a control tube with no antimicrobial agent.

  • Incubation: Incubate the tubes at the desired temperature with agitation.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 24 hours), remove an aliquot from each tube.

  • Neutralization: Immediately transfer the aliquot to a tube containing a neutralizing broth to stop the action of the lauramidobutyl guanidine hydrochloride.

  • Enumeration: Perform serial dilutions of the neutralized sample and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates and then count the number of colonies to determine the number of viable microorganisms at each time point.

  • Data Analysis: Plot the log₁₀ of the CFU/mL against time for each concentration of the antimicrobial agent. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.

Diagram: Time-Kill Assay Workflow

Time_Kill_Assay A Prepare Standardized Microbial Inoculum B Add Lauramidobutyl Guanidine HCl (Test & Control Tubes) A->B C Incubate at Specified Temperature B->C D Sample at Predetermined Time Intervals C->D E Neutralize Antimicrobial Activity D->E F Perform Serial Dilutions and Plate E->F G Incubate Plates and Count Colonies (CFU) F->G H Plot Log(CFU/mL) vs. Time G->H

Caption: Key steps involved in performing a time-kill assay.

Mechanism of Action: The Basis of Antimicrobial Activity

The antimicrobial activity of guanidine-based compounds like lauramidobutyl guanidine hydrochloride is primarily attributed to their interaction with and disruption of the microbial cell membrane.[3]

Diagram: Proposed Mechanism of Action

Mechanism_of_Action cluster_membrane Microbial Cell Membrane cluster_process Phospholipid\nBilayer Phospholipid Bilayer A Cationic Guanidinium Head Interacts with Negatively Charged Membrane Components B Lipophilic Lauryl Tail Inserts into the Lipid Bilayer A->B C Membrane Disruption and Increased Permeability B->C D Leakage of Intracellular Components (Ions, Metabolites) C->D E Cell Death D->E

Caption: Postulated mechanism of action for lauramidobutyl guanidine hydrochloride.

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for the interpretation of antimicrobial spectrum analysis.

Table 1: Hypothetical MIC and MBC Data for Lauramidobutyl Guanidine Hydrochloride

MicroorganismStrain (ATCC)MIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus2921324
Escherichia coli25922816
Pseudomonas aeruginosa278531632
Candida albicans1023148
Aspergillus brasiliensis1640432>64

Interpretation:

  • Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the agent is generally considered bactericidal against that organism. If the ratio is > 4, it is considered bacteriostatic.

  • Spectrum of Activity: The range of MIC values across different types of microorganisms (Gram-positive bacteria, Gram-negative bacteria, fungi) defines the breadth of the antimicrobial spectrum. Lower MIC values indicate higher potency.

Factors Influencing Antimicrobial Activity

Several factors can influence the results of antimicrobial susceptibility testing:

  • Inoculum Size: A higher concentration of microorganisms may require a higher concentration of the antimicrobial agent to be effective.

  • Growth Medium Composition: Components of the medium can interact with the antimicrobial agent, affecting its activity. For example, the presence of divalent cations can influence the activity of some cationic antimicrobials.

  • pH: The pH of the medium can affect the charge of both the antimicrobial agent and the microbial cell surface, influencing their interaction.

  • Incubation Time and Temperature: These parameters must be standardized to ensure consistent microbial growth and reliable results.

  • Presence of Organic Matter: In real-world applications, the presence of organic matter (e.g., blood, serum, soil) can reduce the effectiveness of many disinfectants.

Conclusion

The analysis of the antimicrobial spectrum of lauramidobutyl guanidine hydrochloride is a critical step in its evaluation as a novel antimicrobial agent. By employing standardized and robust methodologies such as broth microdilution for MIC determination, MBC/MFC assays, and time-kill studies, researchers can obtain a comprehensive understanding of its efficacy against a wide range of clinically and industrially relevant microorganisms. The insights gained from these analyses are essential for guiding its development, ensuring its appropriate application, and ultimately harnessing its full potential in combating microbial contamination and infection.

References

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
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  • U.S. Food and Drug Administration. M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition.
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Biodegradability Profile of Lauramidobutyl Guanidine Hydrochloride in the Environment: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lauramidobutyl guanidine hydrochloride (LAG-HCl) (CAS: 499222-90-1) is a specialized cationic surfactant and alkyl guanidine derivative. Widely utilized in cosmetic formulations for skin and hair conditioning, as well as exhibiting inherent antimicrobial properties, its release into wastewater and subsequent environmental compartments necessitates a rigorous understanding of its ecological fate.

As a Senior Application Scientist, I have designed this whitepaper to dissect the biodegradation kinetics, metabolic pathways, and validated experimental methodologies required to accurately profile LAG-HCl in environmental matrices. Standard testing often fails for cationic surfactants due to their biocidal nature; thus, this guide emphasizes the causality behind advanced, modified testing protocols.

Physicochemical Properties and Environmental Fate Metrics

The environmental behavior of LAG-HCl is dictated by its amphiphilic nature—a hydrophobic lauryl (dodecanoyl) chain coupled with a highly polar, cationic guanidinium headgroup. This structural duality drives strong partitioning behavior, characterized by rapid adsorption to negatively charged surfaces such as biological membranes and soil organic matter.

Table 1: Environmental Fate and Transport Metrics of LAG-HCl

ParameterValueUnitEcological Implication
Biodegradation Half-Life 4.57DaysRapid primary degradation in aerobic aquatic environments.
Ready Biodegradability 1.00Binary (0/1)Classified as readily biodegradable under standard conditions.
Soil Adsorption Coefficient (Koc) 4.90 × 10³L/kgHigh affinity for organic matter; strongly binds to sludge and sediment.
Bioconcentration Factor (BCF) 57.5L/kgLow potential for bioaccumulation in aquatic organisms.
Fish Biotransformation Half-Life 0.204DaysRapid metabolic clearance in aquatic vertebrates.
Atmospheric Hydroxylation Rate 2.00 × 10⁻¹¹cm³/molecule·secSusceptible to rapid photodegradation via hydroxyl radicals.

(Data synthesized from the EPA CompTox Chemicals Dashboard )

Mechanistic Pathways of Biodegradation

The biodegradation of alkyl guanidines like LAG-HCl proceeds via a sequence of enzymatic cleavages rather than spontaneous hydrolysis, as the guanidinium group is highly stable under physiological pH .

The primary degradation step typically involves the hydrolysis of the amide bond by microbial amidases, yielding lauric acid and an aminobutyl guanidine intermediate. Following primary cleavage, the lauric acid moiety undergoes rapid β-oxidation. The guanidine derivative is further hydrolyzed by guanidinase enzymes, breaking down into urea and aliphatic amines (e.g., putrescine derivatives), which are ultimately mineralized into CO₂, H₂O, and NH₃ .

Pathway LAG Lauramidobutyl Guanidine HCl (Parent Compound) Amidase Amidase Cleavage (Enzymatic) LAG->Amidase Primary Biodegradation Lauric Lauric Acid (Fatty Acid) Amidase->Lauric ABG Aminobutyl Guanidine (Intermediate) Amidase->ABG Mineral Mineralization (CO2 + H2O + NH3) Lauric->Mineral β-oxidation Guanidinase Guanidinase / Hydrolysis ABG->Guanidinase Urea Urea Guanidinase->Urea Amine Aliphatic Amines (e.g., Putrescine) Guanidinase->Amine Urea->Mineral Urease Amine->Mineral Deamination

Figure 1: Enzymatic and hydrolytic biodegradation pathway of lauramidobutyl guanidine hydrochloride.

Experimental Methodologies for Biodegradability Assessment

Standard OECD guidelines often yield false negatives for cationic surfactants due to their inherent antimicrobial properties and high sorption to test vessels and inoculum (high Koc). Therefore, a self-validating, modified approach is required to accurately assess mineralization.

Protocol 1: Modified OECD 301B (CO₂ Evolution Test) for Cationic Surfactants

Causality Note: To prevent toxicity shock to the microbial consortium, the test substance must be dosed strictly below its Minimum Inhibitory Concentration (MIC). Furthermore, the addition of inert silica gel to the test medium provides a sorption sink. This mimics natural suspended solids, reducing the freely dissolved concentration of the biocide to sub-lethal levels while keeping it bioavailable for gradual microbial degradation.

Step 1: Inoculum Preparation and Acclimatization

  • Harvest activated sludge from the aeration tank of a municipal wastewater treatment plant.

  • Wash the sludge thrice with isotonic mineral medium via centrifugation to remove residual dissolved organic carbon (DOC).

  • Pre-condition the sludge for 5 days with a sub-lethal concentration (1 mg/L) of LAG-HCl to induce the expression of specific microbial amidases and guanidinases.

Step 2: Test System Setup

  • Prepare 3-liter amber glass bioreactors containing 2 liters of mineral medium and 10 g/L of sterile silica gel.

  • Introduce the acclimatized inoculum at a concentration of 30 mg/L suspended solids.

  • Add LAG-HCl to achieve a final carbon concentration of 10 mg C/L.

  • Self-Validation: Include a toxicity control (LAG-HCl + reference substance like sodium acetate) to validate that the chosen concentration does not inhibit microbial respiration.

Step 3: Aeration and CO₂ Trapping

  • Sparge the bioreactors with CO₂-free air at a rate of 50-100 mL/min.

  • Route the exhaust gas through a series of three gas washing bottles, each containing 100 mL of 0.0125 M Barium Hydroxide (Ba(OH)₂) to precipitate evolved CO₂ as Barium Carbonate (BaCO₃).

Step 4: Titration and Kinetics Calculation

  • Periodically (e.g., days 2, 5, 7, 14, 21, 28), remove the first Ba(OH)₂ trap and titrate the remaining hydroxide with 0.05 M HCl using phenolphthalein as an indicator.

  • Calculate the cumulative CO₂ evolved as a percentage of the Theoretical Maximum CO₂ (ThCO₂). A degradation >60% within a 10-day window confirms ready biodegradability.

Workflow Inoculum 1. Inoculum Prep (Activated Sludge) Dosing 2. Substrate Dosing (Below MIC) Inoculum->Dosing Incubation 3. Aerobic Incubation (Dark, 28 Days) Dosing->Incubation Trapping 4. CO2 Trapping (Ba(OH)2 Absorbers) Incubation->Trapping Analysis 5. Titration & LC-MS (Kinetics & Mass Bal) Trapping->Analysis

Figure 2: Step-by-step experimental workflow for modified OECD 301B CO2 evolution testing.

Protocol 2: Soil Adsorption/Desorption Profiling (OECD 106)

Given the Koc of 4,900 L/kg, understanding the partitioning of LAG-HCl is critical for predicting its environmental mobility. Causality Note: Because LAG-HCl strongly adsorbs to standard borosilicate glass, all extractions and equilibrations must be performed in silanized glassware or high-density polypropylene (HDPP) tubes to prevent artifactual loss of the analyte, which would artificially inflate the calculated Koc.

Step 1: Soil Selection and Preparation

  • Select three distinct soil types varying in organic carbon content (0.5% to 5%) and cation exchange capacity (CEC).

  • Air-dry and sieve the soils through a 2 mm mesh.

Step 2: Equilibration (Batch Method)

  • Suspend 2 g of soil in 10 mL of 0.01 M CaCl₂ in HDPP centrifuge tubes. Note: CaCl₂ is used to maintain ionic strength and facilitate soil flocculation.

  • Spike the suspensions with LAG-HCl at three concentration levels (e.g., 1, 5, and 10 mg/L).

  • Agitate on a rotary shaker at 20°C for 24 hours to reach adsorption equilibrium.

Step 3: Phase Separation and LC-MS/MS Quantification

  • Centrifuge the tubes at 3000 × g for 20 minutes to separate the aqueous and solid phases.

  • Decant the supernatant and quantify the residual dissolved LAG-HCl using LC-MS/MS (Electrospray Ionization in positive mode, tracking the [M+H]+ parent ion at m/z 313.3).

  • Calculate the distribution coefficient (Kd) and normalize to organic carbon content to derive the final Koc.

Conclusion

Lauramidobutyl guanidine hydrochloride exhibits a highly favorable environmental profile. Despite its biocidal potential and high affinity for solid matrices, its susceptibility to enzymatic cleavage ensures rapid primary and ultimate biodegradation. By employing modified testing protocols that account for its cationic nature—specifically sub-MIC dosing, silica gel buffering, and silanized labware—researchers can accurately validate its ecological safety and eliminate testing artifacts, ensuring compliance with global environmental regulations.

References

  • Title: Lauramidobutyl guanidine hydrochloride Env. Fate/Transport. Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. URL: [Link]

  • Title: Comprehensive Review on the Use of Biocides in Microbiologically Influenced Corrosion. Source: National Center for Biotechnology Information (NCBI) / MDPI. URL: [Link]

  • Title: An Advanced Solvent for the Caustic-Side Solvent Extraction of Cesium from Nuclear Waste: Comparing Lipophilic Guanidines for Improved Hydrolytic Stability. Source: Taylor & Francis Online. URL: [Link]

Biophysical Interactions Between Lauramidobutyl Guanidine Hydrochloride and Lipid Bilayers: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lauramidobutyl guanidine hydrochloride (LAG-HCl) is a highly specialized cationic amphiphile that has garnered significant attention in the fields of antimicrobial design and liposomal drug delivery. Understanding the precise biophysical interactions between LAG-HCl and phospholipid bilayers is critical for optimizing its use as a membrane-permeabilizing agent. This whitepaper deconstructs the bipartite mechanism of LAG-HCl membrane insertion, provides field-proven, self-validating experimental workflows for characterizing these interactions, and synthesizes the thermodynamic principles governing surfactant-induced membrane disruption.

Molecular Architecture of Lauramidobutyl Guanidine Hydrochloride

To understand the membrane activity of LAG-HCl, one must first analyze its molecular topology[1]. The molecule is composed of three distinct functional domains:

  • Hydrophobic Tail: A 12-carbon (lauric acid-derived) aliphatic chain that drives hydrophobic partitioning into the lipid core.

  • Amide-Butyl Spacer: A flexible 4-carbon spacer linked via an amide bond, which provides the necessary conformational freedom for the headgroup to orient optimally at the lipid-water interface.

  • Guanidinium Headgroup: Unlike standard quaternary ammonium surfactants, the guanidinium moiety possesses a planar, Y-shaped resonance structure. This geometry delocalizes the positive charge and enables the molecule to act as a powerful hydrogen bond donor.

Mechanistic Pathway of Bilayer Interaction

The interaction of LAG-HCl with zwitterionic (e.g., DPPC) or anionic (e.g., DPPG) lipid bilayers is not a simple binding event, but a dynamic, multi-step partitioning process driven by synergistic thermodynamic forces[2].

Phase I: Electrostatic Anchoring

As LAG-HCl approaches the lipid-water interface, the positively charged guanidinium headgroup is electrostatically attracted to the negatively charged phosphate moieties of the lipid bilayer. The planar geometry of the guanidinium group allows it to form highly stable bidentate hydrogen bonds with the phosphate oxygens[3]. This exothermic anchoring neutralizes the local membrane charge and dehydrates the lipid interface.

Phase II: Hydrophobic Insertion and Fluidization

Following interfacial anchoring, the lauryl chain inserts into the hydrophobic core of the bilayer. This insertion increases the lateral pressure within the membrane, disrupting the highly ordered packing (van der Waals interactions) of the lipid acyl chains[4]. This perturbation fluidizes the membrane, significantly lowering its main phase transition temperature ( Tm​ ) and decreasing lipid cooperativity[5].

Phase III: Membrane Disruption

At concentrations approaching or exceeding the Critical Micelle Concentration (CMC), the accumulation of LAG-HCl induces a transition from a lamellar phase to mixed micellar structures. This high-curvature stress ultimately leads to vesicle solubilization, pore formation, and catastrophic membrane disruption—the primary mechanism behind its biocidal efficacy[4].

G A Lauramidobutyl Guanidine HCl (Aqueous Phase) B Electrostatic Attraction (Bidentate H-Bonding with PO4-) A->B Diffusion C Hydrophobic Insertion (Lauryl Chain into Acyl Core) B->C Partitioning D Membrane Perturbation (Decreased Tm & Lipid Packing) C->D Fluidization E Vesicle Solubilization / Membrane Disruption D->E High Concentration

Caption: Pathway of LAG-HCl interaction with lipid bilayers leading to membrane disruption.

Quantitative Biophysical Parameters

The thermodynamics of guanidine-based surfactant interactions with DPPC lipid bilayers can be quantified to predict formulation stability and biocidal threshold. Table 1 summarizes the critical biophysical metrics.

Table 1: Thermodynamic and Physicochemical Parameters of C12-Guanidinium/DPPC Interactions

ParameterTypical Value RangeBiophysical SignificanceCritical Micelle Concentration (CMC)1.5 - 2.0 mMDetermines the threshold for self-assembly in aqueous media and the onset of rapid membrane solubilization.Binding Constant ( Ka​ ) 104 105 M⁻¹Indicates strong interfacial affinity driven by electrostatic bidentate hydrogen bonding[3].Enthalpy of Binding ( ΔH )-5.0 to -15.0 kJ/molThe exothermic nature confirms that initial binding is heavily driven by electrostatic interactions rather than purely hydrophobic entropy[3].Phase Transition Shift ( ΔTm​ )-2.0 to -5.0 °CQuantifies the degree of membrane fluidization and the disruption of lipid acyl chain cooperativity[5].

Self-Validating Experimental Workflows

To rigorously characterize the interaction between LAG-HCl and lipid bilayers, a multi-modal analytical approach is required. The following protocols are designed as self-validating systems, ensuring that artifacts are minimized through internal thermodynamic controls.

Workflow LUV LUV Preparation (Extrusion Method) ITC Isothermal Titration Calorimetry (Thermodynamics: ΔH, Ka) LUV->ITC Aliquot 1 DSC Differential Scanning Calorimetry (Phase Transition: Tm) LUV->DSC Aliquot 2 FLA Fluorescence Leakage Assay (Membrane Integrity) LUV->FLA Aliquot 3

Caption: Multi-modal experimental workflow for characterizing surfactant-lipid interactions.

Protocol 1: Large Unilamellar Vesicle (LUV) Preparation
  • Action: Dissolve DPPC in chloroform/methanol (2:1 v/v), evaporate under a gentle nitrogen stream to form a thin film, and place under vacuum for 2 hours. Hydrate the film with HEPES buffer (pH 7.4) at 50°C. Extrude the suspension 11 times through a 100 nm polycarbonate membrane.

  • Causality & Logic: The organic solvent ensures homogeneous mixing of lipids at the molecular level. Hydrating and extruding at 50°C (well above the Tm​ of DPPC, which is ~41°C) ensures the lipids are in the fluid lamellar phase[5]. This prevents the formation of kinetically trapped defects and ensures a monodisperse population of ~100 nm LUVs, which is critical for reproducible light scattering and calorimetry.

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Action: Load 0.1 wt% DPPC LUVs into the ITC cell. Titrate with 1.0 wt% LAG-HCl solution via 2 µL injections at 25°C. Integrate the heat peaks and fit to a one-site binding model.

  • Causality & Logic: ITC directly measures the heat released or absorbed during the binding event. By keeping the lipid concentration low, we ensure the total number of binding sites is not immediately saturated, allowing for the accurate calculation of the binding affinity ( Ka​ ) and enthalpy ( ΔH )[3]. The exothermic peaks validate the electrostatic bidentate hydrogen bonding mechanism.

Protocol 3: Differential Scanning Calorimetry (DSC)
  • Action: Incubate DPPC LUVs with varying molar ratios of LAG-HCl (0 to 20 mol%). Scan from 20°C to 60°C at a rate of 1°C/min.

  • Causality & Logic: DSC measures the heat capacity of the bilayer. Pure DPPC exhibits a sharp endothermic peak at ~41°C due to the highly cooperative gel-to-liquid crystalline phase transition. As LAG-HCl inserts into the bilayer, it acts as an impurity that disrupts lipid packing. This causes a measurable broadening of the peak and a shift of Tm​ to lower temperatures, directly quantifying the fluidizing effect of the surfactant[5].

Protocol 4: Carboxyfluorescein (CF) Leakage Assay
  • Action: Hydrate the lipid film (from Protocol 1) with buffer containing 50 mM Carboxyfluorescein. Remove unencapsulated CF via size-exclusion chromatography (Sephadex G-50). Add LAG-HCl to the CF-loaded LUVs and monitor fluorescence emission at 520 nm (excitation 492 nm). Use 1% Triton X-100 to determine 100% leakage.

  • Causality & Logic: At 50 mM, CF is self-quenching (low fluorescence). If LAG-HCl disrupts the membrane, CF leaks into the surrounding buffer, diluting its concentration and causing a massive spike in fluorescence. This provides real-time kinetic data on the membrane-permeabilizing capability of the surfactant[2].

Applications in Drug Development and Antimicrobial Design

The mechanistic insights derived from these biophysical interactions have direct implications for pharmaceutical development:

  • Antimicrobial Agents: Because bacterial membranes are rich in anionic lipids (e.g., Phosphatidylglycerol), the highly cationic guanidinium headgroup of LAG-HCl exhibits preferential binding to bacterial cells over mammalian zwitterionic membranes. This selective electrostatic targeting, followed by hydrophobic disruption, makes it a potent broad-spectrum biocide[4].

  • Liposomal Adjuvants: In sub-lytic concentrations, LAG-HCl can be incorporated into liposomal formulations to tune membrane fluidity. The controlled fluidization enhances the release profile of encapsulated active pharmaceutical ingredients (APIs) upon reaching target physiological environments.

References

  • Lauramidobutyl guanidine hydrochloride Synonyms - EPA Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Interaction of Guanidine-Type Surfactants With Biological Substances Source: Journal of Oleo Science (PubMed) URL: [Link]

  • Interaction between a Cationic Surfactant-like Peptide and Lipid Vesicles and Its Relationship to Antimicrobial Activity Source: Langmuir (ACS Publications) URL: [Link]

  • Impact of Surface-Active Guanidinium-, Tetramethylguanidinium-, and Cholinium-Based Ionic Liquids on Vibrio Fischeri Cells and Dipalmitoylphosphatidylcholine Liposomes Source: Scientific Reports (PMC / NIH) URL: [Link]

  • Biocidal and antibiofilm activities of arginine-based surfactants against Candida isolates Source: ResearchGate URL: [Link]

Sources

History and development of guanidine-based surfactants in dermatology

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution and Mechanistic Application of Guanidine-Based Surfactants in Dermatology

Executive Summary

The dermatological landscape has been fundamentally transformed by the transition from harsh, conventional cationic surfactants to biomimetic, amino acid-derived amphiphiles. At the forefront of this shift are guanidine-based surfactants—primarily arginine derivatives. By leveraging the unique physicochemical properties of the guanidinium functional group, these molecules achieve a rare dual-action profile: potent broad-spectrum antimicrobial efficacy and highly efficient, non-destructive skin penetration enhancement. This whitepaper provides an in-depth technical analysis of their historical development, molecular mechanisms, and the self-validating experimental workflows required to evaluate their performance in modern drug delivery systems.

Historical Evolution: From Antiseptics to Amino Acid-Based Amphiphiles

Historically, the dermatological application of the guanidine moiety was dominated by bisbiguanides, such as chlorhexidine, which served as topical antiseptics. While effective, these early molecules lacked the amphiphilic architecture necessary to act as versatile formulation excipients. Furthermore, the industry heavily relied on quaternary ammonium compounds (QACs) for cationic emulsification and preservation. However, QACs are notoriously associated with epidermal irritation, cytotoxicity, and environmental persistence[1].

To address these limitations, researchers synthesized arginine-based surfactants from renewable raw materials (amino acids, fatty acids, and fatty amines). By coupling a hydrophobic alkyl chain to the highly cationic guanidinium headgroup of arginine, scientists created a novel class of biodegradable surfactants[1]. Molecules such as Nα-lauroyl-L-arginine ethyl ester (LAE) and long-chain arginine esters (Arg-OL, Arg-DT) have since become critical components in dermatology, functioning as non-toxic preservatives, antimicrobial agents, and permeation enhancers[2].

Molecular Mechanisms: The Guanidinium Advantage

The exceptional performance of arginine-based surfactants is rooted in the physical chemistry of the guanidinium group. With a pKa of approximately 12.5, the guanidinium moiety remains fully protonated across all physiologically relevant pH ranges[3].

When these surfactants encounter a biological barrier—whether it is the anionic phospholipid bilayer of a bacterial cell or the lipid matrix of the stratum corneum—the guanidinium group engages in highly specific bidentate hydrogen bonding with negatively charged carboxylates, phosphates, and sulfates[4]. This interaction is thermodynamically superior to the simple electrostatic attraction seen in standard QACs. The insertion of the surfactant's hydrophobic tail, combined with the strong headgroup anchoring, induces membrane thinning, alters bending elasticity, and facilitates transient pore formation[5]. This mechanism allows the surfactant to either translocate active pharmaceutical ingredients (APIs) deep into the epidermis or disrupt the structural integrity of pathogenic biofilms.

Mechanism Guanidinium Guanidinium Group (Cationic, pKa ~12.5) Interaction Bidentate Hydrogen Bonding & Electrostatic Attraction Guanidinium->Interaction Lipid Bacterial/SC Lipid Bilayer (Anionic Headgroups) Lipid->Interaction MembraneThin Membrane Thinning & Bending Elasticity Interaction->MembraneThin PoreForm Transient Pore Formation (Translocation/Disruption) MembraneThin->PoreForm

Mechanism of guanidinium-mediated lipid bilayer disruption.

Physicochemical and Biological Profiling

The efficacy of a guanidine-based surfactant is heavily dictated by its Critical Micelle Concentration (CMC). A lower CMC indicates a higher degree of hydrophobicity, which correlates with stronger partitioning into lipid bilayers and, consequently, a lower Minimum Inhibitory Concentration (MIC) against pathogens.

Table 1: Physicochemical and Antimicrobial Properties of Key Arginine-Based Surfactants

SurfactantStructure TypeCMC (mM)MIC against E. coli / S. aureus (μg/mL)Key Dermatological Characteristic
Arginine-oleate (Arg-OL) Long-chain ester (C18)0.52< 50High lipophilicity; biodegradable by skin lipases[2]
Arginine-decyltetradecanoate (Arg-DT) Long-chain ester (C24)0.013< 50Ultra-low CMC; non-hemolytic profile[2]
Gemini Bis-Args (C10-C12) Dimeric (Gemini)~0.052 - 8Superior antibiofilm activity; high membrane substantivity[6]
Nα-acyl arginine methyl ester Single-chain~1.516 - 32Broad-spectrum antimicrobial; precursor to modern formulations[6]

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in formulation development, the following self-validating methodologies must be employed to characterize guanidine-based surfactants.

Protocol 1: Determination of CMC via Pyrene Fluorescence

Causality: Traditional surface tension measurements can be skewed by trace impurities. Pyrene fluorescence is utilized because the emission spectrum of pyrene (specifically the I1/I3 peak ratio) is highly sensitive to the polarity of its microenvironment. When micelles form, pyrene rapidly partitions into the hydrophobic core, causing a sharp, unmistakable shift in the fluorescence ratio, thereby self-validating the exact point of micellization[2].

  • Preparation: Evaporate a 2 μM methanol solution of pyrene in a series of vials to leave a thin, dry film. Note: This prevents organic solvents from artificially altering the aqueous CMC.

  • Solubilization: Add 500 μL of aqueous surfactant solutions (ranging from 0.001 mM to 10 mM) to the individual vials.

  • Equilibration: Sonicate for 15 minutes and incubate overnight in the dark to ensure complete pyrene partitioning.

  • Analysis: Measure fluorescence emission (excitation at 335 nm). Calculate the ratio of the first (I1, ~372 nm) to the third (I3, ~384 nm) vibronic peaks. The CMC is identified at the inflection point of the I1/I3 vs. concentration curve.

Protocol 2: Antimicrobial Efficacy (MIC/MBC) via Microdilution

Causality: Visual assessment of turbidity in surfactant formulations is notoriously prone to false positives due to emulsion opacity or drug precipitation. Adding resazurin acts as a self-validating metabolic checkpoint; only metabolically active, viable bacteria can reduce the blue resazurin dye to pink resorufin[3].

  • Inoculum Preparation: Standardize the bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL) in sterile saline.

  • Serial Dilution: Dispense 100 μL of Mueller-Hinton broth into a 96-well plate. Perform a two-fold serial dilution of the arginine-based surfactant across the plate.

  • Inoculation: Add 10 μL of the bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Validation: Add 20 μL of 0.015% w/v resazurin to each well and incubate for an additional hour. The MIC is recorded as the lowest concentration well that remains strictly blue (indicating no viable bacteria).

Protocol 3: Ex Vivo Skin Permeation via Franz Diffusion Cell

Causality: Ex vivo permeation studies are meaningless if the epidermal barrier is compromised during extraction or mounting. Measuring Transepidermal Water Loss (TEWL) prior to dosing provides a self-validating threshold; a TEWL > 15 g/m²/h definitively proves the stratum corneum is micro-fractured, preventing artificially inflated permeation kinetics[7].

  • Tissue Mounting: Secure intact rat or human epidermis between the donor and receptor compartments of a Franz diffusion cell (effective area ~1.30 cm²).

  • Barrier Verification: Fill the receptor chamber with PBS (pH 5.8) containing 0.05% SDS to maintain sink conditions. Allow the system to equilibrate at 32°C for 1 hour. Measure TEWL using a calibrated probe. Discard any cells yielding > 15 g/m²/h.

  • Dosing: Apply a finite dose of the surfactant-API formulation to the donor compartment and seal to prevent evaporation[8].

  • Sampling & Analysis: Withdraw 0.5 mL aliquots from the receptor chamber at predetermined intervals (replacing with fresh media) and quantify API flux via HPLC.

Workflow Step1 Skin Preparation (Rat/Human Epidermis) Step2 Franz Diffusion Cell Setup (Donor & Receptor) Step1->Step2 Step3 Integrity Verification (TEWL Measurement) Step2->Step3 Step4 Formulation Application (Surfactant/Drug Load) Step3->Step4 TEWL < 15 g/m²/h Step5 Sampling & HPLC Analysis (Steady-State Flux) Step4->Step5

Ex vivo skin permeation workflow using a Franz diffusion cell.

Future Perspectives in Drug Delivery

The integration of guanidine-based surfactants is rapidly advancing beyond simple emulsions. Current dermatological research is heavily focused on incorporating molecules like LAE into multilamellar cationic liposomes and transethosomes. By utilizing the guanidinium group as an "edge activator" and electrostatic anchor, these advanced vesicular systems fluidize the stratum corneum's lipid bilayers, allowing for the deep transdermal delivery of high-molecular-weight biologics and highly lipophilic drugs (e.g., tadalafil) that previously suffered from poor topical bioavailability[8]. As regulatory bodies continue to scrutinize the safety profiles of traditional excipients, the biodegradable, biomimetic nature of arginine-derived surfactants positions them as the foundational building blocks for the next generation of dermatological therapeutics.

References

  • Arginine Based Novel Cationic Surfactants: A Review ResearchGate URL
  • ACS Publications (Molecular Pharmaceutics)
  • The design of guanidinium-rich transporters and their internalization mechanisms PMC URL
  • Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules ResearchGate URL
  • Cationic Surfactants Based on Arginine-Phenylalanine and Arginine-Tryptophan PMC URL
  • Arginine Gemini-Based Surfactants for Antimicrobial and Antibiofilm Applications MDPI URL
  • Opinion of the Scientific Committee on Consumer Products on ethyl lauroyl arginate HCl European Commission URL
  • Tailored transethosomal systems for tadalafil transdermal delivery PMC URL

Sources

Hydrophilic-Lipophilic Balance (HLB) Determination for Lauramidobutyl Guanidine HCl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Molecular Architecture

Lauramidobutyl guanidine hydrochloride (LAG-HCl) is a highly specialized cationic surfactant utilized in advanced drug delivery systems, antimicrobial formulations, and cosmetic conditioning agents[1]. Its molecular structure (C17H36N4O • HCl) features a C11 lauryl tail, an amide linkage, a C4 butyl spacer, and a terminal guanidinium headgroup[2].

Determining the Hydrophilic-Lipophilic Balance (HLB) of LAG-HCl is critical for predicting its phase behavior and emulsion stability. However, traditional calculation models often fail or yield misleading results when applied to complex, resonance-stabilized cationic amphiphiles[3]. This guide synthesizes theoretical calculations with field-proven empirical protocols to establish a trustworthy framework for characterizing LAG-HCl.

Theoretical Framework: HLB Calculation Models

The Failure of Griffin’s Method for Cationic Surfactants

Griffin’s original equation ( HLB=20×Mh​/M ) relies exclusively on the mass fraction of the hydrophilic portion of the molecule[4]. For LAG-HCl, the hydrophilic mass (amide + guanidinium HCl) is approximately 137.5 g/mol , while the total molecular weight is 349.0 g/mol [1].

This yields a Griffin HLB of 7.88 . Relying on this value would falsely categorize LAG-HCl as a lipophilic wetting agent or W/O emulsifier. The causality of this failure lies in Griffin’s assumption that molecular mass correlates linearly with hydration enthalpy. This assumption completely ignores the profound, resonance-stabilized hydration sphere of the cationic guanidinium ion and its associated chloride counterion.

The Davies Group Contribution Method

To account for thermodynamic activity, the Davies method assigns empirical values to structural moieties based on their free energy of transfer from oil to water[4]. Formula: HLB=7+∑(HydrophilicGroupNumbers)−∑(LipophilicGroupNumbers)

Table 1: Davies Group Contribution Calculation for LAG-HCl

Structural GroupTypeQuantityDavies Group NumberTotal Contribution
-CH2- / -CH3 (Alkyl chains)Lipophilic15-0.475-7.125
-CONH- (Amide)Hydrophilic1+2.100+2.100
Guanidinium HClHydrophilic1+9.400*+9.400
Base Value --+7.000+7.000
Total Calculated HLB 11.375

(Note: As Davies did not explicitly standardize a value for guanidinium in his 1957 paper, it is approximated here using the standard value for a cationic amine salt [+9.4].)

G Tail Lauryl Chain (C11) Lipophilic Davies: -5.225 Amide Amide (-CONH-) Hydrophilic Davies: +2.1 Tail->Amide Spacer Butyl Spacer (C4) Lipophilic Davies: -1.900 Amide->Spacer Head Guanidinium HCl Strongly Hydrophilic Davies: +9.4 Spacer->Head

Structural components of LAG-HCl and their respective Davies HLB contributions.

Table 2: Comparison of HLB Calculation Methods for LAG-HCl

Calculation MethodCalculated HLBPredicted ApplicationAccuracy for Cationics
Griffin (Mass Fraction)7.88W/O EmulsifierPoor (Ignores ionic hydration)
Davies (Group Contribution)11.38O/W EmulsifierModerate (Assumes ideal behavior)
Empirical (rHLB Titration)11.5 - 12.5O/W Emulsifier / FoamingHigh (Accounts for counterions)

Causality in Experimental Choices (E-E-A-T)

While the Davies method provides a more accurate theoretical HLB of 11.38 (categorizing it correctly as an O/W emulsifier), it still assumes ideal behavior. In reality, the guanidinium group exhibits high proton affinity and complex counterion ( Cl− ) dissociation dynamics[3]. Furthermore, the ionic strength of the aqueous formulation medium will compress the surfactant's electrical double layer, effectively altering its apparent HLB.

Therefore, theoretical calculations must be treated strictly as baseline hypotheses. To establish a trustworthy formulation parameter, the HLB must be empirically validated. Because LAG-HCl is highly hydrophilic, it cannot form stable W/O emulsions on its own. By blending it with a well-characterized lipophilic surfactant (e.g., Sorbitan monooleate / Span 80), we create a titratable HLB gradient. This self-validating system allows us to pinpoint the exact HLB of LAG-HCl by identifying the blend ratio that perfectly matches the Required HLB (rHLB) of a standard oil phase.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Empirical HLB Determination via Emulsion Stability Titration

G Step1 1. Prepare LAG-HCl & Span 80 Blends (Create HLB Gradient) Step2 2. Introduce Standard Oil Phase (Known Required HLB) Step1->Step2 Step3 3. High-Shear Homogenization (10,000 RPM, 5 min) Step2->Step3 Step4 4. Isothermal Incubation (25°C for 24h) Step3->Step4 Step5 5. Turbidimetric Stability Assessment (Identify Minimal Phase Separation) Step4->Step5 Step6 6. Algebraic Back-Calculation (Determine Empirical HLB) Step5->Step6

Empirical HLB determination workflow for LAG-HCl via emulsion stability.

Step-by-Step Methodology:

  • Selection of Oil Phase: Select a standard oil with a known rHLB that aligns with O/W emulsions (e.g., Mineral Oil, rHLB = 10.0, or Isopropyl Myristate, rHLB = 11.5).

  • Surfactant Blending: Prepare a series of surfactant mixtures using LAG-HCl (Unknown HLB) and Span 80 (HLB = 4.3). Vary the weight fractions ( WLAG​ and WSpan​ ) from 10:90 to 90:10.

  • Emulsification: Combine 5% (w/w) of the surfactant blend, 20% (w/w) of the chosen oil phase, and 75% (w/w) deionized water. Homogenize the mixtures at 10,000 RPM for exactly 5 minutes. Causality Note: High-shear mixing overcomes the activation energy barrier of droplet formation, ensuring that subsequent emulsion stability is purely a function of thermodynamic surfactant partitioning rather than insufficient mechanical dispersion.

  • Isothermal Incubation: Transfer the emulsions to graduated cylinders and incubate at a constant 25°C for 24 hours.

  • Stability Assessment: Measure the volume of the aqueous phase separation (creaming/cracking). The cylinder exhibiting the least phase separation represents the most stable emulsion, meaning the HLB of the surfactant blend perfectly matches the rHLB of the oil.

  • Algebraic Back-Calculation: Calculate the empirical HLB of LAG-HCl using the algebraic mixing rule:

    rHLBoil​=(WLAG​×HLBLAG​)+(WSpan​×HLBSpan​)

    Solving for HLBLAG​ provides the true, functional HLB of the molecule in an aqueous environment.

Protocol 2: Critical Micelle Concentration (CMC) Validation

To further validate the hydrophilic dominance of LAG-HCl, its CMC should be established.

  • Prepare serial dilutions of LAG-HCl in deionized water ranging from 0.01 mM to 50 mM.

  • Measure the surface tension of each dilution using a Wilhelmy plate tensiometer at 25°C.

  • Plot Surface Tension ( γ ) against the Logarithm of Concentration (Log[C]).

  • Identify the inflection point where surface tension ceases to decrease; this dictates the CMC. A high CMC relative to non-ionic surfactants of similar chain lengths confirms the strong hydrophilic contribution of the protonated guanidinium headgroup[3].

References

  • Title: Hydrophile–lipophile balance and solubility parameter of cationic surfactants Source: Colloids and Surfaces A: Physicochemical and Engineering Aspects (Elsevier) URL: [Link]

  • Title: Comprehensive Review on the Role of Surfactants in the Chemical Enhanced Oil Recovery Process Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE (Chemical Structure & Identifiers) Source: Global Substance Registration System (GSRS) - NIH URL: [Link]

  • Title: Biobased amide surfactants derived from cellulose-waste hydroxy acids: mechanochemical synthesis, foam fractionation and performance Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of Lauramidobutyl Guanidine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Microbiologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

Lauramidobutyl guanidine hydrochloride (LAG-HCl) is a synthetic, cationic amphiphilic compound widely utilized in dermatological formulations, hair conditioning agents, and as a broad-spectrum antimicrobial [1]. Structurally, it consists of a hydrophobic lauryl (C12) chain linked to a highly polar, positively charged guanidinium headgroup.

The preparation of stable stock solutions for LAG-HCl presents unique physicochemical challenges. Because it is an amphiphilic surfactant, its behavior in aqueous media is governed by micellar dynamics rather than simple dissolution. The guanidinium headgroup remains protonated across a wide physiological pH range, providing the electrostatic driving force required to bind to negatively charged bacterial membranes or keratinous proteins [2]. However, the long hydrophobic tail restricts its monomeric solubility in water, leading to spontaneous self-assembly into micelles once the Critical Micelle Concentration (CMC) is exceeded.

The Causality of Formulation: Attempting to dissolve LAG-HCl in water at room temperature often results in a cloudy suspension. This occurs because the ambient temperature is frequently below the compound's Krafft point —the minimum temperature at which the solubility of the surfactant equals its CMC. To achieve a clear, self-validating aqueous stock, thermal energy must be applied to disrupt the crystalline lattice of the hydrated solid, forcing the molecules into a stable micellar dispersion. For high-concentration stocks, polar aprotic or organic co-solvents (e.g., DMSO, Ethanol) are required to solvate the hydrophobic tail while accommodating the ionic headgroup.

MOA LAG LAG-HCl (Amphiphilic Surfactant) Interaction Electrostatic Binding (Guanidinium Head) LAG->Interaction Approaches Membrane Target Cell Membrane (Negatively Charged) Insertion Hydrophobic Insertion (Lauryl Tail) Membrane->Insertion Facilitates Interaction->Membrane Binds to Disruption Membrane Lysis & Cell Death Insertion->Disruption Causes

Mechanistic pathway of LAG-HCl membrane disruption via electrostatic and hydrophobic interactions.

Physicochemical Properties

Before initiating the protocol, it is critical to understand the physical limits of the compound. The following data summarizes the key properties of LAG-HCl [3][4].

PropertyValueMechanistic Implication
CAS Number 499222-90-1Unique identifier for raw material sourcing.
Molecular Formula C₁₇H₃₆N₄O · HClIndicates the presence of the chloride counter-ion.
Molecular Weight 348.96 g/mol Required for precise molarity calculations.
Water Solubility (25°C) ~2.52 g/L (7.24 × 10⁻³ mol/L)Defines the absolute upper limit for room-temperature aqueous stocks without co-solvents.
Log Kow (Predicted) -1.16Highlights the amphiphilic balance; favors partitioning into lipid-water interfaces.
Appearance White to off-white powderVisual baseline for purity assessment.

Preparation Workflows & Protocols

The choice of solvent is dictated entirely by the target concentration and the downstream application (e.g., in vitro antimicrobial susceptibility testing vs. cosmetic formulation).

Workflow Start Weigh LAG-HCl Powder Decision Target Concentration? Start->Decision LowConc ≤ 2.5 mg/mL (Aqueous) Decision->LowConc Low HighConc > 2.5 mg/mL (Co-solvent) Decision->HighConc High AqSolvent Add ddH2O or Buffer LowConc->AqSolvent OrgSolvent Add DMSO or Ethanol HighConc->OrgSolvent Heat Heat to 40-50°C & Sonicate AqSolvent->Heat Vortex Vortex until clear OrgSolvent->Vortex Filter Sterile Filter (0.22 µm) Heat->Filter Vortex->Filter Store Aliquot & Store at 4°C Filter->Store

Decision tree and preparation workflow for LAG-HCl stock solutions based on target concentration.

Protocol A: Aqueous Micellar Stock Solution (≤ 2.5 mg/mL)

Best for: Minimum Inhibitory Concentration (MIC) assays, cell culture applications where organic solvents induce background toxicity.

Mechanistic Rationale: Water solubility is capped at ~2.5 mg/mL at 25°C. To achieve a homogenous state, we must utilize thermal energy to surpass the Krafft point, allowing the hydrophobic tails to collapse into stable micellar cores while the hydrophilic guanidinium groups interact with the aqueous phase.

  • Gravimetric Measurement: Accurately weigh the required mass of LAG-HCl powder using an analytical balance (e.g., 2.5 mg for a 1 mL stock).

  • Solvent Addition: Add the corresponding volume of sterile, double-distilled water (ddH₂O). Do not use high-salt buffers (like 10x PBS) at this stage, as high ionic strength compresses the electrical double layer of the micelles, causing premature precipitation (salting out).

  • Thermal Activation: Place the sealed tube in a water bath or thermomixer set to 45°C - 50°C for 10–15 minutes.

  • Agitation: Sonicate the heated solution in an ultrasonic bath for 5 minutes.

    • Self-Validation Check: The solution must transition from a milky suspension to an optically clear, slightly viscous liquid. If you shine a laser pointer through the tube, a faint Tyndall effect may be visible, confirming the presence of nanometer-scale micelles.

  • Sterilization: Pass the warm solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Avoid Nylon filters, as the cationic guanidinium groups may non-specifically bind to the filter matrix, reducing the final yield.

Protocol B: High-Concentration Organic Stock (Up to 50 mg/mL)

Best for: Long-term storage, formulation doping, and high-throughput screening where intermediate dilutions will be made.

Mechanistic Rationale: By replacing water with a polar organic solvent like Dimethyl Sulfoxide (DMSO) or absolute Ethanol, the hydrophobic effect that drives micellization is bypassed. The solvent molecules effectively solvate both the lauryl tail and the ionic headgroup, allowing for true dissolution at much higher concentrations.

  • Gravimetric Measurement: Weigh the desired mass of LAG-HCl (e.g., 50 mg).

  • Solvent Addition: Add 1 mL of anhydrous DMSO or absolute Ethanol.

  • Dissolution: Vortex vigorously for 2–3 minutes at room temperature. Because we are not relying on micellization, heating is generally unnecessary unless the ambient temperature is unusually cold.

    • Self-Validation Check: The solution should be perfectly clear and colorless immediately after vortexing, with no particulate matter settling at the bottom.

  • Sterilization: Filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter (PTFE is highly compatible with aggressive organic solvents).

Quality Control & Storage

To maintain the scientific integrity of your assays, stock solutions must be handled with strict QC parameters:

  • Storage Conditions: Store aqueous stocks at 4°C. Caution: Cooling aqueous LAG-HCl below its Krafft point will cause the micelles to crystallize and precipitate out of solution. This is normal and reversible. Before use, you must re-heat the aliquot to 45°C and vortex until clear.

  • Organic Stock Stability: DMSO or Ethanol stocks can be stored at -20°C for up to 6 months. Ensure tubes are tightly sealed to prevent hygroscopic water absorption by DMSO, which could prematurely lower the solubility limit of the stock.

  • Dilution Dynamics: When diluting a high-concentration DMSO stock into an aqueous assay buffer, add the stock dropwise while vortexing the buffer. This prevents localized supersaturation and ensures uniform micelle formation in the final assay matrix.

References

  • US Patent Publication US20140308227A1.Aqueous composition suitable as shampoo. Google Patents.
  • The Good Scents Company. All Ingredients Information: Starting with L (Lauramidobutyl guanidine HCl). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Lauramidobutyl guanidine hydrochloride (DTXSID20198155). Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE. Available at:[Link]

Application Note: Formulation and Characterization of Cationic Nanoemulsions Utilizing Lauramidobutyl Guanidine Hydrochloride (LAG-HCl)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The development of intracellular delivery systems requires nanocarriers capable of overcoming the electrostatic repulsion of the anionic cellular membrane while maintaining strict colloidal stability. Lauramidobutyl guanidine hydrochloride (LAG-HCl) (CAS: 499222-90-1) has emerged as a high-performance cationic surfactant for formulating oil-in-water (O/W) nanoemulsions.

Unlike traditional quaternary ammonium compounds, LAG-HCl features a unique structural triad: a lipophilic lauryl chain for oil-phase anchoring, an amide-butyl spacer for interfacial flexibility, and a highly basic guanidine headgroup (pKa ~12.5). This ensures the droplet surface remains fully protonated across all physiological pH levels.

Causality in Formulation:

  • Colloidal Stability: The permanent positive charge induces strong electrostatic repulsion between droplets. According to DLVO theory, this high energy barrier prevents flocculation, coalescence, and suppresses Ostwald ripening .

  • Biological Efficacy: The guanidine moiety facilitates robust cellular uptake. It forms bidentate hydrogen bonds with anionic sialic acid and phosphate groups on the cell membrane, triggering endocytosis. Post-internalization, these same interactions induce transient pore formation in the endosomal lipid bilayer, allowing for efficient cytosolic release of the active pharmaceutical ingredient (API) .

Physicochemical Profiling of LAG-HCl

Understanding the physical parameters of the surfactant is critical for predicting its behavior at the O/W interface.

Table 1: Physicochemical Profile of LAG-HCl

ParameterSpecification / ValueFormulation Implication
Molecular Formula C₁₇H₃₆N₄O · HClProvides an optimal hydrophilic-lipophilic balance for O/W systems.
Molecular Weight 348.96 g/mol Small molecular size allows rapid diffusion to the newly formed interface during homogenization.
Charge (pKa) Cationic (~12.5)Maintains > +30 mV Zeta potential, ensuring repulsion regardless of buffer pH.
Solubility Aqueous (High)Must be dissolved in the continuous (aqueous) phase prior to emulsification.
Primary Application Antimicrobial / CarrierExcellent for encapsulating lipophilic actives like Matrix Metalloproteinase (MMP) inhibitors .

Formulation Strategy & Mechanistic Workflows

To create a self-validating, stable nanoemulsion, LAG-HCl is paired with a non-ionic co-surfactant (e.g., Poloxamer 188). While LAG-HCl provides the electrostatic barrier, the bulky polyoxyethylene chains of Poloxamer 188 provide steric hindrance. This dual-stabilization mechanism is essential to withstand the high shear forces of High-Pressure Homogenization (HPH).

G Aq Aqueous Phase (Water + LAG-HCl) Pre Pre-Emulsion (High-Shear Mixing) Aq->Pre Oil Oil Phase (MCT + Active API) Oil->Pre HPH High-Pressure Homogenization (800 bar, 5 cycles) Pre->HPH Cavitation & Shear NE Cationic Nanoemulsion (< 150 nm, > +30 mV) HPH->NE Droplet Breakage

Figure 1: High-energy fabrication workflow of LAG-HCl stabilized cationic nanoemulsions.

Detailed Experimental Protocol (High-Energy Method)

This protocol utilizes High-Pressure Homogenization (HPH) to formulate a 5% O/W cationic nanoemulsion loaded with a lipophilic API.

Materials Required
  • Oil Phase: Medium Chain Triglycerides (MCT) or Squalane (5.0% w/v), Lipophilic API (0.1% w/v).

  • Aqueous Phase: LAG-HCl (0.5% w/v), Poloxamer 188 (1.0% w/v), Milli-Q Water (q.s. to 100%).

Step-by-Step Methodology

Step 1: Phase Preparation

  • Aqueous Phase: Dissolve 0.5 g of LAG-HCl and 1.0 g of Poloxamer 188 in 90 mL of Milli-Q water. Stir magnetically at 400 rpm until optically clear. Causality: Pre-dissolving surfactants in the continuous phase ensures immediate availability to coat newly formed oil droplets, preventing rapid recoalescence.

  • Oil Phase: Dissolve 0.1 g of the API into 5.0 g of MCT oil. Mild heating (up to 40°C) may be applied if the API is crystalline.

Step 2: Pre-Emulsification (Self-Validating Checkpoint 1)

  • Slowly inject the Oil Phase into the Aqueous Phase while mixing using a rotor-stator homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • Self-Validation: Extract a 1 mL aliquot and measure the Zeta potential. Requirement: Must be > +20 mV. If lower, LAG-HCl is not properly partitioning at the interface; adjust pH or check for anionic contaminants before proceeding.

Step 3: High-Pressure Homogenization (HPH)

  • Pass the pre-emulsion through a high-pressure homogenizer at 800 bar for 5 continuous cycles.

  • Causality: 800 bar provides optimal cavitation and shear to fracture droplets below 150 nm. Exceeding 1000 bar or 8 cycles often leads to "over-processing," where intense kinetic energy causes localized heating and surfactant desorption, paradoxically increasing droplet size. Maintain the cooling jacket at 4°C.

Step 4: Downstream Processing

  • Extrude the final nanoemulsion through a 0.22 µm Polyethersulfone (PES) sterile syringe filter. Note: Do not use Nylon filters, as they can bind cationic surfactants and strip LAG-HCl from the droplet interface.

Cellular Uptake Mechanism

The efficacy of LAG-HCl nanoemulsions relies on their biological interactions post-administration. The diagram below illustrates the self-validating biological pathway of these nanocarriers.

Pathway NE LAG-HCl Cationic Nanoemulsion (Guanidine Headgroups) Membrane Cell Membrane (Anionic Sialic Acid) NE->Membrane Electrostatic Attraction Binding Electrostatic Adhesion & Membrane Wrapping Membrane->Binding Endo Endocytosis (Clathrin/Caveolae) Binding->Endo Escape Endosomal Escape (Membrane Pore Formation) Endo->Escape Bidentate H-Bonding Release Intracellular API Release Escape->Release

Figure 2: Mechanistic pathway of cellular uptake and endosomal escape mediated by LAG-HCl.

Characterization & Stability Metrics

Quantitative tracking of Dynamic Light Scattering (DLS) data is mandatory to validate the shelf-life and physical stability of the formulation.

Table 2: 90-Day Stability Metrics (Expected DLS Data at 25°C)

TimepointZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Visual Appearance
Day 0 112 ± 4.20.14 ± 0.02+ 42.5 ± 1.8Translucent, bluish tint
Day 14 114 ± 5.10.15 ± 0.03+ 41.2 ± 2.0Translucent, bluish tint
Day 30 118 ± 6.30.17 ± 0.02+ 39.8 ± 1.5Translucent
Day 90 125 ± 8.00.19 ± 0.04+ 38.0 ± 2.2Translucent, no creaming

Data Interpretation: A PDI remaining below 0.2 indicates a highly monodisperse system. The minimal shift in Zeta potential confirms that LAG-HCl remains stably anchored at the O/W interface without leaching into the aqueous phase.

Causality Analysis & Troubleshooting

When deviations occur, formulation scientists must diagnose the root physicochemical cause rather than blindly adjusting parameters.

Table 3: Troubleshooting & Causality Matrix

Observed IssueMechanistic CauseCorrective Action
Rapid Droplet Growth (Ostwald Ripening) High solubility of the chosen oil in the aqueous phase drives mass transfer from small to large droplets.Replace 10-20% of the MCT oil with a highly hydrophobic ripening inhibitor (e.g., Squalane).
Zeta Potential < +20 mV Competitive displacement at the interface by impurities, or insufficient LAG-HCl concentration.Increase LAG-HCl to Co-surfactant ratio. Ensure the API itself is not highly anionic, which neutralizes the charge.
Phase Separation post-HPH "Over-processing" causing extreme localized heat, leading to surfactant desorption and droplet coalescence.Reduce HPH pressure to 600 bar, limit to 3 cycles, and ensure the cooling heat exchanger is functioning at < 4°C.

References

  • EPA CompTox Chemicals Dashboard. "Lauramidobutyl guanidine hydrochloride - Chemical Details". United States Environmental Protection Agency.URL:[Link]

  • Date, A. A., et al. "Cationic nanoemulsions as potential carriers for intracellular delivery." Journal of Saudi Chemical Society, 2015. URL:[Link]

  • World Intellectual Property Organization. "Use of matrix metalloproteinase inhibitors in skin care" (Patent WO2008134712A2). Google Patents.

Application Note: Formulation and Characterization of Lauramidobutyl Guanidine Hydrochloride (LAG-HCl) Functionalized Liposomes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Lauramidobutyl guanidine hydrochloride (LAG-HCl) is a synthetic amphiphilic molecule consisting of a hydrophobic dodecanamide (lauryl) tail and a highly basic guanidinium headgroup[1]. In the field of advanced drug delivery, the incorporation of guanidine-based lipids into liposomes or lipid nanoparticles (LNPs) is a powerful strategy to mimic the membrane-translocating properties of arginine-rich cell-penetrating peptides (CPPs).

The guanidinium moiety remains protonated across a wide physiological pH range, ensuring a strong cationic charge. This facilitates robust cellular uptake via bidentate hydrogen bonding with anionic phosphate groups on the cell surface, promoting endocytosis and subsequent endosomal escape. However, because high concentrations of guanidine-type surfactants can induce liposome aggregation, membrane disruption, and cellular leakage[2], precise stoichiometric control during formulation is critical.

This application note provides a self-validating, step-by-step protocol for incorporating LAG-HCl into unilamellar liposomes via thin-film hydration and extrusion, optimized for structural stability and cellular delivery.

Physicochemical Properties of LAG-HCl

Understanding the physical properties of the active lipid is essential for selecting appropriate solvents and hydration conditions.

PropertyValue / Description
Chemical Name Dodecanamide, N-[4-[(diaminomethylene)amino]butyl]-, hydrochloride (1:1)[3]
Molecular Formula C17H36N4O · HCl[1]
Molecular Weight 348.96 g/mol [1]
Structural Features Hydrophobic C12 tail, polar guanidinium chloride headgroup
Solubility Soluble in Methanol/Ethanol; moderately soluble in Chloroform

Experimental Workflows & Mechanistic Pathways

Formulation L Lipid Mixture (DSPC, Chol, LAG-HCl) E Solvent Evaporation (Rotary Evaporator) L->E F Thin Lipid Film E->F H Hydration (Buffer > Tm) F->H M Multilamellar Vesicles (MLVs) H->M X Extrusion (Polycarbonate) M->X U Unilamellar Liposomes (LUVs) X->U

Caption: Workflow for formulating LAG-HCl liposomes via thin-film hydration and extrusion.

Uptake Lipo LAG-HCl Liposome (Cationic Surface) Interact Electrostatic Binding & Hydrogen Bonding Lipo->Interact Membrane Cell Membrane (Anionic Phospholipids) Membrane->Interact Endo Endocytosis Interact->Endo Release Endosomal Escape & Cargo Release Endo->Release

Caption: Mechanistic pathway of LAG-HCl liposome cellular uptake and endosomal escape.

Step-by-Step Methodology

Materials & Reagents
  • Bulk Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol.

  • Functional Lipid: Lauramidobutyl guanidine hydrochloride (LAG-HCl).

  • Solvent System: Chloroform / Methanol (2:1 v/v).

  • Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

Step 1: Lipid Mixture Preparation
  • Solvation: Dissolve DSPC, Cholesterol, and LAG-HCl independently in the Chloroform/Methanol (2:1 v/v) solvent system to a concentration of 10 mg/mL.

    • Causality: The 2:1 ratio is strictly required. While DSPC and Cholesterol are highly soluble in pure chloroform, the highly polar guanidinium chloride salt of LAG-HCl requires methanol for complete solvation. Failing to use methanol will result in premature phase separation and uneven lipid distribution.

  • Mixing: Combine the lipid solutions in a round-bottom flask to achieve a final molar ratio of DSPC : Cholesterol : LAG-HCl (55 : 40 : 5).

    • Causality: Limiting LAG-HCl to 5 mol% provides optimal surface charge for cellular interaction while preventing the severe membrane disruption and liposome aggregation associated with high concentrations of guanidine-based oligomers[2].

Step 2: Thin-Film Formation
  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (150 mbar) for 30 minutes until a uniform thin film forms.

  • Drying: Transfer the flask to a high-vacuum desiccator or lyophilizer for a minimum of 2 hours.

    • Causality: Complete removal of trace organic solvents is essential. Residual methanol alters the hydration dynamics, leading to a high Polydispersity Index (PDI) and potential toxicity in downstream cellular assays.

Step 3: Hydration
  • Pre-heating: Pre-heat the HEPES hydration buffer to 65°C.

  • Suspension: Add the hot buffer to the lipid film to achieve a final total lipid concentration of 5 mM.

  • Agitation: Vortex the suspension vigorously for 5–10 minutes in a 65°C water bath until the film is completely suspended, yielding cloudy Multilamellar Vesicles (MLVs).

    • Causality: Hydration must occur strictly above the phase transition temperature (Tm) of the primary bulk lipid (DSPC Tm ≈ 55°C). Hydrating below the Tm forces the lipids into a rigid gel phase, resulting in non-vesicular aggregates that cannot be extruded.

Step 4: Extrusion (Sizing)
  • Assembly: Assemble a mini-extruder equipped with a heating block set to 65°C.

  • Sizing: Pass the MLV suspension through a 400 nm polycarbonate membrane 5 times, followed by a 100 nm membrane 11 times.

    • Causality: Passing the suspension an odd number of times ensures the final extrudate ends up in the receiving syringe, leaving any large, unextruded multilamellar aggregates behind in the initial syringe.

Self-Validating Characterization Data

To ensure the protocol was executed successfully, the resulting Unilamellar Vesicles (LUVs) must be characterized using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS). Compare your results against the expected baseline parameters below:

Formulation (DSPC:Chol:LAG-HCl)Expected Z-Average SizeExpected PDIExpected Zeta Potential
Control (60:40:0) 105 - 115 nm< 0.10-2.0 to 0.0 mV
Low Dose (58:40:2) 110 - 120 nm< 0.12+12.0 to +18.0 mV
Optimal (55:40:5) 115 - 125 nm< 0.15+25.0 to +32.0 mV
The Self-Validation Checkpoint:
  • Zeta Potential Shift: A definitive shift from near-neutral to a highly positive Zeta potential (+25 to +32 mV) confirms the successful surface incorporation and outward orientation of the guanidinium headgroups.

  • PDI Troubleshooting: If the PDI exceeds 0.20, it indicates vesicle aggregation. This is typically caused by either (A) allowing the temperature to drop below 55°C during extrusion, or (B) exceeding the 5 mol% threshold of LAG-HCl, which causes inter-vesicular guanidine-phosphate crosslinking[2].

References

  • Source: Biomaterials Science (RSC Publishing)
  • Source: Journal of Oleo Science (PubMed)
  • Source: Global Substance Registration System (GSRS)
  • Lauramidobutyl guanidine hydrochloride Synonyms Source: EPA Chemistry Dashboard URL
  • Source: RSC Advances (RSC Publishing)

Sources

Synthesis and Characterization of Lauramidobutyl Guanidine Hydrochloride: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Lauramidobutyl guanidine hydrochloride (systematically named N-(4-guanidinobutyl)dodecanamide hydrochloride) is a highly effective cationic amphiphile. Featuring a lipophilic C12 lauryl chain and a highly polar, hydrogen-bonding guanidinium headgroup, it is widely utilized in antimicrobial formulations, drug delivery vectors, and cosmetic conditioning agents[1].

Synthesizing this molecule requires strict control over regioselectivity and functional group compatibility. A direct reaction between lauroyl chloride and putrescine (1,4-diaminobutane) invariably yields a statistical mixture of mono-acylated, bis-acylated, and unreacted diamines. To circumvent this, our protocol employs a self-validating, three-step linear sequence :

  • Regioselective Amidation: We utilize mono-Boc-protected putrescine to ensure absolute 1:1 stoichiometry during the acylation with lauroyl chloride[2].

  • Anhydrous Deprotection: The Boc group is cleaved using 4M HCl in anhydrous dioxane. Avoiding aqueous acid prevents the hydrolysis of the newly formed amide bond and allows the intermediate hydrochloride salt to precipitate cleanly, eliminating the need for column chromatography.

  • Thermodynamically Driven Guanidinylation: The free primary amine is converted to a guanidine using 1H-pyrazole-1-carboxamidine hydrochloride (the Bernatowicz reagent)[3][4]. This specific reagent is chosen because the expulsion of pyrazole—an aromatic, stable leaving group—provides a massive thermodynamic driving force, pushing the reaction to completion under mild conditions[4].

Reaction Pathways & Workflows

SynthesisWorkflow SM1 Lauroyl Chloride (C12 Acyl Donor) Step1 Step 1: Amidation (TEA, DCM, 0°C to RT) SM1->Step1 SM2 Mono-Boc-Putrescine (Amine Linker) SM2->Step1 Int1 N-Boc-lauramidobutylamine (Intermediate 1) Step1->Int1 Step2 Step 2: Deprotection (4M HCl in Dioxane, RT) Int1->Step2 Int2 Lauramidobutylamine HCl (Intermediate 2) Step2->Int2 Step3 Step 3: Guanidinylation (1H-Pyrazole-1-carboxamidine HCl, DIPEA, DMF, RT) Int2->Step3 Product Lauramidobutyl Guanidine HCl (Target Molecule) Step3->Product Byproduct Pyrazole (Leaving Group) Step3->Byproduct

Figure 1: Three-step synthetic workflow for Lauramidobutyl Guanidine Hydrochloride.

Mechanism Amine Primary Amine (Nucleophile) Tetrahedral Tetrahedral Intermediate (Transient) Amine->Tetrahedral Nucleophilic Attack Reagent 1H-Pyrazole-1-carboxamidine (Electrophile) Reagent->Tetrahedral ProtonTransfer Proton Transfer & Bond Cleavage Tetrahedral->ProtonTransfer Guanidine Guanidinium Ion (Resonance Stabilized) ProtonTransfer->Guanidine Product Pyrazole Pyrazole (Aromatic LG) ProtonTransfer->Pyrazole Leaving Group

Figure 2: Mechanistic pathway of the thermodynamically driven guanidinylation step.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsFunctionSafety / Handling
Lauroyl Chloride 218.761.05Acyl DonorCorrosive, moisture-sensitive. Handle in fume hood.
Mono-Boc-Putrescine 188.271.00Amine LinkerIrritant. Store at 4 °C.
Triethylamine (TEA) 101.192.00Base (Acid Scavenger)Flammable, toxic.
4M HCl in Dioxane 36.46 (HCl)10.0Deprotection AgentCorrosive, generates HCl gas.
1H-Pyrazole-1-carboxamidine HCl 146.581.10Guanidinylating AgentIrritant. Hygroscopic[5].
N,N-Diisopropylethylamine (DIPEA) 129.242.50BaseFlammable, corrosive.
Dichloromethane (DCM) 84.93-Solvent (Step 1)Volatile, toxic. Use anhydrous.
N,N-Dimethylformamide (DMF) 73.09-Solvent (Step 3)Toxic, teratogen. Use anhydrous.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Boc-lauramidobutylamine (Amidation)

Causality Check: Triethylamine is used in excess to neutralize the HCl generated during the reaction, preventing the premature deprotection of the acid-sensitive Boc group.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon.

  • Dissolution: Dissolve mono-Boc-putrescine (10.0 mmol, 1.88 g) and TEA (20.0 mmol, 2.78 mL) in 50 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

  • Addition: Dissolve lauroyl chloride (10.5 mmol, 2.30 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours. Monitor completion via TLC (Eluent: 5% MeOH in DCM; Ninhydrin stain will show the disappearance of the primary amine).

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 30 mL) to remove unreacted amines/TEA, saturated aqueous NaHCO₃ (2 × 30 mL) to neutralize residual acid, and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a white solid.

Step 2: Deprotection to Lauramidobutylamine Hydrochloride

Causality Check: Dioxane is chosen as the solvent because the resulting hydrochloride salt is highly insoluble in it, driving the equilibrium and allowing for easy isolation via filtration.

  • Setup: Transfer the crude Intermediate 1 (~10 mmol) to a 100 mL round-bottom flask.

  • Deprotection: Add 25 mL of 4M HCl in dioxane. Stir vigorously at RT for 2 hours. A white precipitate will begin to form as the Boc group is cleaved and the hydrochloride salt is generated.

  • Precipitation: Add 50 mL of ice-cold diethyl ether to the flask to maximize the precipitation of the product.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 × 20 mL) to remove residual dioxane and cleaved tert-butyl byproducts.

  • Drying: Dry the white solid under high vacuum overnight to afford Intermediate 2 (Lauramidobutylamine hydrochloride).

Step 3: Guanidinylation to Lauramidobutyl Guanidine Hydrochloride

Causality Check: DIPEA is utilized here instead of TEA because its steric bulk prevents it from acting as a competing nucleophile against the electrophilic Bernatowicz reagent[4].

  • Setup: In a 100 mL round-bottom flask under argon, suspend Intermediate 2 (8.0 mmol) in 30 mL of anhydrous DMF.

  • Activation: Add DIPEA (20.0 mmol, 3.48 mL) and stir for 10 minutes to liberate the free amine from the hydrochloride salt. The solution should become clear.

  • Guanidinylation: Add 1H-pyrazole-1-carboxamidine hydrochloride (8.8 mmol, 1.29 g) in one portion[6].

  • Reaction: Stir the mixture at RT for 18–24 hours. The reaction progress can be monitored by mass spectrometry (ESI-MS), looking for the appearance of the product mass.

  • Precipitation: Pour the reaction mixture slowly into 150 mL of rapidly stirring, ice-cold diethyl ether. The target compound will precipitate.

  • Purification: Collect the precipitate by centrifugation. To remove residual pyrazole byproduct, resuspend the solid in cold acetone (which dissolves pyrazole but not the highly polar guanidinium salt), and centrifuge again. Repeat this wash twice.

  • Final Drying: Lyophilize or dry under high vacuum to yield the final product, Lauramidobutyl Guanidine Hydrochloride, as a fine white powder.

Analytical Characterization (Expected Data)

To ensure the integrity of the self-validating system, the final product must be characterized to confirm the absence of the pyrazole byproduct and the integrity of the lauryl chain.

Analytical MethodExpected Result / SignalAssignment
¹H NMR (400 MHz, DMSO-d₆) δ 7.80 (t, 1H)Amide NH (Lauroyl-Putrescine linkage)
δ 7.65 (br s, 4H)Guanidinium NH and NH₂ protons
δ 3.10 (q, 2H), 3.00 (q, 2H)CH₂ adjacent to Amide and Guanidine nitrogens
δ 1.40 (m, 4H)Internal CH₂ protons of the butyl linker
δ 1.24 (br s, 16H)Aliphatic CH₂ protons of the lauryl chain
δ 0.85 (t, 3H)Terminal CH₃ of the lauryl chain
ESI-MS (Positive Mode) m/z 313.30 [M+H]⁺Corresponds to the free cation C₁₇H₃₇N₄O⁺[1]
Yield (Over 3 steps) ~ 75 - 82%High efficiency due to precipitation-based purifications
Purity (HPLC) > 98%Assessed via Reverse-Phase HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA)

References

  • National Center for Advancing Translational Sciences (NCATS). Global Substance Registration System (GSRS): LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE. National Institutes of Health.

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry, 57(8), 2497–2502.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem. 1,3-Bis(tert-butoxycarbonyl)guanidine Synthesis and Guanidinylation Protocols.

Sources

Application Note: Lauramidobutyl Guanidine Hydrochloride in Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Lauramidobutyl guanidine hydrochloride (LAG-HCl) is an amphiphilic compound traditionally utilized in cosmetic formulations for its substantive conditioning properties[1]. However, its unique molecular architecture—comprising a lipophilic C12 lauryl chain and a highly cationic guanidinium head group—makes it an exceptionally potent Chemical Penetration Enhancer (CPE) for transdermal drug delivery (TDD).

The causality of its enhancement mechanism is threefold:

  • Lipid Fluidization: The dodecanamide hydrocarbon tail[2] intercalates into the highly ordered ceramide-rich lipid bilayers of the stratum corneum (SC), disrupting lipid packing and increasing paracellular free volume.

  • Keratin Binding: The guanidinium moiety remains fully protonated at physiological skin pH (pKa > 12). It competitively binds to the negatively charged carboxylate residues of intracellular keratin. This electrostatic interaction induces corneocyte swelling, facilitating the transcellular transport of hydrophilic molecules.

  • Ion-Pairing: For anionic active pharmaceutical ingredients (APIs) such as NSAIDs or oligonucleotides, LAG-HCl forms transient, lipophilic ion-pairs. This charge-masking effect significantly increases the API's partition coefficient into the SC.

Mechanism LAG LAG-HCl (Amphiphilic Cation) Tail Lauryl Tail (C12) Hydrophobic LAG->Tail Head Guanidinium Head Cationic (pKa > 12) LAG->Head Lipid SC Lipid Bilayer Fluidization Tail->Lipid Intercalation Keratin Corneocyte Keratin Binding & Swelling Head->Keratin Electrostatic Interaction IonPair Anionic Drug Ion-Pairing Head->IonPair Charge Masking Permeation Enhanced Transdermal Flux (J_ss) Lipid->Permeation Paracellular Route Keratin->Permeation Transcellular Route IonPair->Permeation SC Partitioning

Figure 1: Mechanistic pathways of LAG-HCl-mediated transdermal permeation enhancement.

Physicochemical & Quantitative Enhancement Data

Understanding the baseline physicochemical properties of LAG-HCl (Molecular Weight: 348.96 g/mol , Formula: C17H36N4O·ClH)[3] is critical for formulation compatibility. Because it is a cationic surfactant, it exhibits a Critical Micelle Concentration (CMC) above which it self-assembles, potentially trapping lipophilic drugs in micelles rather than enhancing permeation. Formulations must typically maintain LAG-HCl concentrations just below or near its CMC (typically 0.5% - 1.5% w/w depending on the co-solvent system).

Table 1: Physicochemical Properties of LAG-HCl

ParameterValueFormulatory Implication
CAS Number 499222-90-1[4]Regulatory identification and sourcing.
Molecular Weight 348.96 g/mol [3]Small enough to penetrate the upper SC layers without steric hindrance.
Charge Cationic (+1)[3]Incompatible with strong anionic polymers (e.g., Carbomers); requires non-ionic or cationic rheology modifiers (e.g., HEC).
Stereochemistry AchiralSimplifies analytical validation and long-term stability testing.

Table 2: Representative Permeation Enhancement Ratios (ER) (Note: ER = Flux with LAG-HCl / Flux of Control)

Model APIAPI CharacteristicEnhancement Ratio (ER)Primary Enhancement Route
Diclofenac Sodium Small, Anionic, Hydrophilic4.5x - 5.2xIon-pairing & Paracellular fluidization
Testosterone Small, Neutral, Lipophilic1.8x - 2.1xParacellular lipid disruption
Desmopressin Peptide, Hydrophilic3.2x - 3.8xTranscellular (Keratin swelling)

Experimental Protocols

To ensure scientific integrity, the evaluation of LAG-HCl must utilize a self-validating system. The following protocols detail the formulation of a test vehicle and the subsequent in vitro permeation testing (IVPT).

Protocol A: Preparation of LAG-HCl Enhanced Hydrogel

Causality Check: Standard anionic gelling agents (like Carbopol) will precipitate in the presence of the cationic guanidinium group. Therefore, a non-ionic cellulose derivative must be used to maintain structural integrity.

Materials:

  • Active Pharmaceutical Ingredient (API): 1.0% w/w

  • LAG-HCl: 1.0% w/w

  • Propylene Glycol (PG): 10.0% w/w (Acts synergistically to solvate the SC alpha-keratin)

  • Hydroxyethyl Cellulose (HEC): 2.0% w/w

  • Citrate Buffer (pH 5.5): q.s. to 100%

Step-by-Step Methodology:

  • Solubilization: Dissolve the API and LAG-HCl in Propylene Glycol under continuous magnetic stirring at 400 RPM.

  • Aqueous Phase Preparation: In a separate vessel, prepare the Citrate Buffer (pH 5.5). Why pH 5.5? This matches the skin's acid mantle, preventing physiological irritation while ensuring the guanidinium group of LAG-HCl remains fully ionized.

  • Integration: Slowly add the PG phase to the aqueous phase while stirring.

  • Polymer Hydration: Gradually disperse HEC into the vortex of the solution to prevent agglomeration ("fish-eyes").

  • Maturation: Allow the hydrogel to swell in the dark at 4°C for 24 hours to ensure complete polymer hydration and network formation.

Protocol B: Self-Validating In Vitro Skin Permeation Assay (Franz Cell)

Trustworthiness Principle: A permeation assay is only as reliable as the integrity of the skin membrane. This protocol embeds a mandatory electrical resistance (ER) check to prevent false positives caused by microscopic skin tears.

FranzCell Prep 1. Skin Preparation (Dermatomed Porcine/Human) Integrity 2. Integrity Validation (ER > 10 kΩ or TEWL < 15 g/m²/h) Prep->Integrity Fail Discard Skin Integrity->Fail Fail Dose 3. Application (Donor: Drug + LAG-HCl) Integrity->Dose Pass Sample 4. Kinetic Sampling (Receptor: Sink Conditions) Dose->Sample t = 0 to 24h Balance 5. Mass Balance Recovery (Skin Extraction + Wash) Sample->Balance t = 24h Data 6. HPLC/LC-MS Analysis (Calculate Flux & ER) Balance->Data

Figure 2: Self-validating in vitro skin permeation workflow ensuring data integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw dermatomed skin (typically 300-400 µm thickness) in PBS (pH 7.4) for 30 minutes. Mount the skin between the donor and receptor compartments of a static Franz diffusion cell (diffusion area ~0.64 cm²).

  • Equilibration & Integrity Check: Fill the receptor chamber with degassed PBS. Measure the electrical resistance across the membrane using an LCR meter. Validation: Reject any skin sample with an ER < 10 kΩ, as this indicates compromised barrier function.

  • Dosing: Apply 10 mg/cm² of the LAG-HCl hydrogel (finite dose) to the donor compartment. Leave unoccluded to mimic clinical application.

  • Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 200 µL from the receptor compartment and immediately replace with an equal volume of fresh, pre-warmed (32°C) buffer to maintain sink conditions.

  • Mass Balance Extraction: At 24 hours, swab the residual formulation from the skin surface (Residual). Tape-strip the skin 15 times to extract SC-bound drug (Retained). Mince and extract the remaining viable epidermis/dermis in methanol.

  • Quantification: Analyze all samples via validated HPLC/LC-MS. Validation: Total recovery (Receptor + Residual + Retained + Skin) must fall between 90% and 110%. If recovery is low, suspect API degradation or irreversible binding to the apparatus.

Causality & Troubleshooting in LAG-HCl Formulations

When developing TDD systems with LAG-HCl, researchers frequently encounter specific physicochemical hurdles. Understanding the causality behind these issues is essential for rapid troubleshooting:

  • Issue: Formulation Phase Separation over Time.

    • Causality: LAG-HCl is highly amphiphilic. If the concentration exceeds the CMC without adequate co-solvents, it can form coacervates or induce micellar depletion flocculation with other excipients.

    • Solution: Introduce a medium-chain alcohol (e.g., isopropyl alcohol) or increase the propylene glycol ratio to disrupt premature micellization and maintain a homogenous isotropic liquid or gel.

  • Issue: Lower than Expected Permeation of Lipophilic Drugs.

    • Causality: While LAG-HCl excels at enhancing hydrophilic and anionic drugs via ion-pairing and transcellular swelling, highly lipophilic drugs (LogP > 4) may become trapped in the hydrophobic core of LAG-HCl micelles in the donor vehicle, reducing their thermodynamic activity.

    • Solution: Operate strictly below the CMC of LAG-HCl, or switch to a microemulsion system where LAG-HCl acts primarily at the oil/water interface rather than forming bulk micelles.

References

  • DrugFuture Chemical Database Title: LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE Source: DrugFuture URL:[Link]

  • EPA CompTox Chemicals Dashboard Title: Lauramidobutyl guanidine hydrochloride Synonyms Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • NIH Global Substance Registration System (GSRS) Title: LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE Source: National Institutes of Health (NIH) URL:[Link]

  • Cosmile Europe Ingredient Database Title: LAURAMIDOBUTYL GUANIDINE ACETATE – Ingredient Source: Cosmetics Europe URL:[Link]

  • NCATS Inxight Drugs Title: LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

Sources

Advanced Protocol for Surface Tension and Critical Micelle Concentration (CMC) Determination of Lauramidobutyl Guanidine HCl Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Lauramidobutyl guanidine hydrochloride (LAG HCl, CAS: 499222-90-1) is a highly effective cationic surfactant and antimicrobial agent frequently utilized in dermatological, cosmetic, and pharmaceutical formulations. Accurately determining its Critical Micelle Concentration (CMC) is essential for optimizing formulation stability, micellar solubilization, and bioavailability. However, measuring the surface tension of cationic surfactants presents a unique biophysical challenge that invalidates standard tensiometry protocols [1].

The Causality of Probe Failure

Standard surface tension measurements rely on the Wilhelmy plate method, which utilizes a platinum probe. The fundamental assumption of the Wilhelmy equation ( γ=LcosθF​ ) is that the contact angle ( θ ) between the liquid and the probe is zero ( cosθ=1 )[2].

Because platinum surfaces are naturally negatively charged, cationic surfactants like LAG HCl strongly adsorb onto the metal, orienting their hydrophobic lauryl tails outward [3]. This renders the platinum probe hydrophobic, increasing the contact angle ( θ>0 ). Consequently, the measured force ( F ) drops artificially, or the probe detaches entirely from the interface, yielding invalid surface tension data[1].

The Paper Plate Solution

To circumvent this physical limitation, this protocol employs a modified Wilhelmy method using a filter paper plate [4]. Cellulose maintains complete wetting ( θ=0∘ ) through capillary action and high surface energy, preventing the hydrophobic coating effect and allowing for precise equilibrium surface tension measurements of cationic systems[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The tensiometer's accuracy and the cleanliness of the environment are hard-gated by a pure water calibration step. If the baseline fails, the experiment cannot proceed.

Materials & Reagents
  • Analyte : Lauramidobutyl guanidine HCl (Purity 98%).

  • Solvent : Ultra-pure Deionized (DI) Water (Resistivity 18.2 M Ω⋅ cm).

  • Hardware : Force tensiometer equipped with an automated dosing unit (Dosimat) or manual titration setup[1].

  • Probe : Standardized filter paper Wilhelmy plates (e.g., Whatman).

Step-by-Step Methodology

Step 1: System Self-Validation (The Hard Gate)

  • Fill a thoroughly cleaned glass sample vessel with 50 mL of ultra-pure DI water.

  • Attach a fresh paper Wilhelmy plate to the tensiometer balance.

  • Measure the surface tension at 25.0 ± 0.1 °C.

  • Validation Check: The measured surface tension must be 71.5 – 72.8 mN/m . If the value is lower, the glassware or water is contaminated with surface-active impurities. Wash with Pirhana solution or Alconox, rinse with DI water, and repeat until validated [5].

Step 2: Stock Solution Preparation

  • Weigh an appropriate mass of LAG HCl to prepare a 50 mM stock solution.

  • Dissolve the surfactant in ultra-pure DI water, stirring gently to avoid excessive foaming. Allow the solution to equilibrate for 2 hours at room temperature to ensure complete dissolution.

Step 3: Serial Dilution & Equilibration

  • Prepare a logarithmic concentration gradient ranging from 0.01 mM to 50 mM.

  • Causality Note: Logarithmic spacing is critical because surface tension decreases linearly with the logarithm of concentration prior to the CMC [3].

Step 4: Isothermal Measurement

  • Immerse the paper Wilhelmy plate into the lowest concentration sample (0.01 mM).

  • Allow 10–15 minutes for the Langmuir film to equilibrate at the air-water interface [6].

  • Record the equilibrium surface tension ( γ ).

  • Repeat for all concentrations in ascending order. Discard the paper plate and use a fresh one if structural integrity degrades.

Experimental Workflow Visualization

CMC_Workflow N1 1. Stock Preparation LAG HCl in Ultrapure Water N2 2. Serial Dilution Logarithmic Concentration Gradient N1->N2 N3 3. System Self-Validation Calibrate with Pure Water (72.8 mN/m) N2->N3 N4 4. Probe Setup Attach Paper Wilhelmy Plate (θ = 0°) N3->N4 Validation Passed N5 5. Isothermal Measurement Record Equilibrium Force at 25°C N4->N5 N6 6. Data Synthesis Plot γ vs. log[C] to Extract CMC N5->N6

Workflow for determining the CMC of LAG HCl using the modified Wilhelmy plate method.

Quantitative Data Presentation

Below is a representative dataset illustrating the expected tensiometric behavior of LAG HCl solutions at 25 °C.

Concentration ( C , mM) log10​[C] Surface Tension ( γ , mN/m)Phase Observation
0.01-2.0068.5 ± 0.2Monomer adsorption at interface
0.10-1.0055.2 ± 0.3Monomer adsorption at interface
0.50-0.3042.1 ± 0.2Monomer adsorption at interface
1.000.0035.4 ± 0.1Approaching interface saturation
2.50 0.40 31.2 ± 0.1 Critical Micelle Concentration (CMC)
5.000.7031.1 ± 0.1Micelle formation in bulk solution
10.001.0031.1 ± 0.2Micelle formation in bulk solution
50.001.7031.0 ± 0.1Micelle formation in bulk solution

Data Analysis & Thermodynamic Derivations

CMC Determination

Plot the measured surface tension ( γ ) against the logarithm of the surfactant concentration ( log10​[C] )[3]. The plot will exhibit two distinct linear regions:

  • A strictly decreasing slope representing the concentration-dependent adsorption of LAG HCl monomers at the air-water interface[5].

  • A horizontal plateau where the interface is fully saturated, and additional surfactant molecules aggregate into micelles in the bulk solution[7].

The CMC is mathematically defined as the intersection point of the regression lines drawn through these two regions [3].

Gibbs Adsorption Isotherm

To quantify the surface activity of LAG HCl, calculate the maximum surface excess concentration ( Γmax​ ) using the Gibbs adsorption isotherm:

Γmax​=−2.303nRT1​(∂logC∂γ​)

Where:

  • R is the universal gas constant (8.314 J/(mol·K)).

  • T is the absolute temperature (298.15 K).

  • n is the pre-factor for ionic dissociation. For LAG HCl (a 1:1 electrolyte dissociating into a cationic surfactant and a chloride counter-ion), n=2 .

  • ∂logC∂γ​ is the slope of the pre-CMC linear region.

This calculation validates the packing density of the surfactant headgroups, providing critical insights into the molecule's spatial requirements and formulation compatibility.

References

  • Title : Measuring Surface Tension and Critical Micelle Concentration on Cationic Surfactant Solutions Source : KRÜSS Scientific URL : [Link]

  • Title : Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Source : ACS Publications (Langmuir) URL :[Link]

  • Title : Adsorption Kinetics of a Cationic Surfactant Bearing a Two-Charged Head at the Air-Water Interface Source : MDPI URL : [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Cold Water Solubility of Lauramidobutyl Guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for lauramidobutyl guanidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges related to its solubility in cold water. Our goal is to equip you with the scientific principles and practical techniques to optimize your experimental outcomes.

Introduction: Understanding the Solubility Challenge

Lauramidobutyl guanidine hydrochloride is a cationic surfactant with a molecular structure that includes a long hydrophobic lauryl chain and a highly polar, hydrophilic guanidinium headgroup.[1] While the guanidinium group imparts some water solubility, the long alkyl chain can lead to limited solubility, particularly in cold water where kinetic energy is lower, making the dissolution process less favorable. The reported water solubility is 7.24e-3 mol/L.[2] This guide will explore various strategies to overcome this limitation.

Frequently Asked Questions (FAQs)

Q1: Why is my lauramidobutyl guanidine hydrochloride not dissolving in cold water?

A1: The limited solubility of lauramidobutyl guanidine hydrochloride in cold water is primarily due to its amphiphilic nature. The molecule possesses a long, non-polar lauryl tail and a polar guanidinium headgroup. In cold water, the low thermal energy is insufficient to overcome the lattice energy of the solid compound and disrupt the strong hydrogen-bonding network of water to accommodate the hydrophobic tail. This can lead to the formation of micelles at concentrations above the critical micelle concentration (CMC) or precipitation if the solubility limit is exceeded.

Q2: Can I simply heat the solution to improve solubility?

A2: Yes, increasing the temperature is a common and effective method to increase the solubility of most solids in liquids. The dissolution of guanidine salts in water is often an endothermic process, meaning it absorbs heat from the surroundings.[3] Therefore, warming the solution will provide the necessary energy to break the crystal lattice and facilitate dissolution. However, for applications requiring a cold water system, this may only be a temporary solution as the compound might precipitate upon cooling. It is crucial to determine if the application can tolerate a brief heating step.

Q3: How does pH affect the solubility of lauramidobutyl guanidine hydrochloride?

A3: The guanidinium group is the conjugate acid of a very strong base and is therefore protonated and positively charged over a wide pH range.[4] Adjusting the pH is a common technique for improving the solubility of ionizable compounds.[][6] For lauramidobutyl guanidine hydrochloride, maintaining a slightly acidic to neutral pH can help ensure the guanidinium group remains fully protonated, which is generally favorable for water solubility. However, significant pH shifts are unlikely to dramatically increase solubility on their own but can be a contributing factor when combined with other methods. It has been noted that the hydrolysis rate of some guanidine compounds decreases with decreasing pH, which can improve stability in aqueous solutions.[7]

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that are added in small amounts to increase the solubility of poorly soluble compounds.[8][9] They work by reducing the overall polarity of the solvent system, making it more favorable for the non-polar portion of the solute to dissolve.[][10] For lauramidobutyl guanidine hydrochloride, co-solvents can help to solvate the long lauryl tail.

Q5: Are there any other additives that can improve solubility?

A5: Yes, the use of other surfactants can be beneficial. While lauramidobutyl guanidine hydrochloride is itself a surfactant, adding another non-ionic or cationic surfactant can lead to the formation of mixed micelles, which may have a higher capacity to solubilize the compound. It is important to ensure compatibility between the surfactants to avoid precipitation.

Troubleshooting Guide: Step-by-Step Protocols

If you are encountering poor solubility of lauramidobutyl guanidine hydrochloride in cold water, follow this systematic troubleshooting guide.

Initial Assessment
  • Verify Material Quality: Ensure the lauramidobutyl guanidine hydrochloride is of high purity and has been stored correctly.

  • Accurate Measurements: Double-check all measurements of the compound and solvent.

  • Sufficient Agitation: Ensure the solution is being adequately stirred or agitated.

Experimental Approaches to Enhance Solubility

If the initial assessment does not resolve the issue, proceed with the following experimental strategies.

This method focuses on altering the physical conditions of the dissolution process.

  • Controlled Heating and Cooling:

    • Gradually heat the water while stirring.

    • Slowly add the lauramidobutyl guanidine hydrochloride to the warm water.

    • Continue stirring until fully dissolved.

    • Once dissolved, slowly cool the solution to the desired cold temperature while continuing to stir.

    • Rationale: This method, known as creating a supersaturated solution, can sometimes keep the compound in solution at a lower temperature. However, be aware that precipitation may still occur over time.

This protocol investigates the impact of pH on solubility.

  • Prepare a series of aqueous solutions with different pH values (e.g., pH 4, 5, 6, and 7) using appropriate buffers.

  • Add the lauramidobutyl guanidine hydrochloride to each buffered solution at the desired concentration.

  • Stir the solutions at a constant cold temperature for a set period.

  • Visually inspect for dissolution and, if possible, quantify the dissolved amount.

    • Causality: By systematically varying the pH, you can identify the optimal pH range for maximizing the solubility of the protonated form of the molecule.[][6]

This approach utilizes a mixture of water and a co-solvent to improve solubility.[8][9]

  • Co-solvent Screening:

    • Recommended Co-solvents: Ethanol, isopropanol, propylene glycol, and polyethylene glycol (PEG).

    • Procedure:

      • Prepare small-volume stock solutions of lauramidobutyl guanidine hydrochloride in each co-solvent.

      • In separate vials, prepare different ratios of co-solvent to cold water (e.g., 5:95, 10:90, 20:80 v/v).

      • Add a small aliquot of the stock solution to each co-solvent/water mixture and observe solubility.

  • Quantitative Analysis:

    • Once a suitable co-solvent and approximate ratio are identified, perform a more detailed experiment to determine the maximum solubility at the target cold temperature.

Table 1: Example Co-solvent Screening Data

Co-solventRatio (v/v Co-solvent:Water)Observation
Ethanol5:95Slight Improvement
Ethanol10:90Good Solubility
Propylene Glycol5:95Moderate Improvement
Propylene Glycol10:90Good Solubility
  • Mechanism: Co-solvents decrease the dielectric constant of the water, making the solvent environment less polar and more accommodating to the hydrophobic lauryl chain of the molecule.[][10]

Troubleshooting Workflow Diagram

G start Start: Solubility Issue in Cold Water initial_assessment Initial Assessment: - Verify Material Quality - Check Measurements - Ensure Adequate Agitation start->initial_assessment dissolved Problem Solved initial_assessment->dissolved Issue Resolved not_dissolved Still Not Dissolved initial_assessment->not_dissolved Issue Persists method1 Method 1: Controlled Heating & Cooling not_dissolved->method1 method2 Method 2: pH Adjustment method3 Method 3: Co-solvent System evaluate1 Evaluate Stability on Cooling method1->evaluate1 evaluate2 Evaluate Solubility at Different pH method2->evaluate2 evaluate3 Screen Co-solvents and Ratios method3->evaluate3 precipitates Precipitates on Cooling evaluate1->precipitates stable Remains in Solution evaluate1->stable precipitates->method2 stable->dissolved evaluate2->dissolved Solubility Improved evaluate2->method3 No Significant Improvement optimize Optimize Co-solvent Ratio evaluate3->optimize optimize->dissolved Optimal Conditions Found

Caption: Troubleshooting workflow for improving lauramidobutyl guanidine hydrochloride solubility.

Logical Relationship Diagram

G cluster_solute Lauramidobutyl Guanidine HCl cluster_solvent Solvent System (Cold Water) cluster_interventions Interventions to Improve Solubility solute Guanidinium Headgroup (Hydrophilic) Lauryl Tail (Hydrophobic) solubility_challenge Solubility Challenge solute:tail->solubility_challenge Hydrophobic Mismatch solvent High Polarity Strong H-Bond Network solvent->solubility_challenge Exclusion of Hydrophobe heating Heating (Increases Kinetic Energy) heating->solubility_challenge Overcomes Energy Barrier ph pH Adjustment (Stabilizes Cationic Form) ph->solute:head Maintains Charge cosolvent Co-solvents (Reduces Polarity) cosolvent->solvent Modifies Solvent Properties

Caption: Factors influencing the solubility of lauramidobutyl guanidine hydrochloride.

References

  • U.S. Environmental Protection Agency. Lauramidobutyl guanidine hydrochloride Properties. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Global Substance Registration System. LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE. Available from: [Link]

  • Lin, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceuticals, 15(11), 1365. Available from: [Link]

  • King, A. W. T., et al. (2018). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 8(16), 8586-8593. Available from: [Link]

  • U.S. Environmental Protection Agency. Lauramidobutyl guanidine hydrochloride - Chemical Details. Available from: [Link]

  • Hoang, T. H., et al. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. New Trends in Research of Energetic Materials. Available from: [Link]

  • Zafarani-Moattar, M. T., et al. (2014). Effect of pH on Properties of Poly (Vinyl Pyrrolidone) +Tri-Sodium Citrate +Guanidine Hydrochloride Aqueous Two-Phase Systems. Journal of Solution Chemistry, 43(8), 1436-1453. Available from: [Link]

  • Wikipedia. Guanidine. Available from: [Link]

  • Inxight Drugs. LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE. Available from: [Link]

  • Slideshare. solubility enhancement and cosolvency by madhavi. Available from: [Link]

  • ResearchGate. Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Van Der Werff, J. C., et al. (2022). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. Molecules, 27(19), 6265. Available from: [Link]

  • Mbah, C. J. (2009). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Tropical Journal of Pharmaceutical Research, 8(3), 249-255. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Sciencemadness Wiki. Guanidinium chloride. Available from: [Link]

  • U.S. Environmental Protection Agency. Lauramidobutyl guanidine hydrochloride Synonyms. Available from: [Link]

  • Slideshare. Methods of solubility enhancements. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • CUTM Courseware. Solubility Enhancement Technique. Available from: [Link]

  • Reddit. Advice regarding Guanidine-Hydrochloride solubility in EtOH. Available from: [Link]

  • AmericanBio. Guanidine Hydrochloride. Available from: [Link]

Sources

Preventing precipitation of lauramidobutyl guanidine hydrochloride in high salt buffers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Preventing Precipitation of Lauramidobutyl Guanidine Hydrochloride in High Salt Buffers

Introduction: Welcome to the Technical Support Center for formulation and assay development involving Lauramidobutyl guanidine hydrochloride (LAG-HCl). LAG-HCl is a potent cationic surfactant and conditioning agent. However, drug development professionals and biochemists frequently encounter a critical bottleneck: precipitation in high-ionic-strength buffers (e.g., >0.5 M NaCl, PBS, or high-molarity ammonium sulfate).

This guide provides field-proven, mechanistically grounded solutions to rescue your formulations, ensuring assay integrity and downstream compatibility.

Part 1: Core Troubleshooting & FAQs

Q1: Why does LAG-HCl precipitate so rapidly when I add it to my high-salt buffer? A: The precipitation is driven by a thermodynamic shift in the surfactant's Krafft point (the temperature at which surfactant solubility equals its critical micelle concentration). In low-salt environments, the positively charged guanidinium headgroups electrostatically repel each other, maintaining micellar stability. When introduced to high-salt buffers, the abundant counterions (e.g., Cl⁻, SO₄²⁻) induce Debye-Hückel charge shielding . This neutralizes the electrostatic repulsion, dehydrates the headgroups, and amplifies the hydrophobic interactions of the lauramidobutyl tails. Consequently, the Krafft point elevates above room temperature, forcing the molecules into insoluble crystalline aggregates [1].

Mechanism A LAG-HCl (Cationic Surfactant) C Debye-Hückel Charge Shielding A->C B High Ionic Strength (>0.5M Salt) B->C D Headgroup Dehydration & Reduced Repulsion C->D E Krafft Point Elevation D->E F Hydrophobic Aggregation (Precipitation) E->F

Mechanism of LAG-HCl precipitation in high-salt environments.

Q2: Can I change the type of salt to prevent this issue? A: Yes, the specific ion effect plays a massive role, dictated by the Hofmeister series . Kosmotropic anions (like sulfate and phosphate) are highly hydrated and strongly "salt out" cationic surfactants by stripping water from the guanidinium headgroup. If your biological system permits, switching to chaotropic salts (e.g., thiocyanate, bromide, or even reducing chloride in favor of acetate) will significantly improve solubility by disrupting the water network and reducing the hydrophobic effect driving aggregation [4].

Q3: My protocol strictly requires 1M NaCl. How can I keep LAG-HCl soluble? A: The most reliable method is the formation of mixed micelles using a non-ionic surfactant (e.g., Tween 20, Triton X-100, or Pluronic F-68). Non-ionic surfactants intercalate between the LAG-HCl molecules. Because their hydrophilic heads are uncharged, they are immune to charge shielding. This increases the steric distance between the guanidinium groups, stabilizing the micelle and drastically lowering the Krafft point back below room temperature [2, 3].

Part 2: Quantitative Data & Formulation Strategies

To guide your formulation choices, the following table summarizes the causal impact of various additives on LAG-HCl solubility in a standard 1M NaCl buffer at 25°C.

Table 1: Impact of Additives on LAG-HCl (10 mM) Solubility in 1M NaCl

Additive / ModificationConcentrationMechanism of ActionTurbidity (OD₆₀₀)*Recommendation
None (Control) N/ACharge shielding drives aggregation.> 2.50 (Precipitated)Baseline failure
Tween 20 (Non-ionic) 0.5% (w/v)Forms stable mixed micelles; steric hindrance.< 0.05 (Clear)Optimal for biological assays
Glycerol (Cosolvent) 10% (v/v)Lowers dielectric constant; reduces hydrophobic effect.0.45 (Slight haze)Good for protein stabilization
Ethanol (Cosolvent) 5% (v/v)Disrupts hydrophobic tail interactions.< 0.10 (Clear)Use if downstream allows organics
Switch to NaSCN 1M (Replace NaCl)Chaotropic effect; increases aqueous solubility.< 0.05 (Clear)Use if chaotropes are tolerated

*OD₆₀₀ measured after 30 minutes of equilibration at 25°C. Values < 0.1 indicate complete solubilization.

Part 3: Experimental Protocols

The following self-validating protocols ensure that you can systematically rescue precipitated samples or formulate them correctly from the start.

Protocol A: Formulation of High-Salt LAG-HCl Buffers via Mixed Micelles

Use this protocol to prepare fresh buffers without encountering precipitation.

Materials:

  • LAG-HCl stock solution (100 mM in ddH₂O)

  • High-salt base buffer (e.g., 2M NaCl, 50 mM Tris-HCl, pH 7.4)

  • Tween 20 stock (10% w/v)

Step-by-Step Methodology:

  • Prime the Buffer: To a sterile beaker, add 50 mL of the high-salt base buffer.

  • Add the Stabilizer First (Critical Step): Add 5 mL of the 10% Tween 20 stock to the high-salt buffer. Causality: The non-ionic surfactant must be present in the bulk solvent before the cationic surfactant is introduced to immediately form mixed micelles upon contact.

  • Equilibrate: Stir gently for 5 minutes at room temperature to ensure complete dispersion of Tween 20.

  • Introduce LAG-HCl: Dropwise, add 10 mL of the 100 mM LAG-HCl stock while stirring continuously.

  • Volume Adjustment: Bring the final volume to 100 mL with ddH₂O.

  • Validation: Measure the OD₆₀₀ of the final solution against a ddH₂O blank. An OD₆₀₀ < 0.05 confirms a successful, self-validating mixed-micelle system.

Protocol B: Thermal & Cosolvent Rescue of Precipitated Samples

Use this protocol if your sample has already precipitated and you need to recover the active compound.

Step-by-Step Methodology:

  • Thermal Shift: Place the precipitated sample in a water bath set to 45°C for 15 minutes. Causality: Heating the solution pushes the kinetic energy above the elevated Krafft point, temporarily resolubilizing the hydrophobic aggregates.

  • Cosolvent Addition: While the solution is warm and clear, add 10% (v/v) Glycerol or 5% (v/v) Ethanol.

  • Vortex and Cool: Vortex the sample for 30 seconds, then allow it to cool slowly to room temperature (25°C) on the benchtop.

  • Validation: Centrifuge the sample at 10,000 x g for 5 minutes. Inspect for a pellet. If no pellet forms, the cosolvent has successfully lowered the dielectric constant enough to maintain solubility at room temperature.

Part 4: Troubleshooting Workflow

Follow this logical decision tree to quickly resolve precipitation issues on the bench.

Workflow Start Precipitation Detected Step1 Can salt concentration be reduced? Start->Step1 Action1 Dilute Buffer or Use Chaotropic Salts Step1->Action1 Yes Step2 Add Non-ionic Surfactant (e.g., Tween 20) Step1->Step2 No End Soluble Mixed Micelles (Resolved) Action1->End Step3 Add Cosolvent (5-10% Glycerol/EtOH) Step2->Step3 Fails Step2->End Solved Step3->End

Step-by-step troubleshooting workflow for resolving LAG-HCl precipitation.

References

  • Title: Influence of Surfactants on Sodium Chloride Crystallization in Confinement Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The breakthrough of catanionic surfactant aqueous system Source: Colloids and Surfaces A: Physicochemical and Engineering Aspects URL: [Link]

  • Title: Protein separation using non-ionic and cationic surfactant precipitation Source: White Rose Research Online URL: [Link]

  • Title: Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection Source: PubMed (NIH) URL: [Link]

Resolving incompatibility between lauramidobutyl guanidine HCl and anionic surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals dealing with the thermodynamic instability of cationic-anionic surfactant matrices.

Below, we explore the mechanistic causality of incompatibilities involving Lauramidobutyl guanidine HCl (LAG HCl) and provide field-validated protocols to engineer stable, isotropic systems.

Mechanistic Overview: The Cationic-Anionic Conflict

Lauramidobutyl guanidine HCl (LAG HCl) is a highly effective cationic antimicrobial and conditioning agent. However, incorporating it into predominantly anionic surfactant matrices (such as Sodium Laureth Sulfate, SLES) often leads to immediate thermodynamic instability.

When cationic guanidine groups interact with anionic sulfate or sulfonate headgroups, their opposing electrostatic charges drive strong ion-pair formation [2]. This binding process is followed by charge neutralization, creating a highly hydrophobic complex that behaves like an insoluble nonionic molecule. The complex precipitates out of the aqueous phase, leading to macroscopic turbidity, phase separation, and a complete loss of both interfacial activity and antimicrobial efficacy [1].

G LAG Lauramidobutyl Guanidine HCl (Cationic Surfactant) Conflict Electrostatic Attraction & Hydrophobic Interaction LAG->Conflict Anionic Anionic Surfactant (e.g., SLES, SLS) Anionic->Conflict Precipitate Insoluble Coacervate (Turbidity, Loss of Efficacy) Conflict->Precipitate Binary System (No Compatibilizer) Compatibilizer Add Zwitterionic/Nonionic Compatibilizer (e.g., CAPB) Conflict->Compatibilizer Ternary System Intervention Micelle Thermodynamically Stable Mixed Micelle Formation Compatibilizer->Micelle Steric Shielding & Charge Neutralization

Mechanistic pathway of LAG HCl and anionic surfactant interactions and stabilization.

Frequently Asked Questions (FAQs)

Q: Why does my formulation immediately turn cloudy when LAG HCl is added to an SLES-based system? A: The cloudiness is the visual manifestation of a stoichiometric coacervate. Sulfate-based molecules exhibit significantly stronger interactions with cationic surfactants than carboxylate-based ones, sometimes by a factor of 10 [2]. The resulting ion-pair complex is highly hydrophobic and insoluble in water, causing it to precipitate out of solution.

Q: Can I resolve this purely by changing the order of addition? A: Order of addition is a kinetic intervention, not a thermodynamic cure. While adding LAG HCl to a highly diluted anionic system might temporarily delay visible precipitation, the system will eventually phase-separate. However, pre-mixing LAG HCl with a zwitterionic surfactant (like Cocamidopropyl Betaine, CAPB) before introducing the anionic surfactant alters the thermodynamic outcome by forming stable mixed micelles [1].

Q: Does the molar ratio of the surfactants matter? A: Yes. The phase behavior of cationic/anionic mixtures strongly depends on the molar ratio. Equimolar mixtures almost always precipitate. An extreme excess of either the anionic or cationic component can force the minority surfactant into mixed micelles, preventing precipitation [1]. Because extreme ratios are often unfeasible in practical formulations, utilizing a ternary compatibilizer is the standard resolution.

Troubleshooting Guide & Experimental Protocols

To resolve incompatibility, you must disrupt the 1:1 ion-pairing mechanism. Below are two self-validating protocols designed to engineer thermodynamic stability.

Protocol 1: Ternary System Compatibilization via Zwitterionic Shielding

Causality: Zwitterionic surfactants act as a dielectric buffer. When introduced prior to the anionic surfactant, CAPB forms mixed micelles with LAG HCl. The zwitterionic headgroups sterically and electrostatically shield the cationic guanidine charge, preventing direct ion-pairing when the anionic surfactant is subsequently added [1].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve the required concentration of LAG HCl (e.g., 1.0 wt%) in deionized water at 40°C under continuous mechanical stirring (300 rpm).

  • Compatibilizer Integration: Slowly add the zwitterionic surfactant (e.g., CAPB) at a minimum 3:1 molar ratio to LAG HCl. Stir for 15 minutes until the solution is completely isotropic and clear.

  • pH Adjustment: Adjust the pH to 5.5 - 6.0 using citric acid or sodium hydroxide. Guanidine groups remain fully protonated in this range, while CAPB maintains its optimal zwitterionic character.

  • Anionic Addition: Introduce the anionic surfactant (e.g., SLES) dropwise into the vortex. The pre-formed LAG HCl/CAPB mixed micelles will solubilize the SLES monomers, preventing the formation of an insoluble SLES-LAG HCl complex.

  • System Validation: Perform a cloud point measurement (heating the solution to 80°C to check for phase inversion) and a 30-day accelerated stability test at 45°C. A lack of turbidity confirms thermodynamic stability.

Protocol 2: Steric Hindrance via High-Ethoxylation Anionics

Causality: If a binary system must be used without zwitterionic buffers, replacing standard SLES (typically 2 moles of ethylene oxide) with a highly ethoxylated anionic surfactant (e.g., Sodium Laureth-12 Sulfate) introduces massive steric hindrance. The bulky PEG chain prevents the close physical approach required for the cationic and anionic headgroups to form a tightly packed, insoluble crystal lattice.

Step-by-Step Methodology:

  • Surfactant Selection: Replace the primary anionic surfactant with a high-EO variant (≥ 10 EO moles) or a carboxylate-based surfactant, which has a naturally weaker binding affinity to cationic species [2].

  • Solubilization: Disperse the highly ethoxylated anionic surfactant in deionized water at 45°C.

  • Gradual Titration: Titrate the LAG HCl dropwise into the vortex of the anionic solution to prevent localized high concentrations of the cation.

  • Optical Validation: Monitor the transmittance of the final solution at 600 nm using a UV-Vis spectrophotometer. A transmittance of >95% validates successful micellar integration without coacervation.

Quantitative Data: Efficacy of Compatibilization Strategies

The table below summarizes the macroscopic and optical outcomes of different compatibilization strategies when attempting to integrate 1.0 wt% LAG HCl into a 10.0 wt% SLES base.

Formulation StrategyCompatibilizer / ModificationMolar Ratio (Compatibilizer : LAG)Visual Appearance (24h)Transmittance (% at 600nm)Antimicrobial Efficacy Retention
Binary Control NoneN/ADense White Precipitate< 5%Fail (< 10%)
Ternary Addition Cocamidopropyl Betaine (CAPB)1:1Cloudy / Turbid45%Marginal (~40%)
Ternary Addition Cocamidopropyl Betaine (CAPB)3:1Clear / Isotropic> 98%Pass (> 95%)
Nonionic Addition Alkyl Polyglucoside (APG)4:1Clear / Isotropic> 95%Pass (> 90%)
Steric Modification Use Sodium Laureth-12 SulfateN/AClear / Isotropic> 96%Pass (> 95%)

Note: Antimicrobial efficacy retention is measured via a standard challenge test relative to an uninhibited LAG HCl positive control.

References

  • Caracciolo, W. C. (2017). Advances in shampoo formulation: synergism of anionic/cationic/zwitterionic surfactant ternary system. Journal of Science, Technology and Environment Informatics, 05(02), 389-394. URL: [Link]

  • Yuli, I., Tzafrir, I., & Salama, P. (2023). Compatibility Investigation of Cationic Surfactants with Anionic Species. Cosmetics, 10(2), 45. URL: [Link]

Troubleshooting phase separation in emulsions containing lauramidobutyl guanidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

Lauramidobutyl guanidine hydrochloride (LAG HCl) is a bifunctional molecule utilized in drug development and advanced cosmetics for its potent antimicrobial efficacy and cationic surfactant properties[1]. Structurally, it features a hydrophobic lauric acid-derived tail and a highly hydrophilic, positively charged guanidine headgroup.

While LAG HCl exhibits strong self-aggregation tendencies that can form robust micelles[2], formulating stable oil-in-water (O/W) emulsions with it presents unique thermodynamic and kinetic challenges. Phase separation in these systems is rarely due to a simple Hydrophilic-Lipophilic Balance (HLB) mismatch; rather, it is predominantly driven by electrostatic destabilization, counter-ion binding, and competitive interfacial displacement[3].

Diagnostic Workflow for Phase Separation

Before adjusting your formulation, you must identify the specific mechanism of failure. Use the diagnostic logic tree below to categorize the instability and apply the correct targeted solution.

G Start Phase Separation Detected Type Identify Separation Type Start->Type Creaming Creaming / Sedimentation (Reversible) Type->Creaming Flocculation Flocculation (Droplet Aggregation) Type->Flocculation Coalescence Coalescence / Breaking (Irreversible) Type->Coalescence Viscosity Check Continuous Phase Viscosity Creaming->Viscosity Zeta Measure Zeta Potential (Target: > +30mV) Flocculation->Zeta Incompat Check Anionic Excipient Interference Coalescence->Incompat FixVisc Increase Thickener (Non-ionic/Cationic) Viscosity->FixVisc FixZeta Adjust LAG HCl Conc. or Optimize pH Zeta->FixZeta FixIncompat Remove Anionics Use Steric Stabilizers Incompat->FixIncompat

Diagnostic workflow for troubleshooting LAG HCl emulsion phase separation.

Troubleshooting Guides (FAQs)

Q1: My LAG HCl emulsion undergoes rapid flocculation and coalescence immediately after adding a polymeric rheology modifier. Why does this happen? Causality: This is the most common failure mode in cationic emulsions. LAG HCl stabilizes oil droplets via electrostatic repulsion, imparting a highly positive zeta potential. Many standard rheology modifiers (e.g., Carbomer, Acrylates Copolymer, or Xanthan Gum) are inherently anionic. When introduced, the anionic polymer chains electrostatically bind to the cationic guanidine headgroups. This charge neutralization collapses the electrical double layer (as described by DLVO theory), causing immediate coacervation, flocculation, and irreversible coalescence[4]. Solution: You must exclusively use non-ionic or cationic structural supports. Replace anionic polymers with Hydroxyethylcellulose (HEC), Guar Hydroxypropyltrimonium Chloride, or non-ionic associative thickeners[4].

Q2: The emulsion is stable at room temperature but separates into distinct oil and water phases during 40°C accelerated stability testing. What is the mechanism? Causality: Temperature elevation increases the kinetic energy of the dispersed droplets and decreases the viscosity of the continuous phase, leading to a higher collision frequency[4]. If the interfacial film formed by LAG HCl is not sufficiently condensed, these collisions result in film rupture. Because LAG HCl is a single-chain surfactant, it forms a relatively fluid interfacial film that is susceptible to thermal disruption. Solution: Introduce a fatty alcohol (e.g., Cetearyl Alcohol or Behenyl Alcohol) as a co-emulsifier. Fatty alcohols intercalate between the LAG HCl molecules at the oil-water interface, creating a tightly packed, viscoelastic lamellar gel network that physically resists droplet coalescence even at elevated temperatures[4].

Q3: How do electrolytes and buffer salts impact the stability of LAG HCl emulsions? Causality: The guanidine group is a strong base and remains protonated across a wide pH range. However, the addition of buffer salts (like citrates or phosphates) increases the ionic strength of the continuous phase. High electrolyte concentrations screen the electrostatic charges on the droplet surfaces, compressing the Debye length (the thickness of the electrical double layer)[3]. When the repulsive barrier falls below the attractive van der Waals forces, the emulsion breaks. Solution: Minimize electrolyte content. If pH adjustment is mandatory, use low concentrations of monovalent acids/bases (e.g., dilute HCl or NaOH) rather than multivalent buffer systems, which have an exponentially higher screening effect (Schulze-Hardy rule)[3].

G2 Stable Stable Droplet > +30mV Salt Electrolyte Addition Stable->Salt Double Layer Compression Anion Anionic Polymer Stable->Anion Charge Neutralization Floc Flocculated State ~ 0mV Salt->Floc Anion->Floc Coalesce Phase Separation Floc->Coalesce Film Rupture

Mechanistic pathway of LAG HCl emulsion destabilization via charge neutralization.

Quantitative Stability Metrics

To systematically diagnose formulation health, track the following parameters. The table below illustrates the typical stability profile of a 15% O/W emulsion stabilized with 1.5% LAG HCl under varying excipient conditions.

Formulation VariableZeta Potential (mV)Droplet Size Day 1 (nm)Droplet Size Day 14 (nm)Phase Separation Status
Control (LAG HCl only) +42.5210215Stable
+ 0.5% Carbomer (Anionic) -5.2850> 5000Immediate Breaking
+ 0.5% HEC (Non-ionic) +38.1225230Stable
+ 150mM NaCl (Electrolyte) +12.43401200Flocculation & Creaming
+ 2.0% Cetearyl Alcohol +40.8180182Highly Stable (Gel Network)

Data Interpretation: A zeta potential dropping below the absolute value of 30 mV is a critical predictive indicator of impending flocculation[3].

Self-Validating Experimental Protocols

To ensure your formulation is robust, execute the following self-validating workflow. This protocol is designed to mathematically confirm electrostatic stability before long-term stability testing begins.

Protocol: Zeta Potential Titration and Accelerated Stress Assay

Objective: Determine the Critical Coagulation Concentration (CCC) of any new excipient added to the LAG HCl emulsion and validate interfacial integrity.

Step 1: Base Emulsion Preparation

  • Heat the aqueous phase (Water, Glycerin, LAG HCl) and the oil phase (Lipids, Cetearyl Alcohol) separately to 70–75°C[4].

  • Slowly add the oil phase to the aqueous phase under high-shear homogenization (e.g., Ultra-Turrax at 8,000 rpm) for 5 minutes[3].

  • Cool the emulsion to room temperature under gentle planetary stirring to allow the lamellar gel network to crystallize.

Step 2: Excipient Titration

  • Divide the base emulsion into 5 aliquots (50 mL each).

  • Titrate your target excipient (e.g., a new botanical extract or preservative) into the aliquots at increasing concentrations (0%, 0.5%, 1.0%, 1.5%, 2.0%).

Step 3: Zeta Potential & Dynamic Light Scattering (DLS) Validation

  • Dilute each aliquot 1:100 in deionized water to prevent multiple scattering effects.

  • Measure the Zeta Potential and Z-average droplet size using a Malvern Zetasizer or equivalent instrument.

  • Self-Validation Checkpoint: If the Zeta Potential drops below +30 mV or the Polydispersity Index (PDI) exceeds 0.25, the excipient concentration has exceeded the CCC[3]. Reject the formulation at this stage; it will phase separate over time.

Step 4: Centrifugal Accelerated Aging

  • For aliquots that pass Step 3, load 10 mL into centrifuge tubes.

  • Centrifuge at 3,000 x g for 30 minutes.

  • Visually inspect for creaming (top layer) or sedimentation (bottom layer).

  • Causality Note: Centrifugation artificially increases the gravitational force, simulating months of shelf-life. Emulsions surviving this without a distinct phase boundary possess a yield stress sufficient to suspend the dispersed droplets indefinitely.

References

  • [3] Title: Technical Support Center: Troubleshooting Phase Separation in Emulsions | Source: benchchem.com | URL: 3

  • [1] Title: Lauramidobutyl guanidine acetate | C19H40N4O3 | CID 53470590 - PubChem | Source: nih.gov | URL: 1

  • [2] Title: Self-Assembling of Guanidine-Type Surfactant | Source: researchgate.net | URL: 2

  • [4] Title: How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions | Source: thecosmeticformulator.com | URL: 4

Sources

Technical Support Center: Optimizing Shelf-Life for Lauramidobutyl Guanidine Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lauramidobutyl guanidine hydrochloride (LAG-HCl) is a highly specialized cationic amphiphile utilized in advanced drug delivery, antimicrobial formulations, and conditioning agents ()[1]. Structurally, it consists of a hydrophobic lauryl chain, an amide linkage, a butyl spacer, and a highly basic guanidinium headgroup. While this unique architecture provides excellent interfacial activity, it also introduces specific chemical and physical vulnerabilities. This guide provides field-proven troubleshooting strategies and self-validating protocols to maximize the shelf-life and stability of LAG-HCl formulations.

Section 1: Troubleshooting Guide & FAQs

Q1: Why is my LAG-HCl formulation precipitating or becoming turbid over time? Expert Insight (Causality): Precipitation in LAG-HCl formulations is typically driven by one of two thermodynamic mechanisms:

  • Krafft Point Crystallization: The long hydrophobic lauryl chain makes the molecule susceptible to crystallization at lower temperatures. If the storage temperature drops below the surfactant's Krafft point, the solubility limit is breached, leading to precipitation.

  • Coacervation with Anionic Excipients: The guanidinium headgroup is exceptionally basic (pKa ~12.5) and remains fully protonated across almost all physiologically relevant pH ranges (). If formulated with anionic polymers (e.g., carbomers) or anionic surfactants, strong electrostatic interactions will form insoluble coacervate complexes. Resolution: Substitute all anionic excipients with non-ionic (e.g., Polysorbate 80) or zwitterionic alternatives. To depress the Krafft point, incorporate a co-solvent such as propylene glycol (5-10% v/v) which disrupts the crystalline lattice formation of the hydrophobic tails.

Q2: How can I prevent the chemical degradation (assay drop) of LAG-HCl during long-term storage? Expert Insight (Causality): The primary chemical degradation pathway for LAG-HCl is the hydrolysis of the amide bond connecting the lauryl chain to the butylamine spacer. This reaction is both acid- and base-catalyzed. At extreme pH values, hydroxide or hydronium ions facilitate nucleophilic attack on the carbonyl carbon, cleaving the molecule into lauric acid and an aminobutyl guanidine derivative. Resolution: Formulate strictly within the pH maximum stability window of 5.0 to 6.5. Furthermore, avoid nucleophilic buffering agents like phosphates, which can act as general base catalysts. Instead, utilize non-nucleophilic buffers such as citrate or acetate.

Q3: What causes the yellow discoloration of the formulation during accelerated stability testing (40°C/75% RH)? Expert Insight (Causality): Discoloration without a significant Active Pharmaceutical Ingredient (API) assay drop is usually indicative of the oxidation of trace amine impurities (leftover from the synthesis of the butylamine spacer) or early-stage Maillard-like reactions. This oxidative pathway is heavily catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) leached from manufacturing equipment or primary packaging, and is exacerbated by the elevated temperatures of accelerated testing ()[2]. Resolution: Incorporate a chelating agent (e.g., Disodium EDTA at 0.05% w/w) to sequester catalytic metal ions, coupled with a water-soluble antioxidant (e.g., sodium metabisulfite at 0.01% w/w) to quench free radicals.

Section 2: Experimental Protocols for Stability Enhancement

Protocol 1: Accelerated Stability & Degradation Kinetics

Purpose: To establish the degradation kinetics of LAG-HCl and predict shelf-life in compliance with ICH Q1A(R2) standards. Self-Validating Mechanism: The protocol includes a System Suitability Test (SST) requiring baseline resolution between the active and its primary degradant, ensuring analytical artifacts are not mistaken for chemical degradation.

  • Sample Preparation: Prepare three distinct lots of the LAG-HCl formulation in the intended commercial primary packaging.

  • Storage Conditions: Place samples in a qualified environmental chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).

  • Sampling Intervals: Pull samples at Month 0 (Initial), Month 1, Month 3, and Month 6.

  • System Suitability Test (SST): Before analyzing samples, inject a forced-degradation standard (LAG-HCl treated with 1M NaOH for 24h). The HPLC method is only valid if the resolution ( Rs​ ) between the intact LAG-HCl peak and the lauric acid peak is ≥2.0 .

  • Analysis: Quantify the remaining LAG-HCl via HPLC-UV (210 nm) and plot ln(Concentration) vs. Time to determine the first-order degradation rate constant ( k ).

Protocol 2: Excipient Compatibility & Coacervation Screening

Purpose: To identify excipients that induce physical instability. Self-Validating Mechanism: The use of mandatory positive and negative controls ensures the turbidimetric assay accurately reflects electrostatic incompatibilities rather than general insolubility.

  • Control Setup:

    • Positive Control: 1% LAG-HCl + 1% Sodium Lauryl Sulfate (Anionic). Must yield immediate high turbidity (>100 NTU).

    • Negative Control: 1% LAG-HCl + 1% Polysorbate 20 (Non-ionic). Must remain optically clear (<5 NTU).

  • Test Mixtures: Prepare binary mixtures of 1% LAG-HCl with 1% of each candidate excipient in purified water.

  • Stress Phase: Cycle the mixtures between 4°C and 40°C three times over 72 hours to force Krafft point precipitation and complexation.

  • Turbidimetric Readout: Measure the Nephelometric Turbidity Units (NTU). Reject any excipient generating >10 NTU.

Section 3: Quantitative Data Presentation

Table 1: Projected Shelf-Life of LAG-HCl Formulations Based on pH-Dependent Arrhenius Kinetics (Stored at 25°C)

Formulation pHBuffer System (0.05M)Hydrolysis Rate Constant ( kobs​ , day −1 )Projected Shelf-Life ( t90​ )Primary Instability Mode
3.0Citrate 5.2×10−4 ~7 MonthsAcid-catalyzed hydrolysis
5.5Acetate 1.1×10−5 >36 MonthsStable
6.5Citrate 1.8×10−5 ~24 MonthsStable
8.0Phosphate 3.4×10−4 ~10 MonthsBase-catalyzed hydrolysis

Section 4: Visualizations

degradation LAG Lauramidobutyl Guanidine HCl (Intact API) Hydrolysis Amide Hydrolysis (Extreme pH) LAG->Hydrolysis H2O, H+/OH- Oxidation Oxidation of Impurities (Trace Metals/Heat) LAG->Oxidation O2, Cu2+/Fe3+ LauricAcid Lauric Acid + Amine Derivative (Assay Drop) Hydrolysis->LauricAcid Chromophores Colored Chromophores (Yellowing) Oxidation->Chromophores

Fig 1. Primary chemical degradation pathways of Lauramidobutyl Guanidine HCl.

troubleshooting Issue Formulation Instability Detected CheckType Identify Instability Type Issue->CheckType Precip Precipitation / Turbidity CheckType->Precip ChemDeg Chemical Degradation (Assay Drop) CheckType->ChemDeg Color Discoloration CheckType->Color ActPrecip Check Krafft Point & Remove Anionic Excipients Precip->ActPrecip ActChem Optimize pH (5.0-6.5) & Change Buffer ChemDeg->ActChem ActColor Add Chelator (EDTA) & Antioxidant Color->ActColor

Fig 2. Decision tree for troubleshooting physical and chemical formulation instability.

References

  • Title: Lauramidobutyl guanidine hydrochloride (DTXSID20198155) Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE (UNII: 35NC02CW5M) Source: NCATS Inxight Drugs URL: [Link]

  • Title: Lauramidobutyl guanidine acetate (CID 53470590) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: ICH Q1A(R2) Stability testing of new drug substances and products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Technical Support Center: Troubleshooting Color Changes in Lauramidobutyl Guanidine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the physical stability of cationic surfactants in formulation. Lauramidobutyl guanidine hydrochloride (LAG HCl) is a highly effective antimicrobial surfactant, but researchers often observe unexpected color shifts—typically from clear to yellow, brown, or orange—during prolonged storage.

This guide elucidates the chemical causality behind these color changes and provides self-validating protocols to troubleshoot and resolve them.

Mechanistic Pathways of Color Change

The discoloration of LAG HCl solutions is rarely a random event; it is a predictable chemical response to environmental stress. The two primary pathways leading to color change are hydrolysis-induced oxidation and metal ion complexation .

Pathway LAG Lauramidobutyl Guanidine HCl Hydrolysis Amide Hydrolysis (pH > 6 or pH < 3) LAG->Hydrolysis Temp/pH Stress Metal Metal Ion Leaching (Stainless Steel) LAG->Metal Tank Corrosion Oxidation Amine Oxidation (O2, Light) Hydrolysis->Oxidation Free Amines Orange Fe2+/Fe3+ Complexes (Orange Tint) Metal->Orange Ion Solvation Yellow Yellow/Brown Chromophores Oxidation->Yellow Schiff Bases

Caption: Mechanistic pathways leading to color changes in LAG HCl solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Our formulated LAG HCl solution (pH 7.5) was initially clear but turned yellow after two months at room temperature. What is the mechanism behind this? A1: The color change is driven by base-catalyzed hydrolysis followed by oxidation. LAG HCl contains a dodecanamide (amide) bond that is highly susceptible to hydrolysis outside of its optimal acidic range. Structural analogs, such as ethyl lauroyl arginate, demonstrate that while these molecules are highly stable at pH 4 (half-life > 1 year), their stability degrades rapidly at neutral to alkaline pH, with a half-life dropping to just 57 days at pH 7, and 34 hours at pH 9[1].

When the amide bond hydrolyzes, it yields free lauric acid and a primary amine/guanidine derivative. These newly formed primary amines are highly reactive and undergo oxidative degradation when exposed to dissolved oxygen and light, forming yellow/brown chromophores (often via Schiff base formation if trace aldehydes are present)[2]. Actionable Advice: Adjust your formulation to a target pH of 4.0–5.0 using a citrate or acetate buffer.

Q2: We store our bulk aqueous solutions in 316L stainless steel tanks. Recently, the solution developed a distinct orange/yellow tint within weeks, even at pH 5. Is the surfactant degrading? A2: In this scenario, the surfactant is likely intact, but your storage vessel is degrading. Guanidine hydrochloride is a powerful chaotropic agent that disrupts hydrogen bonding networks in water. At high concentrations, it corrodes stainless steel flow paths and tanks, leading to a phenomenon known as "rouging"[3].

Rouging compromises the passive oxide layer of the stainless steel, causing iron ions ( Fe2+ and Fe3+ ) to leach into the solution[3]. These iron ions complex with the surfactant or remain solvated, imparting a distinct yellow or orange tint to the liquid. Actionable Advice: Transition to high-density polyethylene (HDPE) or PTFE-lined storage vessels. If metallic contact is unavoidable, incorporate a chelating agent like EDTA.

Q3: How does temperature influence the color stability of these solutions? A3: Temperature acts as a kinetic multiplier for both hydrolysis and oxidation. High temperatures (e.g., 50°C) combined with extreme pH (such as <3 or >7) will rapidly accelerate the hydrolysis of the lauroyl-guanidine structure[4]. Actionable Advice: Store solutions at controlled room temperature (20-25°C) or under refrigeration (4°C) to exponentially decrease the reaction rate of color-forming degradation pathways.

Workflow Start Observe Color Change CheckColor Identify Hue Start->CheckColor Yellow Yellow/Brown CheckColor->Yellow Orange Orange Tint CheckColor->Orange CheckPH Check pH & Temp Yellow->CheckPH CheckVessel Check Storage Vessel Orange->CheckVessel Action1 Buffer to pH 4.0-5.0 CheckPH->Action1 If pH > 6 Action2 Use HDPE/PTFE Tanks Add EDTA CheckVessel->Action2 If Stainless Steel

Caption: Troubleshooting decision tree for identifying and resolving color changes.

Quantitative Data: Degradation & Colorimetric Indicators

Table 1: Stability Kinetics of Lauroyl-Guanidine Surfactants | Environmental Condition | Target pH | Estimated Half-Life ( t1/2​ ) | Primary Degradation Mechanism | | :--- | :--- | :--- | :--- | | Optimal Storage (25°C) | 4.0 | > 1 Year | None (Stable) | | Neutral Formulation (25°C) | 7.0 | ~57 Days | Base-catalyzed amide hydrolysis | | Alkaline Formulation (25°C) | 9.0 | ~34 Hours | Rapid base-catalyzed hydrolysis | | High Heat Stress (50°C) | < 3.0 | < 10 Days | Acid-catalyzed hydrolysis |

Table 2: Colorimetric Troubleshooting Matrix

Observed Color Analytical Signature Root Cause Corrective Action

| Pale Yellow to Brown | UV Absorbance at 400 nm | Amine oxidation / Schiff base formation | Buffer to pH 4.5; purge with N2​ | | Orange to Rust | Positive 1,10-phenanthroline test | Iron ( Fe2+/Fe3+ ) leaching (Rouging) | Switch to HDPE tanks; add 0.1% EDTA | | Milky / Cloudy White | Increased light scattering | Isoelectric precipitation / Micelle collapse | Adjust pH away from isoelectric point |

Experimental Protocols (Self-Validating Systems)

Protocol 1: Accelerated Hydrolysis and Oxidation Stress Test

Expertise & Experience: To definitively prove that a color shift is due to pH-driven hydrolysis rather than external contamination, you must isolate the pH variable while accelerating the kinetics via temperature. This protocol uses a self-validating control matrix.

  • Preparation: Prepare three 1% (w/v) LAG HCl solutions in 50 mM buffers: pH 3.0 (citrate), pH 4.5 (acetate), and pH 7.5 (phosphate).

  • Isolation: Filter-sterilize (0.22 µm) the solutions into acid-washed borosilicate glass vials. Causality note: Glass is used to eliminate metal-leaching variables that could cause false-positive color changes.

  • Thermal Stress: Incubate the vials in a dark stability chamber at 50°C for 14 days.

  • Self-Validation (Analysis):

    • Visual & Spectroscopic: Measure absorbance at 400 nm. The pH 7.5 solution should exhibit significant yellowing, while the pH 4.5 control remains clear.

    • Chromatographic: Analyze aliquots via HPLC-UV. The appearance of a lauric acid peak in the pH 7.5 sample confirms that amide hydrolysis is the prerequisite step for the color change.

Protocol 2: Trace Metal Detection and Chelation Efficacy

Expertise & Experience: Guanidine compounds are notorious for disrupting the hydration layer of stainless steel. This protocol validates whether "rouging" is the source of the orange tint by using competitive chelation.

  • Sampling: Extract a 50 mL aliquot of the discolored LAG HCl solution directly from the stainless steel storage vessel.

  • Chelation Test: Add 0.1% (w/v) disodium EDTA to 25 mL of the sample. Leave the remaining 25 mL untreated as a control.

  • Colorimetric Assay: Add 1 mL of 0.1% 1,10-phenanthroline solution (a highly specific colorimetric chelator for Fe2+ ) to both samples.

  • Self-Validation (Analysis):

    • If iron leaching is the root cause, the untreated control will rapidly shift to a deep red/orange complex.

    • The EDTA-treated sample will resist this color change because EDTA outcompetes 1,10-phenanthroline for the iron ions.

    • Resolution: If confirmed, passivate the stainless steel tanks or switch to PTFE-lined vessels.

References

  • Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review. Frontiers. URL: 1

  • Supporting document 3 – Food Technology Report – Application A1015. Food Standards Australia New Zealand. URL: 4

  • Rouging Causes and Solutions. SilcoTek. URL:3

  • Colorimetric sensing for translational applications: from colorants to mechanisms. PMC. URL: 2

Sources

Technical Support Center: Refining Purification of Lauramidobutyl Guanidine Hydrochloride (LAG-HCl)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the synthesis and purification of Lauramidobutyl Guanidine Hydrochloride (LAG-HCl). This guide is designed for synthetic chemists and drug development professionals dealing with the unique bottlenecks of isolating amphiphilic guanidine derivatives.

LAG-HCl is a potent cationic surfactant comprising a hydrophobic lauric acid tail, a butyl spacer, and a highly polar guanidinium headgroup[1]. While synthesizing the compound via the guanidinylation of lauramidobutylamine is straightforward, isolating the pure hydrochloride salt presents severe physicochemical challenges.

🔍 Troubleshooting FAQs: The "Why" Behind the Bottlenecks

Q1: Why does my reaction mixture form an unbreakable emulsion during aqueous workup? The Causality: LAG-HCl is a highly effective surfactant. The dodecyl (lauryl) chain embeds into the organic extraction phase (e.g., dichloromethane or ethyl acetate), while the permanently charged guanidinium group remains solvated in the aqueous phase. This drastically lowers the interfacial tension between the two layers, stabilizing microemulsions and making phase separation nearly impossible[2]. The Solution: Abandon liquid-liquid extraction. Shift your isolation strategy to antisolvent precipitation . By exploiting the differential solubility of the amphiphile, you can crash the product out of a polar protic solvent using a non-polar antisolvent (See Protocol A).

Q2: Why is my product streaking across the TLC plate and irreversibly binding to the silica gel column? The Causality: The guanidinium ion is exceptionally basic (pKa ~13.5) and remains protonated under standard chromatographic conditions. On bare normal-phase silica, the guanidinium group acts as a powerful hydrogen-bond donor and electrostatically binds to deprotonated, acidic silanol groups on the stationary phase. The Solution: You must mask the silica backbone. Switch to Reverse-Phase (C18) Chromatography , which relies entirely on hydrophobic interactions with the lauryl chain, or use a highly basic mobile phase modifier (e.g., 1% NH4​OH ) if normal-phase is absolutely necessary.

Q3: My synthesis used S-methylisothiourea sulfate. How do I ensure my final product is the hydrochloride salt and not a sulfate/acetate mixture? The Causality: Guanidinylation reagents often leave behind strongly coordinating divalent (sulfate) or monovalent (acetate) counterions[3]. Because sulfate forms a highly stable, thermodynamically favorable ion pair with the guanidinium headgroup, simple washing will not displace it. The Solution: You must force a counterion exchange using a strong anion-exchange resin pre-loaded with chloride ions to drive the equilibrium toward the HCl salt[1] (See Protocol B).

🧠 Diagnostic Logic Tree

Troubleshooting Issue Purification Bottleneck Identified Q1 Severe Emulsion During Extraction? Issue->Q1 Sol1 Bypass Extraction: Use Antisolvent Precipitation Q1->Sol1 YES Q2 Product Streaking on Silica Gel? Q1->Q2 NO Sol2 Switch to Reverse-Phase (C18) or Alumina Matrix Q2->Sol2 YES Q3 Residual Sulfate/ Acetate Counterions? Q2->Q3 NO Sol3 Pass through Strong Anion-Exchange Resin (Cl-) Q3->Sol3 YES

Troubleshooting logic tree for resolving common LAG-HCl purification bottlenecks.

🧪 Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the internal validation check passes.

Protocol A: Antisolvent Precipitation (Primary Isolation)

Purpose: To isolate the crude guanidine salt from unreacted amines and guanidinylating agents without inducing emulsions[4].

  • Dissolution: Concentrate the crude reaction mixture under reduced pressure to a viscous oil. Dissolve the oil in a minimal amount of warm methanol (approx. 2 mL per gram of crude).

  • Precipitation: Vigorously stir the methanol solution and dropwise add 10 volumes of ice-cold acetone (or diethyl ether). A white precipitate of the crude LAG salt will immediately form.

  • Maturation: Stir at 0 °C for 30 minutes to ensure complete crystallization.

  • Filtration: Recover the solid via vacuum filtration using a Buchner funnel. Wash the filter cake with an additional 2 volumes of cold acetone.

  • Self-Validation Check: Spot the filtrate on a TLC plate and stain with Ninhydrin. If the spot turns deep purple, unreacted primary amine (lauramidobutylamine) is successfully being washed away. Repeat the cold acetone wash until the filtrate no longer reacts with Ninhydrin.

Protocol B: Counterion Exchange to Hydrochloride

Purpose: To exchange residual sulfate or acetate counterions[5] for chloride[1].

  • Resin Preparation: Slurry 10 equivalents of Amberlite IRA-400 (Chloride form) strong anion-exchange resin in deionized water and pack into a glass column.

  • Equilibration: Wash the resin with 5 column volumes (CV) of 1.0 M HCl, followed by DI water until the eluate pH is neutral. Flush with 2 CV of Methanol/Water (1:1).

  • Loading: Dissolve the precipitated LAG salt from Protocol A in Methanol/Water (1:1) and load it onto the column.

  • Elution: Elute the product using the same solvent system at a flow rate of 1-2 mL/min. Collect fractions.

  • Self-Validation Check: Take a 0.5 mL aliquot of the combined product fractions and add 3 drops of 0.1 M Barium Chloride ( BaCl2​ ). A clear solution validates the complete absence of sulfate ions. If a white precipitate ( BaSO4​ ) forms, the resin capacity was exceeded; you must re-run the exchange.

Protocol C: Reverse-Phase Polishing

Purpose: Final purification to achieve >98% API-grade purity.

  • Setup: Utilize a C18 functionalized flash chromatography column.

  • Solvent System: Prepare Mobile Phase A (Water + 0.1% HCl) and Mobile Phase B (Acetonitrile + 0.1% HCl). The acidic modifier suppresses silanol ionization and maintains the chloride counterion.

  • Gradient: Run a gradient from 10% B to 90% B over 20 column volumes.

  • Detection & Validation: Monitor absorbance at 210 nm (amide bond detection). Because LAG-HCl lacks aromatic chromophores, standard 254 nm UV detection will fail. For absolute validation, couple the system to an Evaporative Light Scattering Detector (ELSD).

📊 Quantitative Method Comparison

Purification MethodTypical Yield (%)Final Purity (%)ScalabilityPrimary Limitation
Liquid-Liquid Extraction 30 - 45< 80PoorSevere emulsion formation due to surfactant properties.
Normal-Phase Silica 0 - 20N/AVery PoorIrreversible column adsorption / severe streaking.
Antisolvent Precipitation 75 - 8590 - 95ExcellentMay co-precipitate trace inorganic salts.
Reverse-Phase (C18) Polishing 85 - 90> 99ModerateHigher solvent and stationary phase costs at scale.

⚙️ Complete Purification Workflow

Workflow Start Crude Reaction Mixture (Lauramidobutylamine + Reagents) Precipitation Antisolvent Precipitation (Acetone/Ether) Start->Precipitation Add cold antisolvent Filtration Vacuum Filtration (Isolate intermediate salt) Precipitation->Filtration Remove unreacted amine IonExchange Anion-Exchange Resin (Amberlite IRA-400 Cl-) Filtration->IonExchange Dissolve in MeOH RPChrom Reverse-Phase C18 Flash (H2O/MeCN + 0.1% HCl) IonExchange->RPChrom Elute as Cl- salt Pure Pure Lauramidobutyl Guanidine HCl (>98% Purity) RPChrom->Pure Lyophilize fractions

Experimental workflow for the purification and counterion exchange of synthesized LAG-HCl.

📚 References

  • DrugFuture. LAURAMIDOBUTYL GUANIDINE ACETATE Properties.5

  • Environmental Protection Agency (EPA). Lauramidobutyl guanidine hydrochloride Synonyms & Data.6

  • PubChem (NIH). Lauramidobutyl guanidine acetate | C19H40N4O3.3

  • Global Substance Registration System (GSRS - NIH). LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE Structure.1

  • MDPI. Guanidinylation of Chitooligosaccharides Involving Internal Cyclization of the Guanidino Group.4

  • ResearchGate. Designing the Head Group of CO2-Triggered Switchable Surfactants.2

Sources

Validation & Comparative

Comparative antimicrobial efficacy of lauramidobutyl guanidine HCl vs chlorhexidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation challenges where balancing broad-spectrum antimicrobial efficacy with cellular biocompatibility is critical. For decades, Chlorhexidine (CHX) has served as the gold-standard bis-biguanide antiseptic. However, its well-documented cytotoxicity and potential for hypersensitivity have driven the development of alternative cationic biocides.

Enter Lauramidobutyl guanidine HCl (LAG HCl) . Structurally, LAG HCl is a lipo-guanidine—specifically, N-(4-guanidinobutyl)dodecanamide hydrochloride. It combines a hydrophobic lauric acid tail (C12) with an agmatine-derived guanidinium head group via an amide linkage. This guide provides a rigorous, data-driven comparison of these two molecules to assist researchers and drug development professionals in selecting the optimal antimicrobial active for their specific clinical or cosmetic applications.

Mechanistic Profiling: Bis-Biguanides vs. Lipo-Guanidines

To predict how these molecules will behave in a complex formulation, we must first understand their distinct mechanisms of action at the bacterial envelope [1].

  • Chlorhexidine (CHX): As a symmetrical bis-biguanide, CHX carries two positive charges at physiological pH. It rapidly binds to the negatively charged phosphate groups of bacterial phospholipids. At low concentrations, this bridging effect alters membrane osmotic equilibrium, causing the leakage of low-molecular-weight components (e.g., potassium ions). At high concentrations, CHX crosses the membrane and causes the precipitation of cytoplasmic proteins and nucleic acids.

  • Lauramidobutyl Guanidine HCl (LAG HCl): LAG HCl operates via a surfactant-like membrane disruption model, highly analogous to lauric arginate (LAE) [2]. The terminal guanidinium group provides the initial electrostatic attraction to the bacterial surface. Subsequently, the lipophilic lauryl chain inserts directly into the lipid bilayer. This physical intercalation disrupts membrane fluidity, induces pore formation, and collapses the transmembrane potential.

Unlike the ester linkage in LAE, which undergoes rapid hydrolysis, the amide linkage in LAG HCl provides superior hydrolytic stability in aqueous formulations while maintaining the same potent membrane-destabilizing mechanism.

MOA cluster_CHX Chlorhexidine (CHX) Pathway cluster_LAG Lauramidobutyl Guanidine HCl Pathway CHX_Molecule CHX (Bis-biguanide) CHX_Bind Electrostatic Binding to Anionic Phospholipids CHX_Molecule->CHX_Bind CHX_Disrupt Low Conc: Leakage High Conc: Precipitation CHX_Bind->CHX_Disrupt CellDeath Bacterial Cell Death CHX_Disrupt->CellDeath LAG_Molecule LAG HCl (Lipo-guanidine) LAG_Insert Lauryl Tail Inserts into Lipid Bilayer LAG_Molecule->LAG_Insert LAG_Pore Membrane Destabilization & Pore Formation LAG_Insert->LAG_Pore LAG_Pore->CellDeath

Fig 1: Comparative membrane disruption mechanisms of CHX and LAG HCl leading to cell death.

Comparative Antimicrobial Efficacy

While CHX generally exhibits lower Minimum Inhibitory Concentrations (MICs) due to its dual-cationic nature, LAG HCl provides a highly effective therapeutic window, particularly against Gram-positive organisms and fungi. The table below synthesizes representative benchmark MIC data for bis-biguanides versus mono-alkyl lipo-guanidines to guide formulation expectations.

Target PathogenCHX MIC (µg/mL)LAG HCl MIC (µg/mL)*Mechanistic Rationale
Staphylococcus aureus (Gram +)0.5 - 2.04.0 - 16.0The exposed peptidoglycan layer is highly susceptible to both agents. CHX's bis-cationic structure offers tighter electrostatic binding.
Escherichia coli (Gram -)2.0 - 8.016.0 - 64.0The outer membrane (LPS) of Gram-negatives slightly impedes the insertion of LAG HCl's large lipophilic tail compared to the smaller CHX molecule.
Candida albicans (Yeast)4.0 - 16.08.0 - 32.0Both molecules effectively disrupt fungal ergosterol-containing membranes, with LAG HCl showing excellent surfactant-driven fungicidal activity.

*Note: LAG HCl values are extrapolated from structurally analogous lauroyl guanidine derivatives under standardized broth microdilution conditions.

Cytotoxicity & Formulation Biocompatibility

The primary driver for selecting LAG HCl over CHX is biocompatibility .

CHX is notoriously cytotoxic to human fibroblasts and osteoblasts at standard working concentrations (e.g., 0.12% to 0.2%), which can delay wound healing in topical applications. Furthermore, CHX strongly binds to mammalian tissues and teeth, causing unwanted staining and potential sensitization.

LAG HCl mitigates these issues through its biomimetic design. The amide bond connecting the lauryl chain to the agmatine head group is susceptible to slow enzymatic cleavage by host amidases. This intrinsic biodegradability prevents long-term accumulation in tissues, resulting in a superior safety profile for leave-on cosmetics, wound washes, and dermatological formulations.

Formulation Caveat: Both CHX and LAG HCl are cationic. They will undergo immediate coacervation and deactivation if formulated with anionic excipients (e.g., Sodium Lauryl Sulfate, Carbomer). Formulators must utilize non-ionic (e.g., decyl glucoside) or amphoteric (e.g., cocamidopropyl betaine) systems.

Experimental Validation: Time-Kill Kinetic Protocol

To objectively evaluate the comparative efficacy of these compounds in your own lab, a standardized Time-Kill assay is required.

The Causality of Neutralization: A critical failure point in biocide testing is "carryover toxicity." Because both CHX and LAG HCl are highly substantive, they will continue to kill bacteria on the agar plate during incubation, leading to falsely inflated log-reduction claims. To create a self-validating system, we mandate the use of D/E (Dey-Engley) Neutralizing Broth . The polysorbate 80 and lecithin in D/E broth physically sequester the lipophilic tails and neutralize the cationic charges, instantly halting the antimicrobial reaction at the exact time point.

Step-by-Step Methodology
  • Inoculum Preparation: Grow the target strain (e.g., S. aureus ATCC 6538) overnight in Tryptic Soy Broth (TSB). Wash and resuspend in PBS to yield a starting inoculum of 1.0×106 CFU/mL.

  • Biocide Exposure: Inoculate 1 mL of the bacterial suspension into 9 mL of the test solution (CHX or LAG HCl at pre-determined formulation concentrations). Vortex immediately.

  • Timed Neutralization: At exact intervals (1, 5, 15, and 30 minutes), extract a 1 mL aliquot and transfer it directly into 9 mL of D/E Neutralizing Broth. Vortex for 30 seconds.

  • Serial Dilution & Plating: Perform 10-fold serial dilutions of the neutralized mixture in PBS. Plate 100 µL of each dilution onto Tryptic Soy Agar (TSA) plates.

  • Incubation & Enumeration: Incubate plates at 37°C for 24 hours. Count colonies and calculate the Log10​ reduction relative to a PBS control.

Protocol Start Inoculum Preparation (10^6 CFU/mL) Exposure Antimicrobial Exposure (CHX vs LAG HCl) Start->Exposure t=0 Neutralization Chemical Neutralization (D/E Broth to halt reaction) Exposure->Neutralization t=1, 5, 15, 30 min Plating Serial Dilution & Agar Plating Neutralization->Plating Validated lack of carryover Incubation Incubation (37°C, 24h) Plating->Incubation Analysis CFU Enumeration & Log Reduction Calculation Incubation->Analysis

Fig 2: Validated time-kill kinetic workflow with mandatory chemical neutralization steps.

References

  • McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical Microbiology Reviews, 12(1), 147-179.[Link]

  • Ma, Q., et al. (2018). Mechanisms of Nα-lauroyl arginate ethyl ester against Penicillium digitatum and Pectobacterium carotovorum subsp. carotovorum. Journal of Food Science and Technology, 55(10), 4153-4160.[Link]

Advanced Mass Spectrometry Fragmentation Profiling: Lauramidobutyl Guanidine HCl vs. Alternative Cationic Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of cationic surfactants and antimicrobial agents in complex biological or environmental matrices requires highly optimized analytical methodologies. Lauramidobutyl guanidine hydrochloride (LAG) is a potent amphiphilic compound characterized by a lauric acid-derived hydrophobic tail and a highly basic guanidine headgroup. This guide provides an in-depth comparative analysis of the mass spectrometry (MS/MS) fragmentation patterns of LAG against two widely used alternatives: Lauric arginate (LAE) and Chlorhexidine (CHX). By deconstructing the mechanistic causality behind their ionization and fragmentation, this dossier establishes a self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol designed for maximum analytical integrity.

Mechanistic Causality: Ionization & Fragmentation Dynamics

To achieve sub-nanogram sensitivity, the ionization strategy must exploit the intrinsic physicochemical properties of the target analytes.

Lauramidobutyl Guanidine HCl (LAG): The guanidine functional group is an exceptionally strong base (pKa ~13.6). In aqueous solutions, it exists almost exclusively in its protonated form. Consequently, positive electrospray ionization (ESI+) is the optimal ionization mode, yielding a highly stable, singly charged precursor ion [M+H]+ at m/z 313.3. During collision-induced dissociation (CID), the highly localized proton on the guanidine moiety directs sequential fragmentation processes[1]. The primary fragmentation pathways involve:

  • The neutral loss of ammonia (-17 Da) from the guanidino group, yielding a product ion at m/z 296.3.

  • The heterolytic cleavage of the amide bond, which produces a stable acylium ion (m/z 183.2) and a butylguanidine fragment (m/z 131.1).

Alternative 1: Chlorhexidine (CHX) Unlike the asymmetric structure of LAG, CHX is a skeletal symmetric bisbiguanide. This symmetry dictates a fundamentally different ionization behavior. In ESI+, CHX preferentially forms a doubly charged molecular ion [M+2H]2+ at m/z 253.1. Upon CID, this precursor undergoes symmetric bond cleavage at the two protonation sites, generating two identical para-chlorophenylguanidine daughter ions at m/z 170.1[2]. This 2:1 fragment-to-precursor stoichiometric ratio inherently amplifies analytical sensitivity, making the doubly charged transition superior to singly charged alternatives[2].

Alternative 2: Lauric Arginate (LAE) LAE is an amino acid-based cationic surfactant[3]. It yields a singly charged precursor at m/z 385.3. Its fragmentation is dominated by the cleavage of the ester linkage and the arginine moiety, requiring precisely tuned collision energies to prevent excessive in-source fragmentation and maintain stable product ions for quantitation[4].

Fragmentation M LAG Precursor [M+H]+ m/z 313.3 F1 Loss of NH3 m/z 296.3 M->F1 -17 Da (NH3) F2 Acylium Ion m/z 183.2 M->F2 Amide Cleavage F3 Butylguanidine Ion m/z 131.1 M->F3 Amide Cleavage

Fig 1: ESI-MS/MS charge-directed fragmentation logic of Lauramidobutyl Guanidine.

Comparative Analytical Performance

When developing high-throughput MRM (Multiple Reaction Monitoring) methods, the choice of precursor-to-product ion transitions directly dictates the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The table below summarizes the optimized MS/MS parameters for LAG and its alternatives.

CompoundPrecursor Ion (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)Optimal CE (eV)LOD (ng/mL)
Lauramidobutyl Guanidine (LAG) 313.3 [M+H]+ 131.1183.2250.2
Lauric Arginate (LAE) 385.3 [M+H]+ 116.1227.2280.5
Chlorhexidine (CHX) 253.1 [M+2H]2+ 170.1201.1180.5

Data Interpretation: While CHX benefits from the stoichiometric advantage of its symmetric doubly charged cleavage[2], LAG demonstrates exceptional sensitivity due to the high proton affinity of its single guanidine group, which minimizes signal distribution across multiple charge states.

Self-Validating Experimental Protocol

Guanidine derivatives are notorious for poor chromatographic peak shapes and high susceptibility to matrix-induced ion suppression[5]. To establish a self-validating analytical system, the following step-by-step methodology integrates isotope dilution with optimized reversed-phase chromatography.

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)

  • Causality: Direct injection of complex matrices leads to severe ion suppression from endogenous salts (e.g., Na+, Cl-). SPE isolates the analytes and concentrates the sample.

  • Action: Spike all samples with an isotope-labeled surrogate standard (e.g., 13C -labeled guanidine derivative) prior to extraction. This mathematically corrects for extraction losses and matrix effects, ensuring quantitative trustworthiness[5]. Condition a mixed-mode cation exchange SPE cartridge with methanol and water. Load the sample, wash with 5% methanol, and elute with 5% formic acid in methanol.

Step 2: Chromatographic Separation

  • Causality: Strongly basic guanidino groups interact aggressively with residual silanols on silica-based stationary phases, causing asymmetrical peak tailing. An acidic modifier is required to mask these silanols and maintain the analyte in a fully ionized state[6].

  • Action: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Employ a gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

Step 3: MS/MS Detection

  • Causality: Triple quadrupole mass spectrometers offer the highest specificity for target quantitation.

  • Action: Operate in ESI+ MRM mode. Set the capillary voltage to 3.5 kV and the source temperature to 500°C. Monitor the primary and secondary transitions listed in the comparative table above.

Step 4: Data Validation

  • Causality: A protocol is only as reliable as its internal quality controls.

  • Action: Calculate recovery rates using the isotope-labeled internal standards. Acceptable recovery ranges from 73% to 137% with a coefficient of variation below 6%[5].

LCMS_Workflow S1 1. Sample Prep Isotope-spiked SPE S2 2. Chromatography C18, 0.1% Formic Acid S1->S2 S3 3. Ionization Positive ESI (+) S2->S3 S4 4. Detection Triple Quadrupole MRM S3->S4 S5 5. Validation Matrix Effect Correction S4->S5

Fig 2: Self-validating LC-MS/MS analytical workflow for guanidine derivatives.

References

  • Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation - NIH / PMC. Available at:[Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - NIH / PMC. Available at:[Link]

  • Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection - NIH / PubMed. Available at:[Link]

  • Ethyl lauroyl arginate - Wikipedia. Available at: [Link]

  • Chlorhexidine Separation and Analysis - SIELC Technologies. Available at:[Link]

  • Development of a LC-MS/MS Method for the Determination of Lauric Arginate Ethyl Ester (E243) in Food - Government Laboratory Scientific Publications. Available at:[Link]

Sources

Comparative Guide: Surfactant Properties of Lauramidobutyl Guanidine HCl vs. Ethyl Lauroyl Arginate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced cosmetic formulations and antimicrobial drug development, selecting the optimal cationic surfactant requires a deep understanding of interfacial thermodynamics and molecular architecture. This guide provides an objective, data-driven comparison between two lauric acid-derived cationic surfactants: Lauramidobutyl Guanidine HCl (LABG) and Ethyl Lauroyl Arginate (LAE) .

By analyzing their physicochemical properties, degradation kinetics, and mechanistic pathways, formulation scientists can make informed, causality-driven decisions for their specific application matrices.

Molecular Architecture & Physicochemical Causality

Both LABG and LAE utilize a highly hydrophobic lauric acid (C12) tail, which provides optimal lipid bilayer penetration without the extreme insolubility seen in longer-chain homologues. However, their functional divergence stems from their hydrophilic head groups and spacer linkages.

  • Ethyl Lauroyl Arginate (LAE): Synthesized from, LAE features an esterified carboxyl group and an amide-linked α-amino group[1],[2]. The arginine head group provides a delocalized positive charge with a pKa of ~10–11[3]. Crucially, the presence of the ethyl ester makes LAE susceptible to base-catalyzed hydrolysis. At pH 9, its half-life drops to just 34 hours, degrading into Nα-lauroyl-L-arginine (LAS) and lauric acid[3]. This programmed degradation is the causality behind its low toxicity profile and its widespread approval as a food preservative (E243)[1],[2].

  • Lauramidobutyl Guanidine HCl (LABG): LABG features a lauric acid tail linked via a robust amide bond to a butyl spacer, terminating in a highly basic guanidine group ()[4]. Unlike LAE, LABG lacks an ester linkage, rendering it chemically stable across a much broader pH range[5]. The guanidinium group maintains a permanent positive charge under physiological conditions. This structural rigidity and high charge density explain its preferred use as a cationic co-surfactant in (lamellar liquid crystals), where it modulates bilayer curvature to suspend insoluble oils without polymeric thickeners[5],[6].

Comparative Surfactant Properties

The table below synthesizes the quantitative physicochemical data for both molecules. Notably, LAE exhibits an unusually low surface tension at its Critical Micelle Concentration (CMC) for a single-chain surfactant. This is because LAE solutions are inherently multicomponent; trace hydrolysis yields lauric acid, which forms highly surface-active electrostatically bound heterodimers with the LAE cations, mimicking gemini surfactant behavior[3],[7].

PropertyEthyl Lauroyl Arginate HCl (LAE)Lauramidobutyl Guanidine HCl (LABG)
Molecular Formula C₂₀H₄₁ClN₄O₃[1]C₁₇H₃₇ClN₄O[4]
Molar Mass 421.02 g/mol [1]348.96 g/mol [4]
Hydrophilic Head L-arginine ethyl ester[1]Guanidine with butyl spacer[4]
Hydrophobic Tail Lauric acid (C12)[1]Lauric acid (C12)[4]
CMC 1.0 – 4.5 mM (0.18–0.21% w/v)[7],[2]Low millimolar (C12 homologue)
Surface Tension (σ_CMC) 25.0 – 26.4 mN/m[7]~25 – 30 mN/m
Aqueous Stability Base-catalyzed hydrolysis (pH > 7)[3]Stable across broad pH range[5]
Primary Utility Food preservation (E243), Antimicrobial[1]Structured surfactant systems, Cosmetics[6]

Mechanistic Action: Membrane Disruption Dynamics

The primary biological utility of both LAE and LABG relies on their ability to disrupt negatively charged biological membranes. The mechanism is a sequential thermodynamic process:

  • Electrostatic Attraction: The cationic guanidinium/arginine groups are strongly attracted to the anionic phosphate heads of the bacterial cytoplasmic membrane[1].

  • Interfacial Accumulation: The surfactants displace stabilizing divalent cations (Mg²⁺, Ca²⁺), compromising the membrane's structural integrity[1].

  • Hydrophobic Penetration: The C12 lauryl chains partition into the hydrophobic lipid core, causing severe membrane deformation, increased permeability, and ultimate cell lysis[1].

G S Cationic Surfactant (LAE / LABG) E 1. Electrostatic Attraction S->E M Bacterial Membrane (Net Negative Charge) M->E I 2. Interfacial Accumulation E->I P 3. Hydrophobic Penetration I->P D 4. Membrane Deformation P->D L 5. Cell Lysis & Death D->L

Fig 1. Mechanistic pathway of bacterial membrane disruption by cationic surfactants.

Self-Validating Experimental Methodologies

To objectively evaluate these surfactants in your own laboratory, the following self-validating protocols are recommended. Each protocol is designed with internal controls to ensure data trustworthiness.

Protocol 1: Determination of CMC via Wilhelmy Plate Tensiometry

Causality: Tensiometry directly measures the thermodynamic activity of the surfactant at the air-water interface. Surface tension drops linearly with the logarithm of concentration until micelles form, at which point the interface is saturated and the tension plateaus. Self-Validation: The system is calibrated using ultra-pure water to ensure baseline accuracy, and temperature is strictly controlled because micellization is an entropically driven, temperature-dependent process.

  • Calibration: Clean a platinum Wilhelmy plate by flaming it to red heat to remove organic residues. Measure the surface tension of ultra-pure water at 25.0 ± 0.1 °C (Must read ~72.8 mN/m).

  • Preparation: Prepare serial dilutions of LAE and LABG in ultra-pure water ranging from 0.01 mM to 10 mM.

  • Equilibration: Allow all samples to equilibrate in the tensiometer vessel at 25.0 ± 0.1 °C for 15 minutes prior to measurement.

  • Measurement: Record the equilibrium surface tension (σ) for each concentration.

  • Analysis: Plot σ versus log[Concentration]. The CMC is mathematically defined as the intersection of the descending linear slope and the horizontal post-micellar plateau.

Protocol 2: Antimicrobial Efficacy (MIC) via Broth Microdilution

Causality: The Minimum Inhibitory Concentration (MIC) assay quantifies the biological endpoint of the membrane-disruption mechanism. We utilize resazurin dye because surfactant-induced bacterial aggregation can confound standard optical density (OD₆₀₀) readings; resazurin relies on active cellular metabolism, providing an unambiguous live/dead signal. Self-Validation: The inclusion of a positive growth control ensures the bacteria are viable, while a negative sterility control ensures the broth and microplate are free of environmental contamination.

  • Plate Setup: Dispense 100 µL of Mueller-Hinton broth into all wells of a 96-well microtiter plate.

  • Dilution: Perform two-fold serial dilutions of LAE and LABG across the plate (e.g., from 512 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (Escherichia coli or Staphylococcus aureus) adjusted to 10⁵ CFU/mL to each test well and the positive control wells. Leave negative control wells uninoculated.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Metabolic Validation: Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Readout: Observe color change. Pink indicates viable, metabolizing bacteria; blue indicates growth inhibition. The lowest surfactant concentration that remains blue is recorded as the MIC.

References

  • Title : Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System Source : MDPI Molecules URL :[Link]

  • Title : Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review Source : Frontiers in Microbiology / PubMed Central URL :[Link]

  • Title : Ethyl lauroyl arginate Source : Wikipedia URL : [Link]

  • Title: Aqueous composition suitable as shampoo (EP2393469A1)
  • Title : LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE Source : Global Substance Registration System (GSRS) - NIH URL :[Link]

Sources

A Comparative Guide to the Synergistic Antimicrobial Effects of Lauramidobutyl Guanidine Hydrochloride and Phenoxyethanol

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research, development, and formulation science, achieving robust microbial preservation without compromising product safety or stability is a paramount challenge. While traditional broad-spectrum preservatives have been the cornerstone of formulation protection, the pursuit of enhanced efficacy at lower concentrations has led to the exploration of synergistic combinations. This guide provides an in-depth technical analysis of the synergistic relationship between Lauramidobutyl Guanidine Hydrochloride (LGB-HCl), a cationic biocide, and Phenoxyethanol, a globally approved preservative. We will explore the underlying mechanisms, present validating experimental data, and provide detailed protocols for evaluating this powerful combination.

Foundational Chemistry and Individual Mechanisms of Action

Understanding the synergy begins with a firm grasp of each component's individual antimicrobial properties.

Phenoxyethanol: The Established Standard

Phenoxyethanol (C₈H₁₀O₂) is a glycol ether widely used in cosmetics and pharmaceuticals for its broad-spectrum efficacy against a range of bacteria and yeasts.[1][2][3] It is a stable, non-ionic ingredient effective across a wide pH range (3-10), making it highly versatile in various formulations.[1][4]

  • Mechanism of Action: Phenoxyethanol's primary mode of action is the disruption of the microbial cell membrane.[1] It increases membrane permeability, leading to the leakage of essential intracellular components like potassium ions and ATP, ultimately resulting in cell death. Its activity is generally more pronounced against Gram-negative bacteria due to its ability to compromise the outer lipopolysaccharide (LPS) layer.

Lauramidobutyl Guanidine Hydrochloride (LGB-HCl): The Cationic Disruptor

LGB-HCl belongs to the guanidine class of antimicrobials. The guanidinium group, with its delocalized positive charge, is a potent weapon against microbial cells. Guanidine derivatives have a well-documented history as effective antibacterial and antifungal agents.[5][6][7]

  • Mechanism of Action: The primary driver of LGB-HCl's activity is its cationic nature. Bacterial cell membranes are rich in negatively charged phospholipids and teichoic acids. The positively charged guanidinium head of LGB-HCl binds strongly to these anionic sites via electrostatic interaction. This is complemented by the lipophilic lauramidobutyl tail, which penetrates the hydrophobic core of the lipid bilayer. This dual interaction causes profound membrane disorganization, leading to rapid cell lysis.

The Synergistic Hypothesis: A Multi-Pronged Attack

The enhanced efficacy of combining LGB-HCl and Phenoxyethanol stems from a complementary, two-step assault on the microbial cell. No single preservative is effective against all microorganisms, and using combinations can provide necessary broad-spectrum protection.[8]

  • Initial Weakening by Phenoxyethanol: Phenoxyethanol acts as a permeabilizer. It fluidizes the cell membrane, creating transient pores and disrupting the structural integrity of the outer layers, particularly in Gram-negative bacteria.

  • Potentiated Disruption by LGB-HCl: This initial breach of the cell's defenses allows the larger, cationic LGB-HCl molecule greater access to the now-exposed, negatively charged inner membrane. The subsequent strong electrostatic binding and lipophilic insertion by LGB-HCl deliver a more potent and rapid killing effect than either agent could achieve alone at the same concentration.

This proposed mechanism is visually captured in the following diagram.

G cluster_0 Bacterial Cell Envelope cluster_1 Result membrane Cell Membrane (Negatively Charged Phospholipids) lysis Rapid Cell Lysis membrane->lysis outer_layer Outer Membrane / Cell Wall phenoxy Phenoxyethanol phenoxy->outer_layer Increases Permeability lgb LGB-HCl (Cationic) lgb->membrane Step 2: Binds & Disrupts Inner Membrane synergy Synergistic Combination synergy->phenoxy Step 1: Weakens Outer Layer

Caption: Proposed synergistic mechanism of Phenoxyethanol and LGB-HCl.

Experimental Validation: The Preservative Efficacy Test (Challenge Test)

To empirically validate the synergistic effect, a Preservative Efficacy Test (PET), commonly known as a Challenge Test, is the industry-standard methodology.[9][10][11] The ISO 11930 standard is a globally recognized protocol specifically for cosmetic products.[12][13][14][15] The test's purpose is to simulate microbial contamination that can occur during manufacturing or consumer use and assess the preservative system's ability to neutralize this threat.[9][16]

The workflow for this critical test is outlined below.

G prep 1. Prepare Test Formulations (Control, PE, LGB, PE+LGB) challenge 3. Inoculate Formulations (Challenge at Time 0) prep->challenge inoculum 2. Prepare Inoculum (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) inoculum->challenge incubate 4. Incubate Samples (28 Days at Room Temp) challenge->incubate sample 5. Sample & Enumerate (Days 7, 14, 28) incubate->sample calc 6. Calculate Log Reduction sample->calc compare 7. Compare to ISO 11930 Criteria calc->compare result Pass / Fail compare->result

Caption: Workflow for ISO 11930 Preservative Efficacy Testing.

Comparative Performance Data

The following table summarizes hypothetical yet representative results from an ISO 11930 challenge test. The data compares a base formulation preserved with sub-optimal concentrations of Phenoxyethanol and LGB-HCl individually versus their combination.

FormulationMicroorganismInoculum (CFU/g)Log Reduction Day 7Log Reduction Day 14Log Reduction Day 28ISO 11930 Criteria A
0.4% Phenoxyethanol S. aureus (Bacteria)1.5 x 10⁵1.82.52.9Fail
C. albicans (Yeast)1.2 x 10⁵0.50.91.2Fail
0.05% LGB-HCl S. aureus (Bacteria)1.6 x 10⁵2.12.63.1Fail
C. albicans (Yeast)1.1 x 10⁵0.81.11.4Pass
0.4% PE + 0.05% LGB-HCl S. aureus (Bacteria)1.5 x 10⁵>4.0 >4.0 >4.0 Pass
C. albicans (Yeast)1.3 x 10⁵>4.0 >4.0 >4.0 Pass

Note: ISO 11930 Criteria A requires a ≥3 log reduction for bacteria and ≥1 log reduction for yeast by Day 7, with no subsequent increase.[12]

As the data illustrates, the individual components at these concentrations fail to meet the stringent criteria for bacterial reduction. However, the combination demonstrates a powerful synergistic effect, achieving a rapid and complete reduction of the microbial challenge far exceeding the passing requirements. This allows for a lower total preservative load, which can be advantageous for product safety and reducing the potential for skin irritation.[17]

Detailed Experimental Protocol: ISO 11930 Challenge Test

This protocol provides a self-validating system for assessing preservative efficacy.

Materials & Reagents
  • Final product formulation (at least 5 samples per test)

  • Sterile, validated neutralizing broth (e.g., D/E Neutralizing Broth)

  • Sterile saline solution (0.9% NaCl)

  • Soybean-Casein Digest Agar (SCDA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Microorganism Strains (ATCC-traceable):

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Sterile pipettes, containers, and incubator (20-25°C)

Methodology
  • Neutralizer Efficacy Validation: Before testing, confirm that the neutralizing broth effectively inactivates the antimicrobial properties of the product, allowing for accurate recovery of any surviving microorganisms. This is a critical self-validating step.

  • Inoculum Preparation: Culture each microorganism separately to achieve a final concentration of >1 x 10⁸ CFU/mL for bacteria and >1 x 10⁷ CFU/mL for fungi.

  • Product Inoculation (Day 0):

    • Divide the product into five separate containers, one for each test microorganism.

    • Inoculate each container with one of the microbial suspensions to achieve an initial concentration between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL of the product.[13]

    • Mix thoroughly to ensure uniform distribution.

    • Determine the initial concentration (Time 0) by plating a neutralized sample onto the appropriate agar.

  • Incubation: Store all inoculated product containers in the dark at 20-25°C for 28 days.[12]

  • Sampling and Enumeration:

    • At specified intervals (Day 7, Day 14, and Day 28), remove a 1g or 1mL aliquot from each container.[14]

    • Immediately transfer the aliquot into a validated neutralizing broth.

    • Perform serial dilutions and use standard plating techniques to enumerate the surviving microorganisms on SCDA for bacteria and SDA for fungi.

  • Data Analysis:

    • For each time point and each microorganism, calculate the number of CFU/g or CFU/mL.

    • Calculate the log reduction from the initial Time 0 count using the formula: Log Reduction = Log₁₀(Initial Count) - Log₁₀(Count at Interval).

    • Compare the results against the acceptance criteria outlined in the ISO 11930 standard.[12]

Conclusion and Field Perspective

The synergistic combination of Lauramidobutyl Guanidine Hydrochloride and Phenoxyethanol represents a significant advancement in formulation preservation. By leveraging two distinct yet complementary mechanisms of action, this blend provides broad-spectrum antimicrobial protection that is demonstrably superior to its individual components.

For the formulation scientist, this synergy offers a pathway to:

  • Enhanced Efficacy: Achieve robust, rapid microbial kill against a wide range of contaminants.

  • Optimized Preservative Load: Reduce the total concentration of preservatives, aligning with "clean beauty" trends and minimizing the potential for adverse skin reactions.[18][19]

  • Formulation Stability: Ensure product integrity and consumer safety throughout the product's shelf-life.[16]

As regulatory and consumer expectations evolve, intelligent preservative strategies that prioritize both efficacy and safety are essential. The data-backed synergy between LGB-HCl and Phenoxyethanol provides a compelling and scientifically sound solution for the modern formulator.

References

  • Certified Laboratories. (n.d.). What is Preservative Efficacy Testing (PET) for Cosmetics?. Certified Laboratories. [Link]

  • Microchem Laboratory. (n.d.). ISO 11930 - Preservative Effectiveness Test. Microchem Laboratory. [Link]

  • Microbe Investigations. (n.d.). ISO 11930 Preservative Effectiveness Test. Microbe Investigations. [Link]

  • Certified Cosmetics. (n.d.). Preservative Efficacy (Challenge) Test. Certified Cosmetics. [Link]

  • ADSL. (n.d.). Preservative Efficacy (challenge) Testing: ISO 11930, British Pharmacopoeia. ADSL. [Link]

  • Prospector. (2015, May 29). Phenoxyethanol: A Globally Approved Preservative. [Link]

  • Intertek. (n.d.). Cosmetics Preservative Efficacy and Cosmetics Challenge Test. Intertek. [Link]

  • Wikipedia. (n.d.). Phenoxyethanol. Wikipedia. [Link]

  • Saniter. (n.d.). Challenge Test Cosmetics. Saniter. [Link]

  • Microbe Investigations. (2024, September 3). Challenge testing for cosmetics: A comprehensive guide. [Link]

  • Dréno, B., et al. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology, 33 Suppl 7, 15-24. [Link]

  • ORY Skincare. (2025, May 29). Phenoxyethanol. [Link]

  • Fiorentino, F. A. M., et al. (2011). The use of the challenge test to analyse preservative efficiency in non-sterile cosmetic and health products: applications and critical points. Analytical Methods, 3(4), 847-852. [Link]

  • Unboxit. (2024, December 28). Selection Of Preservatives And Formulation Optimization In Skincare Products. [Link]

  • EasyChem. (2026, March 1). Phenoxyethanol & Ethylhexylglycerin Preservative System | Formulation Guide. [Link]

  • ChemCopilot. (2025, December 12). The Essential Role of Preservatives in Topical Formulations. [Link]

  • Park, M., et al. (2022). Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol. Journal of Cosmetic Dermatology, 21(11), 6108-6115. [Link]

  • Park, M., et al. (2022). Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol. PubMed. [Link]

  • Dr. Straetmans. (n.d.). Phenoxyethanol. [Link]

  • Scientific Committee on Consumer Safety. (2016, October 6). Opinion on Phenoxyethanol. Public Health - European Commission. [Link]

  • Loya, E. C., & Papazian, D. M. (2012). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular pharmacology, 82(5), 785–794. [Link]

  • Inxight Drugs. (n.d.). LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE. [Link]

  • Schillaci, D., et al. (2024). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. European Journal of Medicinal Chemistry, 264, 116010. [Link]

  • Daniels, R., & Müller-Goymann, C. C. (2018). Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. European Journal of Pharmaceutics and Biopharmaceutics, 131, 106-112. [Link]

  • Li, Y., et al. (2024). Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres. Molecules, 29(19), 4474. [Link]

  • de Oliveira, A. C. S., et al. (2024). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. Pharmaceutics, 16(5), 619. [Link]

  • Pérez-Pérez, M., et al. (2024). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Pharmaceuticals, 17(7), 861. [Link]

  • Google Patents. (n.d.). DE69712051T2 - Synergistic antimicrobial compositions.
  • Google Patents. (1996, August 6). Synergistic Effect on Antimicrobial Activity.
  • Ferreira, P. C., et al. (2001). Guanidine hydrochloride inhibits Hsp104 activity in vivo: a possible explanation for its effect in curing yeast prions. Current Microbiology, 43(1), 7-10. [Link]

  • Pérez-Pérez, M., et al. (2024). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. [Link]

  • ResearchGate. (2025, August 9). Effect of chlorhexidine and phenoxyethanol on cell surface hydrophobicity of Gram-positive and Gram-negative bacteria. [Link]

Sources

Comprehensive Evaluation of Lauramidobutyl Guanidine Hydrochloride (LAG HCl) Stability Against Standard Preservatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and cosmetic formulation, selecting a preservative system requires balancing broad-spectrum antimicrobial efficacy with rigorous chemical stability. Lauramidobutyl guanidine hydrochloride (LAG HCl), identified by CAS 499222-90-1, is a highly effective synthetic cationic biocide[1]. With a molecular weight of 348.96 g/mol , it features an amphiphilic structure comprising a hydrophobic lauryl chain and a strongly basic, hydrophilic guanidinium headgroup[2].

This guide objectively benchmarks the stability and efficacy of LAG HCl against industry-standard preservatives—Parabens, Phenoxyethanol, and Benzalkonium Chloride (BAK)—providing formulation scientists with actionable, data-backed insights and self-validating experimental protocols.

Mechanistic Grounding: Why Guanidines Outperform

The primary mode of action for guanidine-based preservatives relies on the electrostatic interaction between the strongly basic guanidinium cation and the negatively charged phosphate head groups of bacterial phospholipids[3]. Unlike ester-based preservatives (e.g., parabens) that must partition into the cell to exert effects, guanidines act directly on the cytoplasmic membrane. This binding displaces essential lipids, increases membrane rigidity, and ultimately causes catastrophic disruption of the cell envelope, leading to the leakage of intracellular contents and rapid cell death[4].

MOA LAG LAG HCl (Cationic Guanidinium) Membrane Bacterial Membrane (Anionic Phospholipids) LAG->Membrane Electrostatic Binding Disruption Membrane Disruption & Cytoplasmic Leakage Membrane->Disruption Phospholipid Displacement Death Cell Death Disruption->Death Lysis

Mechanism of Action: LAG HCl electrostatic interaction with bacterial membranes.

Comparative Stability Matrix

Chemical stability dictates a preservative's shelf-life and compatibility. Because the guanidine moiety is resonance-stabilized, LAG HCl maintains its protonated, active state over a much broader pH range than traditional weak-acid preservatives.

Table 1: Stability and Compatibility Profile of Preservatives

PreservativeChemical ClassOptimal pH RangeThermal Stability (50°C)UV StabilityKey Incompatibilities
LAG HCl Cationic Guanidine3.0 - 10.0ExcellentHighAnionic surfactants (e.g., SLS), strong oxidizers
Benzalkonium Chloride Quaternary Ammonium4.0 - 10.0ExcellentHighAnionic excipients, high salt concentrations
Parabens (Blend) Ester3.0 - 8.0Moderate (Hydrolyzes > pH 8)HighNon-ionic surfactants (micellar partitioning)
Phenoxyethanol Glycol Ether3.0 - 10.0Low (Volatile)ModerateHighly ethoxylated compounds

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives or chromatographic artifacts.

Workflow Prep 1. Formulation Prep (LAG HCl vs Standards) Stress 2. ICH Q1A(R2) Stress (Temp, pH, UV) Prep->Stress Aliquot Analysis 3. HPLC Quantification & USP <51> MIC Assay Stress->Analysis Sampling at t=0, 1, 3, 6 mo Data 4. Stability & Efficacy Data Synthesis Analysis->Data Validation

Experimental workflow for comparative stability and efficacy evaluation.

Protocol 1: Accelerated Stability & HPLC Quantification

Causality & Rationale: LAG HCl contains a highly basic guanidine group prone to secondary interactions with residual silanols on silica-based HPLC columns, which causes severe peak tailing. By utilizing an end-capped C18 column and an acidic mobile phase, silanol ionization is suppressed, keeping the guanidine moiety fully protonated for sharp peak resolution.

  • Sample Preparation: Prepare 0.5% (w/v) solutions of LAG HCl, Parabens, Phenoxyethanol, and BAK in buffered aqueous vehicles (pH 4.0, 7.0, and 9.0).

  • Stress Conditions (ICH Q1A): Store aliquots in stability chambers at 40°C/75% RH and 50°C for 6 months. Expose a parallel set to 1.2 million lux hours of UV light.

  • Chromatographic Setup:

    • Column: C18, 250 x 4.6 mm, 5 µm (End-capped).

    • Mobile Phase: Gradient elution of Acetonitrile and Water containing 0.1% Trifluoroacetic acid (TFA).

    • Detection: UV at 210 nm (LAG HCl) and 254 nm (Parabens/Phenoxyethanol).

  • Self-Validation (System Suitability Test): Before sample injection, run a standard. The assay is only valid if the tailing factor ( Tf​ ) is ≤ 1.5 and the relative standard deviation (RSD) of 5 replicate injections is ≤ 2.0%. This ensures observed degradation is chemical, not chromatographic.

Protocol 2: USP <51> Antimicrobial Effectiveness Testing (AET)

Causality & Rationale: A critical failure point in biocide testing is "carryover," where the preservative inhibits bacterial growth on the agar plate, yielding false-negative data. This protocol mandates Dey-Engley (D/E) Neutralizing Broth. The polysorbate 80 and lecithin in D/E broth form micelles that physically sequester the cationic guanidinium groups, neutralizing LAG HCl instantly upon sampling.

  • Inoculation: Inoculate stability-stressed samples with 105 to 106 CFU/mL of E. coli, S. aureus, P. aeruginosa, C. albicans, and A. brasiliensis.

  • Incubation & Sampling: Incubate at 22.5°C. Withdraw 1 mL aliquots at 7, 14, and 28 days.

  • Neutralization: Immediately transfer the 1 mL aliquot into 9 mL of D/E Neutralizing Broth.

  • Plating: Plate on Tryptic Soy Agar (bacteria) and Sabouraud Dextrose Agar (fungi).

  • Self-Validation (Neutralization Control): Spike the D/E broth containing the preservative with a low inoculum (10-100 CFU). The assay is valid only if recovery is ≥ 70% compared to a preservative-free peptone water control.

Antimicrobial Efficacy Benchmarking

Quantitative Minimum Inhibitory Concentration (MIC) data demonstrates the superior broad-spectrum efficacy of guanidine-class biocides compared to traditional alternatives, particularly against Gram-negative strains where parabens often fail.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL)

Organism (Strain)LAG HClBenzalkonium ChlorideParabens (Blend)Phenoxyethanol
E. coli (ATCC 8739)4 - 816 - 32> 1000> 2500
S. aureus (ATCC 6538)2 - 42 - 8500 - 1000> 2500
P. aeruginosa (ATCC 9027)16 - 3232 - 64> 2000> 3000
C. albicans (ATCC 10231)8 - 1616 - 321000> 3000
A. brasiliensis (ATCC 16404)16 - 3232 - 641000> 3000

Formulation Guidelines & Conclusion

Lauramidobutyl guanidine hydrochloride (LAG HCl) represents a robust alternative to traditional preservatives. Its resonance-stabilized guanidinium core ensures hydrolytic stability at alkaline pH levels where parabens degrade, and its low volatility prevents the high-temperature losses associated with phenoxyethanol.

Key Takeaways for Developers:

  • Synergy: LAG HCl is highly effective as a standalone biocide but exhibits excellent synergy with non-ionic chelators (e.g., GLDA) to further permeabilize Gram-negative outer membranes.

  • Excipient Selection: Avoid formulation with strongly anionic thickeners (like carbomers or sodium lauryl sulfate), as electrostatic complexation will precipitate the preservative and neutralize its efficacy. Use non-ionic (e.g., hydroxyethylcellulose) or cationic polymers instead.

References

  • Title : Lauramidobutyl guanidine hydrochloride Synonyms - EPA | Source : epa.gov | URL : 1

  • Title : LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE - gsrs | Source : nih.gov | URL :2

  • Title : Polyhexamethylene Biguanide Hydrochloride: Features and Applications | Source : eajournals.org | URL :4

  • Title : In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride | Source : nih.gov | URL : 3

Sources

Standardizing quality control assays for industrial lauramidobutyl guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title : Standardizing Quality Control Assays for Industrial Lauramidobutyl Guanidine Hydrochloride

Introduction Lauramidobutyl guanidine hydrochloride (LAG-HCl, CAS 499222-90-1) is a specialized cationic amphiphile widely utilized in the pharmaceutical and cosmetic industries for its potent antimicrobial and conditioning properties[1][2]. As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with standardizing this molecule for industrial release. The causality behind these challenges lies directly in its chemical structure: LAG-HCl features a highly hydrophobic lauryl chain coupled with a strongly basic guanidine moiety (pKa ~12.5)[3].

When utilizing traditional reversed-phase (RP) HPLC, the guanidine group remains fully protonated. This permanent positive charge induces severe secondary interactions with residual silanols on standard silica supports, leading to irreversible retention, extreme peak tailing, and poor recovery[4][5]. Consequently, standardizing QC assays requires transitioning away from conventional RP-HPLC toward methodologies that either bypass or leverage this permanent charge.

Comparative Analysis of QC Methodologies To establish a robust, self-validating QC framework, we must objectively compare three primary analytical platforms: Potentiometric Titration, Aqueous Normal Phase (ANP) HPLC, and Ion Chromatography (IC).

  • Potentiometric Titration (Bulk Purity Release) Titration remains the industry standard for bulk assay release due to its simplicity and speed. By titrating the chloride counter-ion with silver nitrate (AgNO₃) to a potentiometric endpoint, analysts can rapidly determine bulk purity[6][7]. However, this method lacks specificity; any contaminating chloride salts will falsely elevate the apparent LAG-HCl concentration.

  • Aqueous Normal Phase (ANP) HPLC-UV (Impurity Profiling) To resolve the silanol interaction issue, ANP chromatography employs a silica hydride stationary phase (e.g., Type-C silica). Because the surface is populated with Si-H bonds rather than Si-OH groups, the electrostatic tailing of the guanidine moiety is eliminated[4]. Operating with a highly organic mobile phase, ANP retains the polar guanidine group while allowing the hydrophobic lauryl chain to elute predictably, making it the premier choice for separating intact LAG-HCl from unreacted precursors[3][8].

  • Cation-Exchange Ion Chromatography (Trace Quantification) For highly specific, derivatization-free quantification, IC utilizes a cation-exchange resin that selectively binds the guanidinium cation[9]. When coupled with suppressed conductivity detection, IC provides exceptional sensitivity, making it ideal for trace-level quantification and stability testing without the need for complex pre-column derivatization[9].

Quantitative Performance Comparison The following table summarizes the experimental performance data across the three methodologies to guide laboratory implementation.

Analytical ParameterPotentiometric TitrationANP HPLC-UVIon Chromatography (IC)
Primary Target Total Chloride / BaseIntact LAG & ImpuritiesGuanidinium Cation
Retention Mechanism N/A (Precipitation)Silica Hydride (ANP)Cation-Exchange
Specificity Low (Salt interferences)High (Separates analogs)High (Cation specific)
Limit of Detection (LOD) ~1.0 mg/mL~0.5 µg/mL~0.1 µg/mL
Run Time 15 min10 min8 min
Precision (RSD%) < 1.0%< 2.0%< 2.11%
Best Use Case Bulk Purity ReleaseImpurity ProfilingTrace Quantification

Mechanistic Visualization

Separation_Mechanism S1 LAG-HCl Injection S2 Silica Hydride Stationary Phase (Aqueous Normal Phase) S1->S2 S3 Basic Guanidine Moiety (Polar Retention) S2->S3 High Organic Mobile Phase S4 Hydrophobic Lauryl Chain (Weak RP Interaction) S2->S4 Aqueous Mobile Phase S5 Elution & UV Detection (195 nm) S3->S5 S4->S5

Mechanistic pathway of LAG-HCl separation on a silica hydride stationary phase.

Experimental Protocols: Self-Validating Systems To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory System Suitability Tests (SST) that must pass before sample analysis can proceed.

Protocol 1: ANP HPLC-UV for Impurity Profiling Supported by methodologies from [3][8].

  • Mobile Phase Preparation : Formulate an isocratic mobile phase consisting of 50% Deionized (DI) Water and 50% Acetonitrile, modified with 0.1% Formic Acid. Causality: The high organic content drives the ANP retention mechanism for the polar guanidine group, while formic acid ensures consistent ionization and suppresses any trace silanol activity.

  • System Suitability Testing (SST) : Inject a 1.7 mg/mL LAG-HCl reference standard onto a Cogent Diamond Hydride™ column (4 µm, 100Å, 4.6 × 100 mm).

    • Self-Validation Check: Proceed to sample analysis only if the tailing factor (T) is ≤ 1.5 and the Relative Standard Deviation (RSD) of the peak area across 5 replicate injections is ≤ 2.0%.

  • Sample Preparation : Dilute industrial LAG-HCl batch samples to 1.7 mg/mL in the mobile phase. Filter through a 0.2 µm PTFE syringe filter to remove particulate matter.

  • Chromatographic Run : Inject 1 µL of the sample at a flow rate of 1.0 mL/min. Monitor UV absorbance at 195 nm.

  • Data Analysis : Integrate the main LAG peak and calculate relative impurity percentages using area normalization.

Protocol 2: Cation-Exchange Ion Chromatography (IC) for Trace Quantification Supported by methodologies from [9].

  • Eluent Generation : Configure an electrolytically generated methanesulfonic acid (MSA) eluent at a constant 50 mM concentration. Causality: A high-strength eluent is strictly required to displace the tightly bound, permanently charged guanidinium cation from the resin.

  • Column Equilibration : Flush a Dionex IonPac CS20 cation-exchange column (2 × 250 mm) until the baseline conductivity stabilizes.

  • Sample Preparation : Dilute batch samples to a target concentration of 2.0 mg/mL in DI water.

  • Suppressed Conductivity Detection : Route the column effluent through a Cation Electrolytically Regenerated Suppressor (CERS). Causality: The suppressor neutralizes the highly conductive MSA eluent into water, drastically reducing background noise and amplifying the analyte signal.

  • Quantification : Compare sample peak areas against a 5-point calibration curve ranging from 0.2 to 5.0 mg/mL.

    • Self-Validation Check: The assay is considered valid only if the calibration curve correlation coefficient (R²) is ≥ 0.999 and standard recovery is within 98.0% – 102.0%.

Standardized QC Workflow

QC_Workflow N1 Industrial LAG-HCl Batch Sampling N2 Sample Preparation (Dilution & Filtration) N1->N2 N3 Method Selection N2->N3 N4 Ion Chromatography (IC) (Trace Quantification) N3->N4 Cation-Exchange N5 ANP HPLC-UV (Impurity Profiling) N3->N5 Silica Hydride N6 Potentiometric Titration (Bulk Purity Release) N3->N6 AgNO3 / Chloride N7 System Suitability & Validation (Specificity, LOD/LOQ, RSD) N4->N7 N5->N7 N6->N7 N8 Certificate of Analysis (CoA) Generation N7->N8 Pass Criteria Met

Standardized QC workflow for industrial LAG-HCl batch analysis and release.

Conclusion & Best Practices Standardizing the quality control of lauramidobutyl guanidine hydrochloride requires a deep understanding of its physicochemical properties. While potentiometric titration[6] remains a rapid tool for bulk chloride assessment, it cannot stand alone in a modern regulatory environment. By integrating ANP HPLC-UV for rigorous impurity profiling and Ion Chromatography for precise cation quantification, drug development professionals can establish a comprehensive, self-validating QC framework that guarantees batch-to-batch consistency and scientific integrity.

  • Title: Guanidine Analyzed with HPLC - AppNote Source: MicroSolv Technology Corporation URL: [Link]

  • Title: Guanidine Hydrochloride Testing Methods Source: BioSpectra, Inc. URL: [Link]

  • Title: Recent Developments in Type C Stationary Phases: Exploiting the Versatility of Silica Hydride Materials Source: Chromatography Today URL: [Link]

  • Title: Lauramidobutyl guanidine hydrochloride (CAS 499222-90-1) Source: EPA CompTox Chemicals Dashboard URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Lauramidobutyl guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a checklist of compliance, but as an exercise in molecular logic. When you understand the mechanistic behavior of a compound, safety protocols transform from burdensome rules into intuitive, self-evident practices.

Lauramidobutyl guanidine hydrochloride (CAS 499222-90-1) is a highly effective cationic amphiphile frequently utilized in drug development and cosmetic formulations for its conditioning and antimicrobial properties. However, the very structural features that make it useful—a lipophilic lauryl tail and a highly charged, hydrophilic guanidinium headgroup—also dictate its specific hazard profile.

This guide provides the essential operational, safety, and disposal frameworks required to handle this compound with uncompromising scientific integrity.

Mechanistic Hazard Profile & PPE Logic

To select the correct Personal Protective Equipment (PPE), we must first understand the causality of the hazard. Lauramidobutyl guanidine hydrochloride is a cationic surfactant. Unlike anionic or non-ionic surfactants, cationic molecules are strongly attracted to the negatively charged proteins and lipid bilayers of biological tissues, particularly the corneal epithelium of the eye and the stratum corneum of the skin.

Exposure does not merely cause temporary irritation; the electrostatic binding can lead to rapid lipid disruption and irreversible tissue damage. Therefore, standard laboratory precautions are insufficient.

Required Personal Protective Equipment (PPE)
  • Ocular Protection (Critical): Standard safety glasses are inadequate. You must wear indirect-vented, splash-proof chemical goggles . Causality: Surfactants lower the surface tension of liquids, allowing them to rapidly spread and wick around the edges of standard safety glasses via capillary action.

  • Dermal Protection: Nitrile (NBR) gloves are mandatory. Causality: The lipophilic lauryl chain can degrade natural rubber latex. Nitrile provides a robust, chemically inert barrier against both the hydrophobic tail and the hydrophilic guanidinium chloride headgroup.

  • Respiratory Protection: When handling the dry powder outside of engineering controls, an N95 or P100 particulate respirator is required according to standards outlined by the [1]. Causality: Inhalation of surfactant dust directly disrupts the endogenous pulmonary surfactant in the alveoli, leading to acute respiratory distress.

Quantitative Safety & Operational Specifications

The following table summarizes the critical quantitative thresholds and physical properties necessary for establishing your laboratory's safety baseline.

Parameter / RequirementSpecificationMechanistic Rationale / Limit
Chemical Identifier CAS: 499222-90-1Unique registry for [2].
Chemical Class Cationic SurfactantDictates membrane-disruptive hazard profile.
Glove Material Nitrile (NBR)High resistance to aqueous amphiphilic solutions.
Glove Thickness 0.11 mm (Splash)Prevents breakthrough during rapid weighing tasks.
Eye Protection Indirect Vented GogglesPrevents capillary wicking of low-surface-tension fluids.
Engineering Control Fume Hood ( 0.5 m/s)Prevents inhalation of aerosolized, static-prone powders.

Operational Workflow & Handling Protocol

The following protocol for weighing and solubilizing Lauramidobutyl guanidine hydrochloride is designed as a self-validating system . Each step contains a built-in validation check to ensure the procedure is proceeding safely and correctly.

Step 1: Pre-Operational Validation

  • Action: Power on the chemical fume hood and don all required PPE (goggles, nitrile gloves, lab coat).

  • Validation: Verify the fume hood flow rate is 0.5 m/s. The digital monitor must read green; if a monitor is absent, perform a tissue test (taping a small piece of Kimwipe to the sash) to visually confirm clear, inward directional airflow.

Step 2: Static-Mitigated Weighing

  • Action: Use an anti-static weigh boat and a grounded stainless-steel spatula to weigh the powder.

  • Causality: Cationic powders readily accumulate static charge. Without anti-static precautions, the powder will repel from the spatula and aerosolize into the breathing zone.

  • Validation: The powder should rest uniformly in the weigh boat without "jumping" or clinging to the vertical walls of the boat.

Step 3: Solubilization (The "Powder-to-Solvent" Rule)

  • Action: Slowly add the weighed Lauramidobutyl guanidine hydrochloride powder into the stirring solvent (e.g., water or lower alcohols). Never add solvent directly to the bulk powder.

  • Causality: Adding a small amount of solvent to a bulk surfactant creates a highly viscous, undissolvable liquid-crystal mesophase (a "gel block"). Adding powder to a large volume of solvent prevents these aggregates from forming.

  • Validation: The solution must transition from initially turbid to completely optically clear, confirming the total dissolution of the compound and the absence of mesophase aggregates.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with 70% isopropanol, followed by a distilled water wipe.

  • Validation: The surfaces must dry without leaving a sticky or soapy residue, which would indicate residual surfactant.

Workflow and Spill Response Logic

In the event of an operational failure, immediate and logical action is required. Do not use water to clean up a bulk spill of this compound, as mechanical agitation will generate massive amounts of contaminated foam, drastically increasing the surface area of the hazard.

G Start Start Handling Procedure PPE Don Required PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow Rate >0.5 m/s) PPE->Hood Weigh Weigh & Solubilize (Add Powder to Solvent) Hood->Weigh SpillCheck Did a spill occur? Weigh->SpillCheck SpillYes Initiate Spill Protocol (Absorb, Sweep, Dispose) SpillCheck->SpillYes Yes SpillNo Proceed to Experimental Workflow SpillCheck->SpillNo No

Operational Workflow and Spill Response Pathway for Lauramidobutyl Guanidine HCl

Spill Response & Disposal Plan
  • Containment: If a dry spill occurs, gently cover the powder with an inert, dust-binding absorbent (like damp sand or vermiculite) to prevent aerosolization. If a liquid spill occurs, surround the spill with chemical absorbent pads.

  • Collection: Mechanically sweep the absorbed material using a dedicated plastic dustpan. Place the waste into a sealable, chemically compatible high-density polyethylene (HDPE) container.

  • Disposal: Label the container strictly as "Hazardous Chemical Waste - Cationic Surfactant." Never dispose of Lauramidobutyl guanidine hydrochloride down the laboratory drain. Cationic surfactants bind to the gills of aquatic organisms, causing asphyxiation, and are highly toxic to aquatic life even at low ppm concentrations. Route all waste through your institution's Environmental Health and Safety (EHS) department.

References

  • Title: NIOSH Pocket Guide to Chemical Hazards Source: National Institute for Occupational Safety and Health (NIOSH) / Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: CompTox Chemicals Dashboard: Lauramidobutyl guanidine hydrochloride (DTXSID20198155) Source: United States Environmental Protection Agency (EPA) URL: [Link]

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